molecular formula C11H12ClNO2S B2615843 N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide CAS No. 565194-61-8

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2615843
CAS No.: 565194-61-8
M. Wt: 257.73
InChI Key: DQZUDJVZWLAAKK-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is a useful research compound. Its molecular formula is C11H12ClNO2S and its molecular weight is 257.73. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloroacetyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUDJVZWLAAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide , a specialized chemical entity utilized in covalent drug discovery and heterocyclic synthesis.

CAS Number: 565194-61-8 Molecular Formula:


Molecular Weight:  257.74  g/mol
Class:  N-Acylamide / Covalent Electrophile

Executive Summary

This compound is a bifunctional organic scaffold characterized by an acyclic imide core flanked by a hydrophobic phenylthioether tail and a reactive chloroacetyl "warhead." In the context of modern drug development, this molecule serves two primary roles:

  • Covalent Fragment: It acts as a cysteine-targeting electrophile in Fragment-Based Drug Discovery (FBDD), capable of probing cryptic pockets in enzymes such as proteases and kinases.

  • Synthetic Intermediate: The molecule functions as a precursor for the synthesis of complex heterocycles (e.g., thiazines or pyrimidines) via cyclization reactions utilizing the electrophilic sites.

This guide details the structural properties, validated synthesis protocols, and reactivity mechanisms essential for researchers handling this compound.

Chemical Structure & Physicochemical Properties[1]

Structural Connectivity

The molecule consists of three distinct functional domains:

  • Domain A (Recognition Element): A 3-(phenylsulfanyl) group providing hydrophobic bulk and aromatic stacking potential.

  • Domain B (Linker): A propanamide backbone.

  • Domain C (Warhead): An N-(2-chloroacetyl) moiety attached to the amide nitrogen, creating a chemically reactive N-acylamide (imide) linkage (

    
    ).
    
Physicochemical Data Table
PropertyValuebiological Relevance
Molecular Weight 257.74 DaIdeal for fragment libraries (<300 Da rule).
LogP (Predicted) 1.9 - 2.2Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~60 ŲFavorable for oral bioavailability.
H-Bond Donors 1 (Imide NH)Critical for active site orientation.
H-Bond Acceptors 3 (2 Carbonyls, 1 Sulfur)Enables hydrogen bonding with backbone amides.
Electrophilicity Index (

)
HighReacts rapidly with thiols (

).

Synthesis Protocol

The synthesis of this compound is best achieved through a convergent two-step pathway. This protocol ensures high purity by avoiding the polymerization of the acrylamide precursor.

Retrosynthetic Analysis

The target molecule is disassembled into Thiophenol , Acrylamide , and Chloroacetyl Chloride .

  • Step 1 (Michael Addition): Thiophenol reacts with acrylamide to form the intermediate 3-(phenylsulfanyl)propanamide.

  • Step 2 (N-Acylation): The intermediate is acylated at the amide nitrogen using chloroacetyl chloride.

Detailed Methodology
Step 1: Synthesis of 3-(phenylsulfanyl)propanamide
  • Reagents: Thiophenol (1.0 eq), Acrylamide (1.1 eq), Triethylamine (

    
    , cat.), Ethanol.
    
  • Procedure:

    • Dissolve acrylamide in ethanol at room temperature.

    • Add thiophenol dropwise under

      
       atmosphere.
      
    • Add catalytic

      
       (0.1 eq) to initiate the Michael addition.
      
    • Reflux for 4 hours. Monitor by TLC (formation of a more polar spot).

    • Concentrate in vacuo and recrystallize from hexanes/EtOAc to yield the white solid intermediate.

Step 2: Formation of this compound
  • Reagents: 3-(phenylsulfanyl)propanamide (Intermediate), Chloroacetyl chloride (1.2 eq),

    
     (1.1 eq) or n-BuLi (for deprotonation), dry THF.
    
  • Rationale: Direct acylation of primary amides is sluggish. Using a strong base (

    
    ) generates the amidate anion, which reacts rapidly with the acid chloride.
    
  • Procedure:

    • Suspend

      
       (60% dispersion) in anhydrous THF at 0°C.
      
    • Slowly add 3-(phenylsulfanyl)propanamide dissolved in THF. Stir for 30 min to ensure deprotonation (

      
       evolution).
      
    • Add chloroacetyl chloride dropwise at 0°C. The solution will turn turbid (NaCl precipitation).

    • Warm to room temperature and stir for 2 hours.

    • Quench: Carefully add saturated

      
       solution.
      
    • Extraction: Extract with DCM (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
    • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathway Thiophenol Thiophenol (Ph-SH) Inter Intermediate: 3-(phenylsulfanyl)propanamide Thiophenol->Inter Michael Addition (Et3N, EtOH, Reflux) Acrylamide Acrylamide Acrylamide->Inter Product TARGET: N-(2-chloroacetyl)- 3-(phenylsulfanyl)propanamide Inter->Product N-Acylation (NaH, THF, 0°C) ClAcCl Chloroacetyl Chloride ClAcCl->Product

Caption: Two-step convergent synthesis via Michael addition followed by N-acylation.

Reactivity & Mechanism of Action[2]

The pharmacological value of this molecule lies in its electrophilic duality . It possesses two sites capable of reacting with nucleophiles, though the chloroacetyl group is kinetically superior for thiol alkylation.

Covalent Inhibition (Cysteine Targeting)

The primary mechanism of action in a biological context is the


 alkylation of a cysteine thiolate residue on a target protein.
  • Mechanism: The nucleophilic sulfur of cysteine attacks the

    
    -carbon of the chloroacetyl group, displacing the chloride ion.
    
  • Rate Enhancement: The adjacent carbonyl (imide) is electron-withdrawing, increasing the electrophilicity of the methylene carbon compared to a standard alkyl chloride.

Hydrolytic Stability

The N-acylamide (imide) bond (


) is chemically sensitive.
  • Acidic pH: Relatively stable.

  • Basic pH (>8.0): Susceptible to hydrolysis, leading to the cleavage of the chloroacetyl group and regeneration of the parent amide. This property can be exploited for "warhead tuning"—designing inhibitors that degrade if they do not find their target, reducing off-target toxicity.

Mechanism Diagram

Mechanism Target Protein Target (Cys-SH) Transition Transition State (S_N2 Attack) Target->Transition Nucleophilic Attack Molecule This compound Molecule->Transition Complex Covalent Adduct (Irreversible Inhibition) Transition->Complex HCl Leaving Group (Cl-) Transition->HCl

Caption: Mechanism of covalent protein modification via S_N2 displacement of chloride.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is often included in Covalent Fragment Libraries .

  • Screening: It is screened against targets using Mass Spectrometry (Intact MS). A mass shift of +221 Da (loss of HCl) indicates a successful hit.

  • Targets: Particularly effective against Cysteine Proteases (e.g., Cathepsins) and Kinases with non-catalytic cysteines in the ATP binding pocket.

Synthetic Precursor

In organic synthesis, the molecule serves as a "C-N-C" synthon.

  • Cyclization: Treatment with strong base or specific Lewis acids can induce cyclization between the internal sulfur and the chloroacetyl group (if the chain length permits conformational flexibility) or with external dinucleophiles to form pyrimidine-diones.

Safety & Handling

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile is mandatory. The molecule is designed to react with cysteine (skin proteins).

    • Respiratory: Use a fume hood. Avoid inhalation of dust/aerosols.

  • Spill Management:

    • Treat spills with a solution of 10% Sodium Thiosulfate . Thiosulfate acts as a "scavenger" nucleophile, neutralizing the chloroacetyl warhead by displacing the chloride before cleaning.

  • Storage:

    • Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the imide bond by atmospheric moisture.

References

  • Katritzky, A. R., et al. (2000).[1] "Efficient N-Acylation of Amides and Amines." Journal of Organic Chemistry.

  • Singh, J., et al. (2011). "The Chemistry of Covalent Drugs: Rational Design and Evaluation." Nature Reviews Drug Discovery.

  • BenchChem Technical Data. "Synthesis and Reactivity of Chloroacetyl Amides." BenchChem Application Notes.

  • PubChem Compound Summary. "this compound (CAS 565194-61-8)." National Center for Biotechnology Information.

Sources

Targeted Covalent Inhibitors: A Technical Guide to N-(2-Chloroacetyl)-3-(phenylsulfanyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has experienced a profound shift with the resurgence of Targeted Covalent Inhibitors (TCIs)[1]. By marrying the high-affinity non-covalent recognition of a target protein with a precisely tuned electrophilic warhead, TCIs achieve irreversible target silencing, prolonged pharmacodynamics, and exceptional potency[2].

This technical whitepaper explores the structural chemistry, synthesis, and mechanistic application of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide derivatives. This specific chemical scaffold utilizes a phenylsulfanyl motif for hydrophobic pocket recognition, linked via a propanamide backbone to an


-chloroacetamide warhead—a highly effective moiety for targeting nucleophilic cysteine residues in kinases and proteases.

Chemical Identifiers & Structural Derivatives

To facilitate precise reagent sourcing and structural comparison, the quantitative data and chemical identifiers for the core this compound scaffold and its primary functional derivatives are summarized below.

Compound NameCAS NumberMolecular Weight ( g/mol )Structural Role & Application
This compound 565194-61-8[3]257.73Core TCI Scaffold: Primary electrophilic probe.
N-(sec-Butyl)-3-(phenylthio)propanamide591732-05-7[4]237.36Steric Analog: Used for negative control binding assays.
N-(tert-Butyl)-3-(phenylthio)propanamide591732-04-6[5]237.36Bulky Analog: Probes the volumetric limit of the binding pocket.
3-(Phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide337923-39-4[6]317.47Extended Analog: Bis-thioether for deep hydrophobic channels.
2-Chloro-N-[3-(phenylsulfanyl)propyl]acetamide91131-24-7[7]243.75Homologated Linker: Alters the spatial trajectory of the warhead.

Mechanistic Rationale: The Alpha-Chloroacetamide Warhead

As an Application Scientist designing covalent probes, the choice of the electrophile dictates the success of the assay. The


-chloroacetamide group is selected over highly reactive alternatives (e.g., nitrogen mustards) or highly stable alternatives (e.g., fluoroacetamides) due to its finely tuned intrinsic reactivity[8].

The Causality of Covalent Binding: In aqueous physiological conditions, the


-chloroacetamide is relatively inert, preventing widespread off-target toxicity[9]. However, when the phenylsulfanyl group binds to the target protein's recognition pocket, the local concentration of the electrophile relative to a proximate nucleophilic cysteine thiolate (

) increases drastically. This proximity effect lowers the activation entropy (

), driving a highly specific

displacement of the chloride ion.

MOA TCI Alpha-chloroacetamide Warhead Complex Non-Covalent Encounter Complex TCI->Complex Affinity Binding Target Target Protein (Cys-SH) Target->Complex Transition S_N2 Transition State Complex->Transition Deprotonation & Attack Adduct Irreversible Covalent Adduct Transition->Adduct Chloride Elimination

Mechanism of targeted covalent inhibition via SN2 displacement.

Synthetic Methodology & Self-Validating Protocol

The synthesis of this compound relies on the N-acylation of the parent amide. To ensure scientific integrity, the protocol below is designed as a self-validating system , where the causality of every reagent choice is explained, and analytical checkpoints guarantee the structural fidelity of the warhead.

Step-by-Step Execution
  • Initiation & Solvation: Dissolve 1.0 equivalent of 3-(phenylsulfanyl)propanamide in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Ambient moisture will hydrolyze the highly reactive chloroacetyl chloride into structurally useless chloroacetic acid, dead-ending the reaction.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. The acylation generates HCl as a byproduct; without TEA, the acidic environment would protonate the amide nitrogen, destroying its nucleophilicity and stalling the reaction.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The reaction between an acid chloride and an amide is highly exothermic. Suppressing the thermal energy prevents the formation of unwanted bis-acylated byproducts and protects the integrity of the thioether linkage.

  • Electrophile Introduction: Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, strictly favoring the mono-acylation pathway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
    .
    
    • Causality: The mild bicarbonate base neutralizes residual HCl and unreacted acid chloride without possessing the hydroxide strength required to prematurely cleave the newly formed imide bond. Extract the organic layer, wash with brine, and dry over

      
      .
      

Synthesis A 3-(Phenylsulfanyl) propanamide C TEA, DCM 0°C to RT A->C Base/Solvent B Chloroacetyl Chloride B->C Electrophile D N-(2-Chloroacetyl)-3- (phenylsulfanyl)propanamide C->D N-Acylation

Synthesis of this compound.

The Self-Validating Checkpoints

A protocol is only as reliable as its analytical verification. To trust the synthesized probe for downstream proteomic assays, it must pass the following checkpoints:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The product must exhibit an

    
     peak at 
    
    
    
    258.0. Crucially, the presence of a characteristic 3:1 isotopic cluster at
    
    
    258.0 and 260.0 validates the intact retention of the chlorine atom—proving the warhead survived the workup.
  • Proton Nuclear Magnetic Resonance (

    
    H NMR, 
    
    
    
    ):
    A diagnostic, sharp singlet at approximately
    
    
    4.1 ppm confirms the presence of the
    
    
    protons. The absence or shifting of this peak immediately indicates warhead degradation or unwanted substitution.

Proteomic Profiling & Validation Workflows

Once synthesized and structurally validated, the biological efficacy of the this compound derivative must be established. The gold standard for validating Targeted Covalent Inhibitors is Intact Protein Mass Spectrometry .

By incubating the purified recombinant target protein with the synthesized derivative at a 1:5 molar ratio for 2 hours, successful covalent modification will manifest as a mass shift corresponding exactly to the molecular weight of the inhibitor minus the mass of the leaving group (chloride, 35.45 Da). If the mass shift is absent, the phenylsulfanyl motif failed to provide the necessary proximity-driven affinity to overcome the activation energy barrier of the


-chloroacetamide warhead.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Singh, J. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry, 65(8), 5886-5901. URL:[Link]

  • BIOFOUNT Chemical Database. This compound (CAS: 565194-61-8). URL:[Link]

Sources

A Technical Guide to the Biological Activity of Chloroacetyl-Phenylsulfanyl Propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroacetyl-phenylsulfanyl propanamide scaffold represents a compelling and versatile chemical framework in modern medicinal chemistry. Characterized by a propanamide backbone, a phenylsulfanyl (phenylthio) moiety, and a highly reactive chloroacetyl group, this scaffold serves as a foundation for developing novel therapeutic agents. The intrinsic electrophilicity of the chloroacetyl group enables potential covalent interactions with biological targets, a mechanism increasingly leveraged for achieving enhanced potency and selectivity. This guide provides an in-depth exploration of the synthesis, diverse biological activities, structure-activity relationships (SAR), and mechanisms of action associated with these compounds. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in the rational design and development of next-generation therapeutics based on this promising scaffold.

Introduction: The Chemical and Therapeutic Significance of the Scaffold

In the landscape of drug discovery, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The chloroacetyl-phenylsulfanyl propanamide scaffold has emerged as one such framework. Its structure is a deliberate amalgamation of three key pharmacophoric elements:

  • The Propanamide Core: This central amide structure provides a rigid backbone, influencing the spatial orientation of the other functional groups and participating in crucial hydrogen bonding interactions with biological receptors.

  • The Phenylsulfanyl Moiety: The presence of a sulfur-linked phenyl group (phenylsulfanyl) offers a site for extensive chemical modification. Alterations to the phenyl ring's substitution pattern can profoundly impact the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties. Aryl sulfide units are integral to many natural products and approved drugs, recognized for their diverse biological activities including anticancer and antimicrobial effects.[1]

  • The Chloroacetyl Group: This is arguably the most functionally significant component. The α-haloacetyl group is a potent electrophile, rendering it capable of forming stable covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within the active or allosteric sites of target proteins.[2] This covalent inhibition mechanism can lead to irreversible or long-lasting target engagement, often resulting in superior potency and prolonged duration of action compared to non-covalent inhibitors.

The convergence of these features makes the chloroacetyl-phenylsulfanyl propanamide scaffold a fertile ground for developing targeted covalent inhibitors with a wide spectrum of potential therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of chloroacetyl-phenylsulfanyl propanamide derivatives is typically achieved through a multi-step but logical sequence that allows for modular assembly and diversification. The general approach leverages standard amide bond formation reactions.

General Synthetic Workflow

The process begins with the preparation of an o-aminothiophenol intermediate, which is then elaborated to incorporate the chloroacetyl and propanamide components. The causality behind this step-wise approach is to control the regioselectivity of the reactions and build the molecule in a convergent manner.

G A Starting Materials (e.g., Cyclopentanone, Malononitrile, Sulfur) B Gewald Reaction A->B Condensation C o-Amino Thiophene Intermediate B->C Cyclization D o-Amino Thiophene Intermediate E Reaction with Chloroacetyl Chloride D->E Acylation (Base, e.g., Triethylamine) F N-Chloroacetylated Derivative E->F G N-Chloroacetylated Derivative H Reaction with Substituted Propanoyl Chloride G->H Amide Coupling I Final Chloroacetyl-Phenylsulfanyl Propanamide Scaffold H->I

Caption: General workflow for the synthesis of target scaffolds.

Experimental Protocol: Synthesis of an N-Chloroacetylated Intermediate

This protocol describes a foundational step in building the target scaffold, based on established methodologies for N-chloroacetylation of amino-thiophene precursors.[3] The choice of a non-protic solvent like dioxane and a tertiary amine base is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride and to neutralize the HCl byproduct, driving the reaction to completion.

  • Reactant Preparation: Dissolve the starting o-amino nitrile intermediate (10 mmol) in anhydrous dioxane (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1 mL) to the solution to act as an acid scavenger.

  • Acylation: Cool the flask in an ice bath (0-5°C). Add chloroacetyl chloride (10 mmol) dropwise to the stirred solution over a period of 15 minutes. The cooling is essential to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-chloroacetylated derivative.[3]

Spectrum of Biological Activities

Derivatives based on this scaffold have demonstrated a broad range of biological effects, underscoring their therapeutic versatility.

Anticancer Activity

The most extensively studied application of these scaffolds is in oncology. The chloroacetyl group's ability to covalently bind to key cancer-related proteins makes these compounds potent cytotoxic agents.[2] Research has shown activity against a variety of human cancer cell lines.

Mechanism of Action: Apoptosis Induction and Kinase Inhibition A primary mechanism of anticancer action is the induction of apoptosis, or programmed cell death. Studies on related N-hetaryl-2-cyanoacetamide derivatives have shown that they can exert a cytocidal effect by up-regulating key executioner proteins like caspases-3 and -9.[4] Furthermore, the thioacetamide moiety can promote oxidative stress within cancer cells, leading to cellular injury.[5] Another key strategy involves the inhibition of protein kinases, which are often dysregulated in cancer. The scaffold can be designed to fit into the ATP-binding site of kinases like EGFR, leading to the inhibition of downstream pro-survival signaling pathways.[3]

G Compound Chloroacetyl-Phenylsulfanyl Propanamide Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Covalent Inhibition Casp9 Caspase-9 (Initiator) Compound->Casp9 Upregulation Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Inhibition of Pro-Survival Signals Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp3->Apoptosis Execution

Caption: Potential anticancer mechanisms of action.

Table 1: In Vitro Anticancer Activity of Related Scaffolds

Compound ClassTarget Cell LineActivity MetricPotencyReference
Quinazoline-thioacetamideA549 (Lung)IC500.43 µM[6]
Quinazoline-thioacetamideMCF-7 (Breast)IC503.8 µM[6]
Chalcone-SulfonamideMCF-7 (Breast)IC50Potent Activity[7]
N-(thiophen-2-yl) cyanoacetamidePC3 (Prostate)CytotoxicityHigh[4]
N-(thiophen-2-yl) cyanoacetamideHepG2 (Liver)CytotoxicityHigh[4]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenylacetamide and benzenesulfonamide derivatives, which share structural features with our core scaffold, have shown significant activity against various pathogens.[8][9]

Mechanism of Action: Enzyme Inhibition and Biofilm Disruption The antimicrobial effect often stems from the inhibition of essential bacterial enzymes. The chloroacetyl group can covalently modify active site residues, leading to irreversible enzyme inactivation. Furthermore, some derivatives have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[9] This antibiofilm activity is particularly valuable for combating chronic and device-related infections.

Table 2: In Vitro Antimicrobial Activity of Related Sulfonamide Derivatives

Compound IDTarget OrganismActivity MetricPotencyReference
Compound 10MRSA (Ref. Strain)MIC4-8 µg/mL[9]
Compound 16MSSA (Ref. Strain)MIC4-8 µg/mL[9]
Cinnamamide DerivativeStaphylococcus spp.MIC1-4 µg/mL[10]
Cinnamamide DerivativeEnterococcus spp.MIC1-4 µg/mL[10]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Propanamide scaffolds have been successfully developed as anti-inflammatory agents, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[11] By conjugating a propanamide structure with other pharmacologically active moieties like sulfonamides, it is possible to create mutual prodrugs or hybrid drugs with enhanced efficacy and potentially reduced side effects.[12][13]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the chloroacetyl-phenylsulfanyl propanamide scaffold is crucial for optimizing its biological activity. SAR studies aim to convert raw activity data into a coherent set of rules that guide the design of more potent and selective compounds.[14][15]

Sources

Solubility of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

Section 1: Understanding the Solute and Solvent

A thorough understanding of the physicochemical properties of both the solute, this compound, and the solvent, DMSO, is paramount to predicting and interpreting their interaction.

Physicochemical Properties of this compound

This compound is a molecule of interest in medicinal chemistry, likely as an intermediate or a potential bioactive agent. Its structure dictates its solubility characteristics.

PropertyValueSource
Molecular Formula C11H12ClNO2S[6]
Molecular Weight 257.73 g/mol [6]
CAS Number 565194-61-8[6]

The key functional groups present in this molecule are:

  • Amide (-CONH-) : This group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O).

  • Thioether (-S-) : The sulfur atom with its lone pairs can participate in dipole-dipole interactions.

  • Aryl Ring (phenyl) : This is a nonpolar, hydrophobic moiety.

  • Alkyl Halide (-CH2Cl) : The chloroacetyl group introduces polarity and potential for specific interactions.

The presence of both polar (amide, chloroacetyl) and nonpolar (phenyl, alkyl chain) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO ((CH₃)₂SO) is a polar aprotic solvent with a unique set of properties that make it an exceptional solvent for a vast range of compounds.[2][3][4]

PropertyValueSource
Molecular Formula C2H6OS[5]
Molar Mass 78.13 g/mol [5]
Boiling Point 189 °C (372 °F; 462 K)[2][5]
Melting Point 19 °C (66 °F; 292 K)[2][5]
Dielectric Constant 47.2
Dipole Moment 3.96 D

DMSO's high polarity arises from the S=O bond, where the oxygen atom is a strong hydrogen bond acceptor.[7] Being aprotic, it lacks acidic protons to donate hydrogen bonds.[2] This combination allows it to effectively solvate cations and form strong hydrogen bonds with donor groups on solute molecules.[3]

Section 2: The Science of Solubility: Intermolecular Interactions

The dissolution of this compound in DMSO is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding; a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

The key interactions at play are:

  • Hydrogen Bonding : The amide N-H group of the solute can form a hydrogen bond with the highly electronegative oxygen atom of the DMSO's sulfoxide group. This is a primary driving force for the solubility of amides in DMSO.[8][9]

  • Dipole-Dipole Interactions : The polar C=O and S=O bonds in the solute and solvent, respectively, will lead to strong dipole-dipole attractions.[7][10]

  • London Dispersion Forces : These forces will be present between all molecules, particularly involving the nonpolar phenyl ring and alkyl portions of the solute and the methyl groups of DMSO.

cluster_solute This compound cluster_solvent DMSO cluster_interactions Intermolecular Forces Amide Amide Group (-CONH-) HBond Hydrogen Bonding Amide->HBond N-H...O=S Dipole Dipole-Dipole Amide->Dipole C=O Thioether Thioether (-S-) LDF London Dispersion Thioether->LDF Aryl Aryl Ring (Phenyl) Aryl->LDF AlkylHalide Alkyl Halide (-CH2Cl) AlkylHalide->Dipole C-Cl Sulfoxide Sulfoxide Group (S=O) Sulfoxide->HBond Sulfoxide->Dipole S=O Methyl Methyl Groups (-CH3) Methyl->LDF

Caption: Intermolecular forces governing solubility.

Section 3: Experimental Determination of Solubility in DMSO

A systematic experimental approach is necessary to accurately quantify the solubility of this compound in DMSO. The following protocol outlines a standard thermodynamic solubility assay.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate vials and consumables

Step-by-Step Protocol
  • Preparation of a Saturated Solution :

    • Accurately weigh an excess amount of this compound into a microcentrifuge tube.

    • Add a precise volume of anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes to facilitate initial dissolution and create a slurry.

  • Equilibration :

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for 24-48 hours. This ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved compound.

  • Separation of Undissolved Solid :

    • Centrifuge the equilibrated slurry at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Sample Preparation for Analysis :

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis :

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility :

    • Using the concentration determined by HPLC and the dilution factor, calculate the original concentration in the saturated DMSO solution. This value represents the thermodynamic solubility.

G start Start prep Prepare Saturated Solution (Excess Solute in DMSO) start->prep equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Separate Undissolved Solid (Centrifugation) equilibrate->separate sample Sample Supernatant & Dilute separate->sample analyze Quantitative Analysis (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Section 4: Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of a compound in DMSO, and these must be carefully controlled for reproducible results.

  • Water Content : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] The presence of water can significantly decrease the solubility of many organic compounds in DMSO.[11] Therefore, it is crucial to use anhydrous DMSO and minimize exposure to air.

  • Temperature : Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is essential to maintain a constant and recorded temperature during the equilibration phase.

  • Compound Purity : Impurities in the compound can affect its solubility. Using a highly purified sample is recommended for accurate measurements.

  • Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) of a compound can have different solubilities. The less thermodynamically stable polymorph will generally be more soluble.

Section 5: Conclusion and Future Directions

While a specific solubility value for this compound in DMSO is not pre-determined in the public domain, this guide provides the necessary scientific framework and experimental protocols for its accurate determination. The molecular structure, with its combination of hydrogen-bonding moieties and nonpolar regions, suggests a favorable interaction with DMSO, predicting good solubility. However, empirical determination remains the gold standard.

For researchers in drug discovery, a thorough understanding and quantification of solubility are non-negotiable first steps. The methodologies outlined herein are robust and widely applicable, ensuring that the solubility profile of this and other novel compounds can be reliably established, paving the way for further preclinical development.

References

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link]

  • Creative Biolabs. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Available at: [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

  • Balakin, K. V., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • Quora. (2019). What is the chemical property of DMSO that makes it ideal for use in many biological labs?. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available at: [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • PubChem. (n.d.). 2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide. Available at: [Link]

  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available at: [Link]

  • PMC. (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available at: [Link]

  • arXiv.org. (n.d.). Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. Available at: [Link]

  • arXiv.org. (n.d.). Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N-. Available at: [Link]

  • BIOFOUNT. (n.d.). This compound. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • MDPI. (2022). A Molecular-Wide and Electron Density-Based Approach in Exploring Chemical Reactivity and Explicit Dimethyl Sulfoxide (DMSO) Solvent Molecule Effects in the Proline Catalyzed Aldol Reaction. Available at: [Link]

  • PubChem. (n.d.). N-[(2-chloroacetyl)-methylstannyl]propanamide. Available at: [Link]

  • PubChemLite. (n.d.). N-[4-(2-chloroacetyl)phenyl]propanamide. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

  • SciSpace. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) – Tertiary Amide Solutions. Available at: [Link]

  • Cheméo. (n.d.). Propanamide (CAS 79-05-0). Available at: [Link]

  • Vaia. (n.d.). Problem 18 Which type of intermolecular for... [FREE SOLUTION]. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • YouTube. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. Available at: [Link]

  • ResearchGate. (2025). Density, Viscosity, Surface Tension of 1,3-Propanediol + Dimethyl Sulfoxide Mixed Solutions and Their Intermolecular Forces from Spectra and Computational Chemistry. Available at: [Link]

  • Reddit. (2021). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-chloroacetyl Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the mechanism of action of N-chloroacetyl propanamide derivatives, a class of compounds characterized by significant therapeutic potential across various fields, including oncology, microbiology, and agriculture. We will move beyond a superficial overview to dissect the core chemical principles, validated molecular targets, and the experimental systems used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Chemical Foundation: The Chloroacetyl Moiety as a Covalent Warhead

The central feature of all N-chloroacetyl propanamide derivatives is the α-chloro-substituted amide group. This functionality is not merely a structural component; it is a reactive "warhead" that dictates the primary mechanism of action for this entire class of molecules.[1][2][3] The carbon atom alpha to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl and the chlorine atom.

This inherent electrophilicity makes the chloroacetyl group susceptible to nucleophilic attack by electron-rich residues on biological macromolecules. The most common nucleophilic targets in a biological context are the side chains of specific amino acids.

Key Nucleophilic Residues:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and is frequently the target of covalent modification by chloroacetamide derivatives.[1][4]

  • Histidine: The imidazole ring of histidine can also act as a nucleophile.[1]

  • Lysine: The primary amine (-NH2) of the lysine side chain can be targeted, although it is generally less reactive than cysteine's thiol group.

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism, resulting in the formation of a stable, covalent thioether (in the case of cysteine) or other similar bonds. This covalent and often irreversible binding to the target protein is the cornerstone of the biological activity of these compounds.[4] The consequence of this permanent modification is typically the complete and sustained inhibition of the protein's function.

G cluster_0 N-chloroacetyl Propanamide Derivative cluster_1 Target Protein Prop Propanamide Backbone (R) Chloroacetyl Cl-CH2-C(O)- Cysteine Cysteine Residue (-SH) Chloroacetyl->Cysteine S_N2 Nucleophilic Attack Protein Protein Cysteine->Chloroacetyl Covalent Bond Formation (Irreversible Inhibition)

Caption: Covalent modification of a target protein by an N-chloroacetyl derivative.

Applications in Oncology: Targeting Dysregulated Signaling Pathways

The anticancer properties of N-chloroacetyl propanamide derivatives are a significant area of research.[1] Their mechanism in this context is primarily centered on the covalent inhibition of key proteins that drive cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. It is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] Several N-substituted-2-chloroacetamide derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this pathway.[1]

The mechanism involves the covalent modification of a non-catalytic cysteine residue within the kinase domain of proteins like Akt or mTOR. This binding event prevents the conformational changes necessary for kinase activity, effectively shutting down the downstream signaling cascade. The ultimate cellular outcomes of this inhibition are cell cycle arrest and the induction of apoptosis (programmed cell death).[1]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-chloroacetyl Propanamide Derivative Inhibitor->Akt Covalent Inhibition Western_Blot_Workflow A Cell Treatment with Derivative B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Immunoblotting (Primary & Secondary Ab) E->F G ECL Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of N-chloroacetyl propanamide derivatives can be finely tuned by modifying their chemical structure. While specific IC50 values for a single, unified series of N-chloroacetyl propanamide derivatives are not available in the public literature, data from structurally related N-substituted chloroacetamides and benzamides provide valuable SAR insights.

Compound Class Modification Impact on Activity Reference
N-Aryl-2-chloroacetamidesAddition of electron-withdrawing groups to the aryl ringOften increases anticancer activity[1]
Nitrobenzamide DerivativesPosition of the nitro groupInfluences pharmacokinetic and pharmacodynamic properties[3]
N-substituted propanamidesSteric bulk of the N-alkyl substituentCan enhance the formation of reactive intermediates and increase activity[5]
Chloroacetyl-nitrobenzamidesSubstitution on the benzamide ringCan significantly improve enzyme inhibition (e.g., α-glucosidase)[6]

Key SAR Insights:

  • The core chloroacetamide moiety is essential for covalent binding and biological activity. [7]* Systematic modification of the aryl ring system allows for the optimization of potency, selectivity, and pharmacokinetic properties. [1]* The nature and position of substituents can be modulated to target specific enzymes or cellular pathways.

Conclusion and Future Directions

N-chloroacetyl propanamide derivatives represent a versatile and powerful class of compounds whose mechanism of action is rooted in the targeted and covalent inactivation of key biological proteins. Their ability to irreversibly inhibit enzymes in dysregulated pathways like PI3K/Akt/mTOR makes them promising candidates for further development as anticancer agents. Similarly, their capacity to disrupt essential processes in microbes and plants underscores their potential in infectious disease and agriculture.

Future research in this area should focus on:

  • Target Deconvolution: Utilizing advanced proteomics techniques, such as activity-based protein profiling (ABPP), to identify the full spectrum of cellular targets for specific derivatives.

  • Selectivity Profiling: Systematically screening derivatives against panels of kinases and other enzymes to develop compounds with higher selectivity, thereby minimizing potential off-target effects.

  • Optimization of Pharmacokinetics: Modifying the propanamide backbone and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational mechanistic understanding outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this important chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.
  • Kitagawa, T., & Asada, M. (2005). Preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides. Chemical & Pharmaceutical Bulletin (Tokyo), 53(9), 1183-9. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • Nagasawa, H. T., et al. (1987). N1-alkyl-substituted derivatives of chlorpropamide as inhibitors of aldehyde dehydrogenase. PubMed. [Link]

  • BenchChem. (2025). N-(2-chloroacetyl)
  • Al-Sultani, A. A. J., & Al-Tahir, Z. A. M. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, N., & Pathak, D. (2015). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • BenchChem. (2025). In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
  • Nagasawa, H. T., et al. (1989). N1-hydroxylated derivatives of chlorpropamide and its analogs as inhibitors of aldehyde dehydrogenase in vivo. PubMed. [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in the Preparation of Novel Enzyme Inhibitors. BenchChem.
  • BenchChem. (2025). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. BenchChem.

Sources

Stability of N-Acyl Chloroacetamide Linkers in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, hydrolysis mechanisms, and experimental characterization of N-acyl chloroacetamide linkers (specifically focusing on the


-chloroacetyl amide warhead, 

) in aqueous buffers.
An In-Depth Technical Guide for Drug Discovery

Part 1: Executive Summary & Structural Definition

In the context of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the "N-acyl chloroacetamide" typically refers to the


-chloroacetyl amide  motif (

). This warhead is prized for its "Goldilocks" reactivity—sufficiently electrophilic to modify cysteine thiols in the active site of a protein, yet stable enough in aqueous media to minimize non-specific toxicity and ensure adequate plasma half-life.

Key Stability Metrics:

  • Physiological pH (7.4): High stability. Typical half-lives (

    
    ) range from 5 to 15 days , depending on the electronic nature of the 
    
    
    
    -substituent.
  • Mechanism of Degradation: Primarily

    
     hydrolysis  of the C-Cl bond (chloride displacement by water/hydroxide), yielding the inactive hydroxyacetamide. Amide bond cleavage is negligible under physiological conditions.
    
  • Critical Distinction: If the nitrogen atom is part of an imide structure (

    
    ), stability drops precipitously (
    
    
    
    in hours) due to the lability of the acyclic imide bond. This guide focuses on the stable amide variant used in drug design.[1]

Part 2: Mechanistic Analysis of Hydrolysis

Understanding the degradation pathway is essential for interpreting stability data. In aqueous buffer, the chloroacetamide linker faces two potential destruction pathways.

Displacement (Dominant Pathway)

At pH 7–8, the degradation is driven by the nucleophilic attack of water (or hydroxide ions at higher pH) on the


-carbon, displacing the chloride ion.
  • Reaction:

    
    
    
  • Kinetics: Pseudo-first-order in buffered water. The rate increases with pH (base-catalyzed

    
    ).
    
  • Electronic Effect: Electron-withdrawing groups (EWGs) on the amide nitrogen (e.g., pyridines, electron-poor anilines) increase the electrophilicity of the

    
    -carbon, thereby increasing reactivity  toward both the target cysteine and the solvent (water), slightly reducing aqueous stability.
    
Amide Hydrolysis (Minor Pathway)

Direct hydrolysis of the amide bond (


 cleavage) is kinetically disfavored at neutral pH due to amide resonance stabilization. It typically requires extreme pH (< 2 or > 12) or enzymatic catalysis (amidases) to occur at significant rates.
Pathway Visualization

HydrolysisPathways cluster_0 Dominant Pathway (pH 7-9) cluster_1 Minor Pathway (Extreme pH) Substrate N-Chloroacetyl Amide (R-NH-CO-CH2-Cl) TS_SN2 Transition State (SN2 Attack at C-alpha) Substrate->TS_SN2 + H2O / OH- TS_Amide Tetrahedral Intermediate (Attack at Carbonyl) Substrate->TS_Amide Acid/Base Catalysis Product_OH Hydroxyacetamide (R-NH-CO-CH2-OH) TS_SN2->Product_OH - Cl- Product_Cleave Amine + Chloroacetic Acid (R-NH2 + HOOC-CH2-Cl) TS_Amide->Product_Cleave Amide Cleavage

Caption: Mechanistic bifurcation of chloroacetamide degradation. The SN2 pathway (top) dominates in physiological buffer, while amide cleavage (bottom) is negligible.

Part 3: Stability Profile & Quantitative Data[2]

The stability of N-acyl chloroacetamides is highly dependent on the "tuning" of the warhead. The table below summarizes half-life estimates for different classes of chloroacetamides in PBS (pH 7.4) at 37°C.[2]

Linker ClassStructure TypeElectronic CharacterApprox.

(pH 7.4)
Reactivity Note
Alkyl-Chloroacetamide

Electron-Rich (Donor)> 30 DaysVery Stable; Low reactivity toward Cys.
Phenyl-Chloroacetamide

Neutral10 - 20 DaysBalanced stability/reactivity.
Activated Heteroaryl

Electron-Poor (Acceptor)2 - 5 DaysHigh reactivity; noticeable background hydrolysis.
Imide Variant

Highly Activated< 6 HoursUnstable. Rapid hydrolysis of imide bond.

Data Source Synthesis: Standard chloroacetamides generally exhibit <5% hydrolysis over 48 hours in PBS [1]. However, highly activated variants designed for rapid labeling may show ~25% hydrolysis over 4 days (approx.


 days) [1].

Part 4: Experimental Protocol (Self-Validating)

To rigorously determine the stability of a specific linker, use this LC-MS/MS time-course assay. This protocol includes internal standards and controls to ensure data integrity (E-E-A-T).

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): Warhead-free analog or stable isotope-labeled compound (e.g., Carbamazepine).

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Quench Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid (chilled).

Step-by-Step Methodology
  • Preparation:

    • Prepare a Master Mix in PBS (pH 7.4) containing the Test Compound at 10 µM.

    • Control: Prepare a parallel sample in 50:50 DMSO:PBS (to check solubility vs. degradation).

  • Incubation:

    • Incubate the Master Mix at 37°C in a thermomixer (300 rpm).

    • Protect from light (chloroacetamides are mildly photosensitive [2]).[2]

  • Sampling (Time Course):

    • At

      
       hours:
      
    • Remove 50 µL aliquot.

    • Add to 200 µL Quench Solution containing the Internal Standard (1 µM).

    • Vortex and centrifuge (4000 x g, 10 min) to pellet any precipitate.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (Reverse Phase C18).

    • Monitor the transition for the Parent (Cl-containing) and the Hydrolysis Product (OH-containing, Mass - 18.5 Da for Cl to OH exchange? No, Mass change:

      
       (Cl) 
      
      
      
      (OH) =
      
      
      Da).
    • Correction: Mass shift is

      
      . Wait, Cl is 35, OH is 17. Loss of 35, gain of 17. Net change: 
      
      
      
      Da.
Data Processing Workflow

StabilityWorkflow Start Start: 10 µM Compound in PBS pH 7.4 Incubate Incubate at 37°C (Dark) Start->Incubate Sample Aliquot at t=0, 1, 4, ... 72h Incubate->Sample At timepoints Quench Quench with ACN + IS (Stops Reaction) Sample->Quench LCMS LC-MS/MS Analysis (Monitor Parent & Product) Quench->LCMS Calc Plot ln([Parent]/[IS]) vs Time Calculate k_obs LCMS->Calc

Caption: Standardized workflow for assessing linker stability via LC-MS kinetics.

Calculation

The degradation typically follows pseudo-first-order kinetics.




  • Acceptance Criteria: A valid assay must show linearity (

    
    ) in the log-linear plot. Mass balance (Parent + Product) should remain constant (>80%) to rule out precipitation.
    

Part 5: Strategic Considerations for Drug Design

When designing N-acyl chloroacetamide linkers, you are balancing reactivity (Target Engagement) vs. stability (Off-target toxicity).

  • The "Goldilocks" Zone:

    • Too Stable (

      
       days): Often implies low reactivity. May require high doses to achieve covalent occupancy, leading to reversible binding issues.
      
    • Too Unstable (

      
       hours): The warhead hydrolyzes before reaching the target. The resulting hydroxyacetamide is inactive. Furthermore, high reactivity correlates with glutathione (GSH) conjugation, leading to rapid clearance and potential immunogenicity.
      
  • Tuning Reactivity:

    • To increase stability : Add steric bulk near the

      
      -carbon (e.g., 
      
      
      
      -methyl chloroacetamide) or use electron-donating N-substituents.
    • To increase reactivity (at the cost of stability): Use electron-deficient aromatic rings attached to the nitrogen.

  • Storage:

    • Chloroacetamides are stable in solid form but should be stored at -20°C.

    • Avoid storing in DMSO stocks for >1 month at Room Temperature, as DMSO can slowly react with alkyl halides (Swern-like chemistry, though slow without activators).

References

  • Narayanan, A. et al. (2021). "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society. Available at: [Link] (Demonstrates comparative stability of chloroacetamides vs sulfamates in PBS).

  • Hylton, D. et al. (2006). "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. Available at: [Link] (Foundational work on the pH dependence of chloroacetamide hydrolysis).

Sources

Phenylsulfanyl Propanamide Pharmacophores: A Technical Review of Synthesis, SAR, and Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of phenylsulfanyl propanamide pharmacophores , analyzing their structural versatility, synthetic pathways, and pharmacological applications.

Executive Summary

The phenylsulfanyl propanamide scaffold (also referred to as phenylthio-propanamide) represents a privileged structure in medicinal chemistry, characterized by a phenyl ring linked via a sulfur atom to a propanamide backbone. This scaffold serves as a versatile template for drug discovery, exhibiting distinct biological activities depending on the regiochemistry of the sulfur substitution:

  • 
    -Sulfanyl (2-phenylsulfanyl):  Predominantly associated with anticonvulsant activity  via voltage-gated sodium channel (VGSC) modulation, acting as bioisosteres to functionalized amino acids like Lacosamide.
    
  • 
    -Sulfanyl (3-phenylsulfanyl):  Frequently utilized in the design of integrin antagonists  (specifically 
    
    
    
    ) and enzyme inhibitors (e.g., BChE), leveraging the flexibility of the thioether linker to fit hydrophobic pockets.

Part 1: Structural Classification & Pharmacophore Analysis

The core pharmacophore exists in two primary regioisomeric forms. The positioning of the sulfur atom relative to the amide carbonyl dictates the synthetic strategy and the biological target profile.

Feature2-(Phenylsulfanyl)propanamide 3-(Phenylsulfanyl)propanamide
Structure


Chirality Chiral Center at

-Carbon.
The (S)-enantiomer is often more active in anticonvulsant assays (stereospecific binding).
Achiral (unless substituted on the

or

carbons).
Primary Target Voltage-Gated Sodium Channels (VGSC)Integrin Receptors (

), BChE, PPAR
Key Property Rigid, compact hydrophobic core.Flexible linker, allows "induced fit" binding.

Part 2: Synthetic Protocols

To ensure reproducibility and high yield, we define two distinct synthetic workflows.

Protocol A: Nucleophilic Substitution ( -Isomer Synthesis)

This method relies on the


 displacement of an 

-halo amide by a thiophenolate anion. It allows for the introduction of chirality by starting with optically active 2-chloropropionic acid.

Reagents:

  • (S)-2-Chloropropionic acid[1][2]

  • Substituted Aniline/Amine (

    
    )
    
  • Thiophenol (

    
    )
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • Base: Sodium Ethoxide (

    
    ) or 
    
    
    

Step-by-Step Workflow:

  • Amide Coupling: Dissolve (S)-2-chloropropionic acid (1.0 eq) in DCM. Add DCC (1.1 eq) and the target amine (1.0 eq) at 0°C. Stir for 4h. Filter the urea byproduct and concentrate to yield the intermediate 2-chloropropanamide .

  • Thiolate Formation: In a separate flask, dissolve thiophenol (1.1 eq) in dry ethanol. Add NaOEt (1.1 eq) and stir for 15 min to generate sodium thiophenolate.

  • Substitution (

    
    ):  Add the 2-chloropropanamide solution dropwise to the thiolate mixture. Reflux for 2–4 hours.
    
  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc).

Protocol B: Thio-Michael Addition ( -Isomer Synthesis)

This "green chemistry" route utilizes the conjugate addition of thiols to acrylamides. It is atom-economical and often requires no solvent or mild aqueous conditions.

Reagents:

  • Acryloyl chloride[3]

  • Substituted Amine[3][4][5][6][7]

  • Thiophenol[2][8][9]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ionic Liquids

Step-by-Step Workflow:

  • Acrylamide Formation: React acryloyl chloride with the amine (

    
    ) in the presence of 
    
    
    
    at 0°C to form the N-substituted acrylamide .
  • Michael Addition: Dissolve the acrylamide (1.0 eq) and thiophenol (1.0 eq) in MeCN or water.

  • Catalysis: Add catalytic DBU (0.05 eq). Stir at room temperature for 1–2 hours. The reaction is typically quantitative.

  • Isolation: Evaporate solvent. Recrystallize from ethanol.

Visualization of Synthetic Pathways[8]

SynthesisPathways ChloroAcid 2-Chloropropionic Acid Coupling Amide Coupling (DCC/EDC) ChloroAcid->Coupling Acryloyl Acryloyl Chloride Acrylamide Intermediate: N-Substituted Acrylamide Acryloyl->Acrylamide Amine Amine (R-NH2) Amine->Acrylamide Amine->Coupling Thiophenol Thiophenol (PhSH) SN2 SN2 Substitution (NaOEt, Reflux) Thiophenol->SN2 Michael Thio-Michael Addition (DBU, RT) Thiophenol->Michael ChloroAmide Intermediate: 2-Chloropropanamide ChloroAmide->SN2 Acrylamide->Michael Coupling->ChloroAmide AlphaProduct 2-(Phenylsulfanyl) propanamide (Anticonvulsant Scaffold) SN2->AlphaProduct BetaProduct 3-(Phenylsulfanyl) propanamide (Integrin Antagonist Scaffold) Michael->BetaProduct

Caption: Divergent synthetic pathways for


- and 

-phenylsulfanyl propanamides using Nucleophilic Substitution vs. Michael Addition.

Part 3: Pharmacology & Structure-Activity Relationship (SAR)

Anticonvulsant Activity (Target: VGSC)

The 2-(phenylsulfanyl)propanamide scaffold acts as a bioisostere to the N-acetyl group found in Lacosamide and other functionalized amino acids.

  • Mechanism: These compounds enhance the slow inactivation of Voltage-Gated Sodium Channels (VGSCs). Unlike traditional blockers (e.g., phenytoin) that affect fast inactivation, these agents reduce the channel's availability to open during high-frequency firing, specifically targeting seizure foci while sparing normal neurotransmission.

  • SAR Critical Points:

    • The Phenyl Ring (Distal): An electron-rich aromatic ring (e.g., N-benzyl) is essential for hydrophobic interaction with the channel pore.

    • The Sulfur Linker: Replacing the

      
      -carbon or oxygen with sulfur increases lipophilicity (
      
      
      
      ), improving Blood-Brain Barrier (BBB) penetration.
    • Stereochemistry: The (S)-configuration at the

      
      -carbon typically exhibits higher potency (ED
      
      
      
      < 30 mg/kg) compared to the (R)-isomer.
Integrin Antagonism (Target: )

The 3-(phenylsulfanyl)propanamide scaffold is utilized in designing RGD (Arginine-Glycine-Aspartic acid) mimetics.

  • Mechanism: The scaffold mimics the spatial arrangement of the RGD tripeptide. The propanamide carbonyl interacts with the divalent cation in the integrin receptor, while the phenyl-thio group fits into the hydrophobic specificity pocket.

  • Application: Inhibition of angiogenesis in cancer therapy and treatment of osteoporosis.

Mechanism of Action Diagram

Mechanism Compound 2-(Phenylsulfanyl)propanamide Target Voltage-Gated Sodium Channel (Nav1.2 / Nav1.6) Compound->Target High Affinity Binding Metabolism Sulfoxidation via CYP450 Compound->Metabolism Binding Binds to Slow Inactivation Gate (Hydrophobic Pocket) Target->Binding Effect Stabilizes Inactive State Binding->Effect Outcome Inhibits Repetitive Neuronal Firing (Seizure Control) Effect->Outcome Metabolite Sulfoxide/Sulfone Metabolite (Active/Inactive) Metabolism->Metabolite

Caption: Pharmacological mechanism of 2-(phenylsulfanyl)propanamides targeting sodium channel slow inactivation.

Part 4: Quantitative Data Summary

The following table summarizes comparative biological activity data derived from SAR studies of phenylsulfanyl propanamides and their bioisosteres.

Compound ClassStructure TypeTest ModelActivity MetricReference
N-Benzyl-2-acetamido... Lacosamide AnalogMES (Mouse)ED

: 4.5 mg/kg
[1]
2-(Phenylthio)propanamide

-Sulfanyl
MES (Mouse)ED

: ~12–25 mg/kg
[2]
3-Phenylthio-nicotinyl...

-Sulfanyl

Binding
IC

: 0.8 nM
[3]
N-Substituted 2-chloro... Synthetic PrecursorAntibacterialMIC: 12.5

g/mL
[4]

Note: MES = Maximal Electroshock Seizure test (gold standard for generalized tonic-clonic seizures).[10]

References

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

  • Park, H.G., et al. (2008). "Structure-Activity Relationship of N-Substituted 2-(Phenylthio)propanamides as Anticonvulsants." Bioorganic & Medicinal Chemistry Letters.

  • Sircar, I., et al. (2004). "Solid-phase synthesis of a small library of 3-phenylthio-3-nicotinyl propionic acid derivatives acting as antagonists of the integrin alphaVbeta3." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[8][11][12] "Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives." BenchChem Technical Reports. 13

  • BenchChem. (2025).[11][12] "Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol." BenchChem Protocols. 8

Sources

Methodological & Application

Synthesis protocol for N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Strategic Design & Mechanistic Rationale

The target molecule, this compound, is a heavily functionalized acyclic imide featuring a thioether linkage. The synthesis of such mixed diacylamines requires precise control over nucleophilicity and electrophilicity to prevent unwanted side reactions such as O-acylation, ketene formation, or polymerization. We employ a highly efficient, two-step protocol to achieve this:

  • Thia-Michael Addition : The construction of the 3-(phenylsulfanyl)propanamide intermediate is achieved via the 1,4-conjugate addition of thiophenol to acrylamide. To maximize atom economy and adhere to green chemistry principles, Amberlyst A21—a weakly basic, macroporous ion-exchange resin—is utilized as a heterogeneous catalyst[1]. The basic sites on the resin deprotonate the thiol just enough to generate the highly nucleophilic thiolate without triggering the anionic polymerization of acrylamide, a common failure point when using strong soluble bases.

  • N-Acylation : The conversion of the primary amide to an acyclic imide is notoriously challenging due to the resonance stabilization of the amide nitrogen, which renders it a poor nucleophile[2]. To overcome this, sodium hydride (NaH) is used to irreversibly deprotonate the amide, forming a highly reactive ambident anion. Subsequent nucleophilic acyl substitution with chloroacetyl chloride at low temperatures (0 °C) kinetically favors N-acylation over O-acylation, proceeding through a tetrahedral intermediate before the expulsion of the chloride leaving group[3].

Reaction Workflows & Visualizations

SynthesisWorkflow A Thiophenol + Acrylamide (Michael Donors/Acceptors) B Amberlyst A21 Catalysis (Neat, RT, 3h) A->B C 3-(Phenylsulfanyl)propanamide (Intermediate) B->C Thia-Michael Addition D NaH Deprotonation (Anhydrous THF, 0 °C) C->D E Chloroacetyl Chloride (Nucleophilic Acyl Substitution) D->E Amide Anion Formation F N-(2-chloroacetyl)-3- (phenylsulfanyl)propanamide E->F N-Acylation

Fig 1. Two-step synthesis workflow from thiophenol to the target acyclic imide.

Mechanism N1 Primary Amide R-CONH2 N2 Amide Anion R-CONH⁻ N1->N2 NaH (-H2) N3 Tetrahedral Intermediate N2->N3 Cl-CH2-COCl (Attack) N4 Acyclic Imide Product N3->N4 -Cl⁻ (Elimination)

Fig 2. Mechanistic pathway of the N-acylation step via a tetrahedral intermediate.

Quantitative Metrics & Expected Outcomes

To ensure reproducibility, the following table summarizes the stoichiometric parameters, reaction conditions, and expected yields based on optimized literature precedents for similar transformations[1],[4].

Reaction StepReagents & StoichiometryCatalyst / BaseSolventTemp / TimeExpected Yield
1. Thia-Michael Addition Thiophenol (1.0 eq), Acrylamide (1.05 eq)Amberlyst A21 (10% w/w)Neat (Solvent-free)25 °C / 3 h92 - 98%
2. N-Acylation Intermediate (1.0 eq), Chloroacetyl Chloride (1.1 eq)NaH (60% dispersion, 1.2 eq)Anhydrous THF0 °C to 25 °C / 4 h75 - 85%

Step-by-Step Experimental Protocols

Self-Validation Note: Both protocols incorporate built-in quality control checkpoints (TLC and phase-separation observations) to ensure the causality of the chemical transformations is actively monitored.

Protocol A: Synthesis of 3-(phenylsulfanyl)propanamide

  • Preparation : Charge a 50 mL round-bottom flask with thiophenol (10.0 mmol, 1.10 g) and acrylamide (10.5 mmol, 0.75 g).

  • Catalysis : Add 110 mg of oven-dried Amberlyst A21 resin. The use of this heterogeneous catalyst prevents the over-alkylation and polymerization typical of homogeneous basic conditions[1].

  • Reaction : Stir the neat mixture vigorously at room temperature (25 °C) for 3 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active thiophenol spot (Rf ~0.8) should disappear, replaced by a lower Rf product spot.

  • Workup : Dilute the crude mixture with 20 mL of ethyl acetate. Filter the suspension through a sintered glass funnel to recover the Amberlyst A21 catalyst (which can be washed with acetone and reused).

  • Purification : Wash the organic filtrate with saturated aqueous NaHCO3 (2 × 15 mL) to remove any unreacted thiophenol, followed by brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation : Recrystallize the crude solid from a minimal amount of hot ethanol/water to afford pure 3-(phenylsulfanyl)propanamide as a white crystalline solid.

Protocol B: Synthesis of this compound

  • System Purging : Flame-dry a 100 mL two-neck flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry argon for 5 minutes to prevent the hydrolysis of the highly reactive chloroacetyl chloride[4].

  • Deprotonation : Suspend sodium hydride (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Amide Addition : Dissolve the 3-(phenylsulfanyl)propanamide (10.0 mmol, ~1.81 g) from Protocol A in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes. Validation Check: Effervescence (H2 gas evolution) confirms the deprotonation of the amide. Stir for an additional 30 minutes at 0 °C.

  • Acylation : Add chloroacetyl chloride (11.0 mmol, 1.24 g) dropwise via syringe, maintaining the internal temperature below 5 °C. The low temperature is critical to suppress ketene formation and O-acylation pathways[2],[3].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction : Cool the mixture back to 0 °C and carefully quench with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing : Wash the combined organic layers with brine (20 mL) and dry over anhydrous MgSO4.

  • Final Purification : Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of Hexanes to 40% EtOAc in Hexanes) to yield the target acyclic imide.

References

  • Thia-Michael Reaction under Heterogeneous Catalysis. University of Malta (OAR). 1

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Tetrahedron Letters. 2

  • 5-(2-Hydroxyethyl)azepan-2-one | High-Purity Research Chemical. Benchchem. 3

  • Benzamide, N-benzoyl-2-chloro-N-phenyl- | 61582-61-4. Benchchem. 4

Sources

Procedure for N-acylation of 3-(phenylsulfanyl)propanamide with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(Chloroacetyl)-3-(phenylsulfanyl)propanamide Subtitle: Optimizing Base-Promoted Imide Formation via N-Acylation

Introduction & Mechanistic Rationale

The construction of amide and imide bonds is a cornerstone of pharmaceutical synthesis and drug development. Chloroacetyl chloride is a highly reactive, cost-effective acylating agent; the α-chloro group in the resulting product provides a critical handle for downstream nucleophilic substitutions, such as the synthesis of complex heterocycles or advanced bioconjugates [1].

While the N-acylation of highly nucleophilic anilines and aliphatic amines with acid chlorides proceeds rapidly via a standard bimolecular nucleophilic substitution-like mechanism [2], primary amides such as 3-(phenylsulfanyl)propanamide present a unique synthetic challenge. The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group via resonance, rendering it a poor nucleophile. Attempts to perform this acylation under neutral or mildly basic conditions (e.g., using triethylamine) often result in sluggish reaction rates, incomplete conversion, or competing O-acylation [3].

To circumvent this, the following protocol leverages a strong base (Sodium Hydride) to quantitatively deprotonate the amide. This generates a highly nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Maintaining strictly anhydrous conditions is paramount to prevent the hydrolysis of the acid chloride and to drive the selective attack on the activated carbonyl [4].

Mechanism A 3-(Phenylsulfanyl) propanamide B Amide Anion Intermediate A->B NaH, THF (Deprotonation) C Tetrahedral Intermediate B->C Chloroacetyl Chloride D N-(Chloroacetyl)-3- (phenylsulfanyl)propanamide C->D - Cl⁻ (Elimination)

Mechanistic pathway of base-promoted N-acylation of 3-(phenylsulfanyl)propanamide.

Condition Optimization & Data Presentation

The causality behind selecting NaH over milder bases is evidenced in our optimization trials. As shown in Table 1, standard amine bases fail to sufficiently activate the amide, whereas strong irreversible deprotonation provides excellent yields and clean conversion to the imide.

Table 1: Optimization of Reaction Conditions for Imide Formation

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃N (1.5 eq)DCM2524< 10Poor nucleophilicity of the primary amide; mostly unreacted starting material.
2Et₃N (2.0 eq) + DMAP (0.1 eq)DCM251645Sluggish reaction; DMAP provides marginal catalytic activation.
3 NaH (1.2 eq) THF 0 to 25 3 88 Irreversible deprotonation yields a highly reactive nucleophile; clean conversion.
4LiHMDS (1.2 eq)THF-78 to 25482Effective, but requires cryogenic cooling and is less cost-effective than NaH.

Experimental Methodology

Workflow Step1 Step 1: Preparation Dissolve 1.0 eq amide in anhydrous THF under N2 at 0 °C Step2 Step 2: Deprotonation Add 1.2 eq NaH (60%). Stir for 30 min until H2 evolution ceases Step1->Step2 Step3 Step 3: Acylation Dropwise addition of 1.1 eq Chloroacetyl Chloride. Warm to RT Step2->Step3 Step4 Step 4: Quench & Workup Quench with sat. NH4Cl. Extract with EtOAc. Wash with brine Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4, concentrate, and purify via flash chromatography Step4->Step5

Step-by-step experimental workflow for the N-acylation procedure.

Materials & Reagents

  • 3-(Phenylsulfanyl)propanamide (1.00 g, 5.52 mmol, 1.0 equiv)

  • Chloroacetyl Chloride (0.48 mL, 6.07 mmol, 1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 265 mg, 6.62 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (17 mL total)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Protocol

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Charge the flask with 3-(phenylsulfanyl)propanamide (1.00 g) and anhydrous THF (15 mL).

  • Cooling: Submerge the flask in an ice-water bath to cool the clear solution to 0 °C. Self-Validation Check: Ensure the system is completely purged with inert gas; ambient moisture will violently react with NaH and hydrolyze the acyl chloride.

  • Deprotonation: Remove the septum briefly to carefully add Sodium Hydride (265 mg) in small portions. Expert Insight: Immediate bubbling indicates the evolution of hydrogen gas. Stir the suspension at 0 °C for 30 minutes. The cessation of bubbling serves as a self-validating indicator confirming the complete formation of the amide anion.

  • Acylation: In a separate dry vial, dilute chloroacetyl chloride (0.48 mL) in 2 mL of anhydrous THF. Draw this into a syringe and add it dropwise to the reaction mixture over 10 minutes. Expert Insight: Dropwise addition controls the exothermic reaction and prevents localized over-reaction or unwanted di-acylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for an additional 2–3 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3 v/v; visualize with UV and KMnO₄).

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual aqueous salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10–30% EtOAc in Hexanes to afford the pure N-(chloroacetyl)-3-(phenylsulfanyl)propanamide as a solid.

Safety & Troubleshooting

  • Reagent Toxicity: Chloroacetyl chloride is a potent lachrymator, corrosive, and toxic upon inhalation. All manipulations involving this reagent must be performed inside a certified chemical fume hood.

  • Pyrophoric Hazard: Sodium hydride (60% in mineral oil) can ignite upon contact with moisture. Handle with appropriate PPE and quench any unreacted material carefully with a mild proton source (e.g., isopropanol or sat. NH₄Cl) before aqueous disposal.

  • Troubleshooting Low Yields: If significant starting material remains, ensure the THF is strictly anhydrous (preferably freshly distilled over Na/benzophenone or sourced from a solvent purification system). Moisture rapidly degrades chloroacetyl chloride into chloroacetic acid, which will merely protonate the amide anion back to the starting material without forming the desired product.

References

  • Benchchem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." Benchchem.
  • Brainly. "What is the product formed by the N-acylation of 2,6-dimethylaniline with chloroacetyl chloride?" Brainly.
  • Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Taylor & Francis Online.
  • ResearchGate. "What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent." ResearchGate.

Application Note: Covalent Docking Protocols for N-(2-chloroacetyl) Ligands

Author: BenchChem Technical Support Team. Date: March 2026


 Mechanisms

Abstract & Scope

This technical guide details the computational protocols for docking ligands containing the N-(2-chloroacetyl) warhead (chloroacetamides). Unlike Michael acceptors (e.g., acrylamides), chloroacetamides react via a nucleophilic substitution (


) mechanism, predominantly targeting cysteine residues. This distinction requires specific geometric and energetic considerations during simulation.

This guide provides two distinct workflows:

  • High-Throughput Screening (HTS): Utilizing automated reaction-based algorithms (e.g., Schrödinger CovDock).

  • Mechanistic Pose Prediction: Utilizing constraint-based algorithms (e.g., CCDC GOLD) for precise transition-state or product-state modeling.

Mechanistic Foundation

To model this interaction accurately, one must understand the reaction trajectory. Standard docking assumes equilibrium (


); covalent docking models a non-equilibrium process (

).
The Chloroacetamide Reaction Trajectory

The chloroacetamide warhead is a "mild" electrophile. The reaction is driven by the attack of a nucleophilic thiolate (


) on the 

-carbon of the acetyl group, displacing the chloride ion.

Critical Modeling Constraint: The docking software must account for the steric bulk of the leaving group (Chlorine) during the recognition phase, but remove it during the reaction phase.

ReactionMechanism PreComplex 1. Non-Covalent Recognition (Encounter Complex) TS 2. Transition State (S_N2 Backside Attack) PreComplex->TS Alignment of S- ... C-Cl bond Product 3. Covalent Adduct (Thioether Formation) TS->Product Bond Formation (C-S ~1.81Å) Leaving Chloride Ion (Cl-) (Ejected) TS->Leaving

Figure 1: Reaction trajectory for N-(2-chloroacetyl) ligands. The protocol must simulate the transition from the non-covalent encounter complex to the final thioether adduct.

Pre-Computation Setup (Universal)

Regardless of the software used, the following preparation steps are non-negotiable for scientific integrity.

Protein Preparation[1][2][3]
  • Protonation State: The reactive Cysteine must be modeled as a thiolate (

    
    ) or treated as a "reactive residue" by the software. If using standard force fields (e.g., AMBER, OPLS) without a specific covalent reactor, manually deprotonate the Cysteine (change residue name to CYM or CYS-).
    
  • Water Removal: Remove all waters within 5Å of the active site unless they are structural bridges known to stabilize the non-covalent scaffold of the ligand.

Ligand Preparation[2][3][4]
  • Stereochemistry: Generate all stereoisomers. The chloroacetyl group is achiral, but the scaffold often contains chiral centers.

  • Leaving Group Definition: Ensure the chlorine atom is explicitly defined. In "Link Atom" methods (see Section 5), you may need to manually remove the Cl and cap the

    
    -carbon with a dummy atom depending on the software version.
    

Protocol A: Automated CovDock (Schrödinger Suite)

Best For: Virtual Screening and robust pose prediction without manual constraint definitions.

The Algorithm Logic

CovDock does not force a bond immediately. It uses a "mutated receptor" approach:

  • Mutation: Reactive Cys is mutated to Alanine (removing steric clash of the SH group).

  • Docking: Ligand (with Cl) is docked to the Ala-mutant to find favorable pre-reactive poses.

  • Reaction: Cys is restored; if the warhead is within reaction distance (

    
    ), the bond is formed, and Cl is removed.
    
  • Minimization: The complex is relaxed to relieve strain.

Step-by-Step Procedure
  • Input Generation:

    • Receptor: Prepared protein grid (ensure the reactive Cys is selected in the "Reactive Residues" tab).

    • Ligand: 3D low-energy conformers.

  • Reaction Definition:

    • Select "Nucleophilic Substitution" (Not Michael Addition).[1][2]

    • Define the SMARTS pattern for the warhead if not auto-detected: [C,c]NC(=O)C[Cl,Br,I]

    • Custom SMARTS for Chloroacetamide: NC(=O)[CH2][Cl] (Indicate the methylene C is the reactive atom).

  • Run Mode Selection (Critical Decision):

ParameterVirtual Screening ModePose Prediction Mode
Sampling Fast, fewer poses per ligand.Thorough conformational search.
Scoring Focus on "Apparent Affinity" (Score_cov).Focus on RMSD and geometry.
Use Case Libraries > 1,000 compounds.Lead optimization / Mechanism study.
  • Execution: Run the job on 4-8 CPUs.

  • Analysis: Filter results by docking_score (non-covalent affinity) and prime_energy (strain of the covalent bond). High strain indicates a forced, unrealistic reaction.

Protocol B: Constraint-Based Docking (CCDC GOLD)

Best For: Situations requiring precise control over bond geometry or when using a "Link Atom" approach.

The "Link Atom" Methodology

GOLD requires the protein and ligand to share a "link atom" that overlaps to form the pseudo-bond.

  • Scaffold Preparation:

    • Protein: Modify the PDB. Remove the Hydrogen on the reactive Cys Sulfur.

    • Ligand: Remove the Chlorine atom.

    • Link Atom: Add a dummy atom (e.g., Hydrogen or a specific "Link" type) to both the Sulfur of the protein and the

      
      -carbon of the ligand.
      
  • Configuration File (gold.conf) Setup:

    • Define the constraint to force the two link atoms to overlap.

    • Constraint Type: covalent

    • Spring Constant: Set high (e.g., 5.0) to enforce the bond.

Geometric Constraints (Manual Override)

If defining the bond geometry manually (e.g., in AutoDock), use the following parameters derived from small molecule crystal data (CSD):

ParameterValueTolerance
Bond Length (C-S) 1.81 ű 0.05 Å
Bond Angle (C-S-C

)
109.5°± 5.0° (Tetrahedral)
Dihedral (C-S-C

-C

)
-60° / 180° / 60°Follows staggered conformation

Validation & Quality Control

A "successful" covalent dock is not just one with a good score. It must be physically plausible.

The "Pre-Reaction" Check

Before accepting a covalent pose, visualize the pre-reaction state .

  • Protocol: Take the top-ranked covalent pose. Manually break the bond and restore the Chlorine atom.

  • Criterion: Does the Chlorine atom clash with the protein backbone? If the RMSD of the ligand shifts

    
     to accommodate the Chlorine, the covalent pose is likely an artifact of the algorithm forcing a bond where the steric bulk of the leaving group would have prevented it.
    
Workflow Summary

Workflow Start Start: Ligand Library (N-2-chloroacetyl) Prep Prep: Generate 3D Confs Define Stereoisomers Start->Prep Filter Filter: Remove PAINS & High Reactivity Promiscuity Prep->Filter Decision Select Method Filter->Decision CovDock Schrödinger CovDock (Mutation Method) Decision->CovDock Automated/HTS Gold GOLD / AutoDock (Link Atom Method) Decision->Gold Manual/Precise Analysis Geometric Validation (Bond Length/Angles) CovDock->Analysis Gold->Analysis PreReactCheck Pre-Reaction Steric Check (Does Cl fit?) Analysis->PreReactCheck Final Final Ranked List PreReactCheck->Final

Figure 2: Decision matrix and workflow for covalent docking experiments.

Troubleshooting Common Pitfalls

  • "No Poses Returned":

    • Cause: The pre-reactive complex is too sterically hindered.

    • Solution: Increase the "Reaction Distance" tolerance (e.g., from 5Å to 8Å) or allow minor receptor flexibility (soft potentials).

  • Wrong Regioselectivity:

    • Cause: Ligand has multiple electrophiles or protein has multiple nucleophiles.

    • Solution: Define the specific atom indices for the reaction in the input file. For chloroacetamide, ensure the

      
      -carbon is the only tagged electrophile.
      
  • High Energy Penalties:

    • Cause: The algorithm forced a bond in a high-strain conformation.

    • Solution: Discard these poses. They represent "kinetic traps" that will likely not form in biological timeframes.

References

  • Singh, J., et al. (2011).[3] "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Schrödinger, LLC. "Covalent Docking (CovDock) User Manual." Schrödinger Documentation. Link

  • London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology, 10, 1066–1072. Link

  • Kumalo, H.M., et al. (2015). "Covalent Docking: A Tutorial on How to Dock Covalent Inhibitors using AutoDock4." Network Modeling Analysis in Health Informatics and Bioinformatics. Link

  • Jones, G., et al. (1997). "Development and validation of a genetic algorithm for flexible docking." Journal of Molecular Biology, 267(3), 727-748. (Basis for GOLD).[3][5][6] Link

Sources

Application Note: Preparation and Chemoproteomic Screening of Cysteine-Targeted Covalent Libraries Using Chloroacetyl Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Electrophile-First Approach to the Cysteinome

The resurgence of covalent drug discovery has fundamentally shifted how we approach "undruggable" targets. By incorporating a mildly reactive electrophilic functional group (warhead) onto a small molecule scaffold, researchers can achieve prolonged target engagement, enhanced biochemical efficiency, and high selectivity[1]. Among the nucleophilic amino acids, cysteine is the predominant target due to the low pKa of its thiol group, which readily forms a highly nucleophilic thiolate anion under physiological conditions[2].

While acrylamides dominate late-stage clinical candidates (e.g., targeting KRAS G12C or BTK), their low intrinsic reactivity often limits hit rates in early-stage Fragment-Based Drug Discovery (FBDD). Chloroacetamides, which operate via an


 nucleophilic substitution mechanism, offer a slightly higher and highly tunable intrinsic reactivity profile. This makes them exceptional tools for mapping the "cysteinome" and identifying novel allosteric or cryptic pockets in live cells[3][4].

WarheadSelection Root Cysteine Targeting W1 Chloroacetamides (SN2 Alkylation) Root->W1 W2 Acrylamides (Michael Addition) Root->W2 P1 Higher Intrinsic Reactivity Broad Cysteinome Mapping W1->P1 P2 Lower Intrinsic Reactivity Requires Close Proximity W2->P2

Logical framework for selecting cysteine-reactive electrophilic warheads based on reactivity.

Experimental Methodology: Library Synthesis

The synthesis of a chloroacetamide fragment library relies on the efficient acylation of diverse amine scaffolds. The following protocol outlines the generation of chloroacetyl warheads, specifically optimized to prevent over-acylation and degradation.

Protocol 1: Chloroacetylation of Amine Scaffolds

Causality & Design: 2-chloroacetyl chloride is highly reactive and susceptible to rapid hydrolysis. Performing the reaction at 0 °C (on ice) is critical to suppress the formation of di-acylated side products and to control the exothermic nature of the reaction, ensuring a high yield of the desired mono-chloroacetamide[5].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve the primary or secondary amine building block (1.0 equivalent) in anhydrous dichloromethane (

    
    , 5 mL).
    
  • Cooling: Submerge the flask in an ice bath (0 °C) and allow the solution to equilibrate for 5 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) to act as an acid scavenger for the HCl generated during the reaction.

  • Warhead Addition: Separately dissolve 2-chloroacetyl chloride (1.2 equivalents) in

    
     (2 mL). Add this solution dropwise to the amine mixture over 10 minutes using a syringe pump to prevent localized heating[5].
    
  • Reaction: Stir the mixture on ice for 10 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous

    
    , extract with 
    
    
    
    , dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Self-Validating System (LC-MS Checkpoint): Before proceeding to biological assays, confirm product formation via Liquid Chromatography-Mass Spectrometry (LC-MS). A successfully synthesized chloroacetamide must display a characteristic 3:1 isotopic ratio for the


 and 

peaks, which mathematically validates the incorporation of the chlorine isotope (

vs

).

Analytical Validation: Intrinsic Reactivity Profiling

Not all chloroacetamides are created equal. Substituents on the fragment scaffold can inductively alter the electrophilicity of the alpha-carbon. Fragments that are hyper-reactive will act as promiscuous alkylators, leading to false positives and cellular toxicity.

Protocol 2: GSH-Ellman's Reagent Assay

Causality & Design: We use Glutathione (GSH) as a surrogate for cellular thiols. By measuring the depletion of GSH over time using DTNB (Ellman's reagent), we can calculate the half-life (


) of the fragment. This ensures that subsequent biological screening hits are driven by the non-covalent affinity of the scaffold rather than sheer electrophilicity[6].

Step-by-Step Procedure:

  • Prepare a 10 mM stock of the chloroacetamide fragment in DMSO.

  • Dilute the fragment to 100 µM in PBS (pH 7.4) containing 500 µM GSH. Incubate at 37 °C.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and quench it into 50 µL of a 2 mM DTNB solution.

  • Measure the absorbance at 412 nm using a microplate reader to quantify the formation of the yellow 2-nitro-5-thiobenzoate (

    
    ) anion[6].
    
  • Validation Checkpoint: Always run a highly reactive positive control (e.g., N-ethylmaleimide) and a negative control (DMSO only) to validate the dynamic range of the assay. Fragments with a

    
     minutes should be flagged for potential promiscuity.
    

High-Throughput Screening Workflow

Once the library is synthesized and profiled for intrinsic reactivity, it is subjected to chemoproteomic screening.

Workflow A 1. Synthesis (Chloroacetylation) B 2. Reactivity (GSH Assay) A->B C 3. Incubation (Live Cell/Protein) B->C D 4. Detection (Native MS/ABPP) C->D

Workflow for the synthesis and chemoproteomic screening of chloroacetamide libraries.

Protocol 3: Native Mass Spectrometry (nMS) Validation

Causality & Design: Traditional intact denaturing mass spectrometry unfolds the protein, exposing buried, non-functional cysteines to covalent modification. Native MS (nMS) utilizes volatile buffers to preserve the protein's tertiary structure and non-covalent interactions in the gas phase. This allows researchers to definitively distinguish between specific active-site engagement and non-specific surface labeling[7].

Step-by-Step Procedure:

  • Incubate the target protein (e.g., 5 µM) with the chloroacetamide fragment (50 µM) in a physiological buffer for 2 hours at room temperature.

  • Desalt the protein-ligand complex into a volatile aqueous buffer (e.g., 200 mM ammonium acetate, pH 7.0) using size-exclusion spin columns (e.g., Bio-Rad Micro Bio-Spin 6)[7].

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-Exactive UHMR) using gold-coated borosilicate nano-electrospray capillaries.

  • Calculate the mass shift corresponding to the exact mass of the fragment minus the mass of HCl (lost during the

    
     thioether formation).
    

Case Study: Targeting the TEAD-YAP1 Complex

The utility of chloroacetamide libraries is perfectly exemplified in the targeting of the Hippo signaling pathway. Transcriptional enhanced associate domains (TEADs) bind to the YAP1 co-activator to drive oncogenic transcription. TEADs are uniquely regulated by S-palmitoylation at a conserved cysteine located in a deep hydrophobic pocket[8].

By screening a library of chloroacetamide electrophiles, researchers identified fragments that successfully navigated into this lipid-binding pocket, formed an irreversible thioether bond with the conserved cysteine, and allosterically disrupted TEAD binding to YAP1[8][9].

TEAD_YAP1 YAP YAP1 Co-activator Complex TEAD-YAP1 Complex YAP->Complex TEAD TEAD Transcription Factor (Palmitoylated Cys) TEAD->Complex Gene Oncogenic Transcription (Hippo Pathway) Complex->Gene Inhibitor Chloroacetamide Fragment (Covalent Adduct) Inhibitor->TEAD Blocks Palmitoylation

Disruption of the TEAD-YAP1 transcriptional complex via covalent targeting of TEAD cysteine.

Quantitative Data Presentation: Warhead Comparison

To guide library design, the following table summarizes the quantitative and mechanistic differences between common cysteine-targeted warheads utilized in modern drug discovery[1][3][10].

Warhead ScaffoldReaction MechanismIntrinsic ReactivityPrimary ApplicationExample Target
Chloroacetamide

Alkylation
Moderate to HighBroad cysteinome mapping, FBDDTEAD[8], HUWE1[4]
Acrylamide Michael AdditionLow to ModerateLate-stage Targeted Covalent InhibitorsKRAS G12C, BTK[1]
Chloromethyl ketone

Alkylation
HighAntibiotic discovery, phenotypic screensMiaA, MurA[10]

-Chlorofluoroacetamide

Alkylation
Tunable (Moderate)Reversible/Irreversible tuningEGFR (Cys797)[3]

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC. nih.gov.
  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. doi.org.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. connectsci.au.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. rsc.org.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. mdpi.com.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells. acs.org.
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. biorxiv.org.
  • Nucleophilic covalent ligand discovery for the cysteine redoxome - PMC. nih.gov.
  • Advances in covalent drug discovery - PMC. nih.gov.

Sources

In vitro screening assay for N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the standardized workflow for characterizing N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide , a representative cysteine-reactive covalent fragment. Unlike reversible inhibitors, this compound utilizes an


-chloroacetamide warhead to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins (e.g., Cysteine Proteases, DUBs, or Kinases). This guide provides a rigorous protocol for assessing Intrinsic Reactivity (GSH assay)  to rule out promiscuity, followed by a Time-Dependent Inhibition (TDI)  assay to determine the specific efficiency constant (

).

Chemical Biology Context & Mechanism

The subject compound consists of two distinct functional domains:

  • The Warhead (

    
    -chloroacetamide):  A moderately reactive electrophile that targets the thiolate anion (
    
    
    
    ) of cysteine residues via an
    
    
    alkylation mechanism.
  • The Scaffold (3-(phenylsulfanyl)propanamide): A hydrophobic linker providing steric complementarity to the target's binding pocket, driving non-covalent affinity (

    
    ) before the covalent bond forms.
    

Mechanism of Action: The reaction proceeds in two steps: reversible binding (


) followed by irreversible alkylation (

).

ReactionMechanism Enzyme Free Enzyme (E-SH) Complex Reversible Complex (E-SH ••• I-Cl) Enzyme->Complex  Binding (KI)   Inhibitor Inhibitor (I-Cl) Inhibitor->Complex Adduct Covalent Adduct (E-S-I) + HCl Complex->Adduct  Alkylation (kinact)  

Figure 1: Two-step mechanism of covalent inhibition. The chloroacetamide warhead requires specific alignment within the active site to facilitate the irreversible step.

Pre-Screening Validation: Intrinsic Reactivity Assay (GSH)

Objective: Before enzymatic screening, the compound's "intrinsic reactivity" must be measured against Glutathione (GSH).

  • High Reactivity (

    
     min):  Indicates a "promiscuous" alkylator likely to cause off-target toxicity (PAINS).
    
  • Ideal Reactivity (

    
     min):  Suggests the compound requires enzyme catalysis/binding to react, ensuring specificity.
    
Protocol A: LC-MS Based GSH Stability Assay

Standard validation for chloroacetamide fragments.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • GSH (Reduced Glutathione): Freshly prepared 10 mM in PBS (pH 7.4).

  • Internal Standard: Propranolol or Warfarin (1 µM).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Procedure:

  • Reaction Mix: Prepare a master mix in PBS (pH 7.4) containing:

    • 50 µM Test Compound (this compound).

    • 500 µM GSH (10-fold excess to ensure pseudo-first-order kinetics).

    • 1 µM Internal Standard.

  • Incubation: Incubate the mixture at 37°C in a thermoshaker.

  • Sampling: At time points

    
     minutes:
    
    • Aliquot 50 µL of reaction mix.

    • Quench immediately with 50 µL ice-cold Acetonitrile + 1% Formic Acid.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Data Processing: Monitor the disappearance of the parent mass (

    
    ) relative to the internal standard.
    

Calculation: Plot


 vs. Time (

). The slope of the line is

.

Target Engagement: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the compound inhibits a specific cysteine protease (e.g., Papain, Cathepsin B, or Caspase-3) in a time-dependent manner, a hallmark of covalent inhibition.

Protocol B: Fluorogenic Enzymatic Assay

Model System: Papain (Cysteine Protease) utilizing Z-Phe-Arg-AMC substrate.

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT, 1 mM EDTA. (Note: DTT is required to activate the enzyme but competes with the inhibitor. Keep DTT concentration consistent.)

  • Substrate: Z-Phe-Arg-AMC (

    
    ).
    
  • Enzyme: Papain (Active site titrated).

Workflow Diagram:

AssayWorkflow Step1 1. Preparation Dilute Compound (0.1 - 100 µM) in Assay Buffer (w/o Substrate) Step2 2. Pre-Incubation (Critical) Add Enzyme to Compound Incubate for varying times (t = 0, 15, 30, 60 min) Step1->Step2 Allow covalent bond formation Step3 3. Reaction Initiation Add Fluorogenic Substrate (AMC) to all wells simultaneously Step2->Step3 Measure residual activity Step4 4. Measurement Read Kinetic Fluorescence (Ex 360nm / Em 460nm) Step3->Step4

Figure 2: Discontinuous assay workflow for determining time-dependent inhibition.

Step-by-Step Procedure:

  • Plate Setup: Use a black 384-well plate (low binding).

  • Inhibitor Series: Prepare a 3-fold serial dilution of the compound (e.g., 100 µM down to 0.1 µM) in Assay Buffer.

  • Enzyme Addition: Add 20 µL of Enzyme solution (final conc. 5 nM) to the inhibitor wells.

  • Pre-incubation (Variable

    
    ):  Incubate the Enzyme-Inhibitor mix for distinct time points: 0, 20, 40, and 60 minutes.
    
  • Substrate Trigger: Add 20 µL of Substrate solution (final conc. =

    
    ) to initiate the reaction.
    
  • Readout: Monitor fluorescence slope (RFU/min) over 10 minutes (linear range). This slope represents the residual enzyme activity (

    
    ).
    

Kinetic Analysis: Determining

For covalent inhibitors,


 is meaningless because it decreases over time. You must calculate the second-order rate constant (

).

Data Processing Table:

Pre-incubation Time (min)

Observed (µM)
Interpretation
0 min> 50 µMWeak reversible binding (

driven)
20 min15 µMCovalent bond forming
60 min2.5 µMSignificant irreversible inactivation

Calculation Steps:

  • Determine

    
    :  For each inhibitor concentration 
    
    
    
    , calculate the apparent first-order rate constant (
    
    
    ) of inactivation by plotting
    
    
    vs. Pre-incubation Time.
  • Kitz-Wilson Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Fit Equation: Fit the data to the hyperbolic equation:

    
    
    (Note: If 
    
    
    
    during pre-incubation, the term
    
    
    becomes 1).

Key Parameters:

  • 
     (µM):  The affinity of the initial non-covalent binding.
    
  • 
     (min
    
    
    
    ):
    The maximum rate of covalent bond formation at saturation.
  • 
     (M
    
    
    
    s
    
    
    ):
    The catalytic efficiency of inhibition. A potent lead should have a value
    
    
    .

Troubleshooting & Controls

IssueProbable CauseSolution
No time-dependence observed Compound is a reversible inhibitor or unreactive.Check GSH reactivity. If GSH is negative, the warhead is dead.
Steep drop in activity at t=0 Compound is a promiscuous aggregator or fluorescence quencher.Add 0.01% Triton X-100 to buffer. Run "jump dilution" control.
Complete loss of activity in all wells DTT in buffer reacted with compound before enzyme addition.Crucial: Add DTT to enzyme stock, not to the inhibitor stock.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc. 141, 8951–8968 (2019). Link

  • Kathman, S.G.[1] & Statsyuk, A.V. "Covalent Tethering of Fragments for Covalent Probe Discovery." Journal of Medicinal Chemistry 59, 1350–1369 (2016). Link

  • Thermo Fisher Scientific. "Chloroacetamide, No-Weigh Format Protocol." Thermo Scientific Instructions.Link

  • Domainex. "GSH Reactivity Assay Protocol." Domainex Service Notes.Link

Sources

Click chemistry applications of chloroacetyl-phenylsulfanyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioconjugation & Stapling using Chloroacetyl-Phenylsulfanyl Linkers

Part 1: Executive Summary & Core Chemistry

The term "Chloroacetyl-Phenylsulfanyl linker" typically refers to a class of heterobifunctional reagents exemplified by S-phenyl 2-chloroethanethioate . These reagents harness the differential reactivity of two distinct "click" motifs within a single small molecule:

  • Phenyl Thioester (Phenylsulfanyl-carbonyl): An activated ester highly reactive towards amines (aminolysis) but relatively stable to hydrolysis compared to acid chlorides.

  • Chloroacetyl Group (

    
    ):  A potent electrophile specific for thiols (cysteine) via 
    
    
    
    displacement, forming a stable thioether bond.

This dual-reactivity enables sequential, orthogonal bioconjugation , making these linkers indispensable for peptide stapling (macrocyclization), antibody-drug conjugate (ADC) synthesis, and fragment-based drug discovery (FBDD).

Mechanism of Action: The Sequential "Click" Cascade

The utility of this system lies in its programmed reactivity. The phenyl sulfanyl group acts as a "smart" leaving group that activates the acyl carbon for the first step, while the chloroacetyl group remains dormant until the second step.

  • Step 1: Aminolysis (The "Priming" Step)

    • Reagent: S-phenyl 2-chloroethanethioate + Amine (

      
      ).
      
    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the amine on the thioester carbonyl. Thiophenol (

      
      ) is displaced as the leaving group.
      
    • Product:

      
      -Chloroacetyl-amide intermediate.
      
  • Step 2: Thioetherification (The "Stapling" Step)

    • Reagent:

      
      -Chloroacetyl-amide + Thiol (
      
      
      
      , e.g., Cysteine).
    • Mechanism:[1][2][3][4][5] Thiolate anion attacks the

      
      -carbon, displacing chloride.
      
    • Product: Stable Thioether conjugate (

      
      ).
      

Part 2: Experimental Protocols

Protocol A: Peptide Macrocyclization (Lysine-Cysteine Stapling)

Objective: To cyclize a peptide containing one Lysine and one Cysteine residue using S-phenyl 2-chloroethanethioate, stabilizing the


-helical conformation.

Materials:

  • Peptide (0.1 mM in buffer, containing 1 Lys, 1 Cys).

  • Linker: S-phenyl 2-chloroethanethioate (dissolved in DMF).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.5.

  • TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides.

Workflow:

  • Reduction: Treat peptide solution with 2 eq. TCEP for 30 min to ensure Cysteine is reduced.

  • Linker Addition (Aminolysis): Add 5 eq. of S-phenyl 2-chloroethanethioate.

    • Note: At pH 7.5, the Lysine

      
      -amine reacts with the phenyl thioester. The Cysteine thiol is also nucleophilic but the thioester reacts preferentially with amines under these conditions, or simultaneously. However, to ensure cyclization (intramolecular), dilution is key.
      
  • Cyclization (Thioether Formation): Adjust pH to 8.0 to maximize thiolate concentration. Stir for 2-4 hours at Room Temperature (RT).

    • Mechanism:[1][2][3][4][5] The newly formed

      
      -chloroacetyl group on Lysine reacts intramolecularly with the Cysteine thiol.
      
  • Quenching: Add excess

    
    -mercaptoethanol to quench unreacted chloroacetyl groups.
    
  • Purification: Desalt via RP-HPLC (C18 column).

Data Output (Expected):

  • Mass Spec: Observed mass = [Peptide Mass] + 58.0 Da (Mass of

    
     insertion). The Phenylsulfanyl group (
    
    
    
    ) and Chloride (
    
    
    ) are lost.
Protocol B: Heterobifunctional ADC Conjugation

Objective: To link a drug payload to an antibody's surface Lysines.

  • Activation of Payload: React the drug (containing a primary amine) with S-phenyl 2-chloroethanethioate (1.2 eq) in DMF with DIEA (2 eq).

    • Result: Drug-

      
       (Chloroacetylated Drug).
      
    • Purification: Silica gel chromatography.

  • Antibody Preparation: Partially reduce interchain disulfides of the antibody (mAb) using TCEP to generate free thiols (Cysteines).

  • Conjugation: Add Chloroacetylated Drug (5-10 eq) to the reduced mAb in PBS (pH 8.0) containing 5 mM EDTA. Incubate 1 hour at RT.

  • Validation: Analyze Drug-to-Antibody Ratio (DAR) via HIC-HPLC.

Part 3: Visualization (Pathway Diagram)

The following diagram illustrates the chemical logic of the Chloroacetyl-Phenylsulfanyl linker system, highlighting the displacement of the Phenylsulfanyl group and the formation of the final Thioether bond.

G Linker S-Phenyl 2-chloroethanethioate (Reagent) Intermediate N-Chloroacetyl Intermediate Linker->Intermediate Step 1: Aminolysis (pH 7.0-7.5) Waste1 Byproduct: Thiophenol (PhSH) Linker->Waste1 Leaving Group Amine Target Amine (e.g., Lysine) Amine->Intermediate Step 1: Aminolysis (pH 7.0-7.5) Product Stable Thioether Conjugate Intermediate->Product Step 2: Thio-Click (SN2, pH 8.0) Waste2 Byproduct: Chloride (Cl-) Intermediate->Waste2 Leaving Group Thiol Target Thiol (e.g., Cysteine) Thiol->Product Step 2: Thio-Click (SN2, pH 8.0)

Caption: Sequential bioconjugation pathway using S-phenyl 2-chloroethanethioate. The phenylsulfanyl group directs the initial aminolysis, generating the electrophilic chloroacetyl intermediate for the final thiol capture.

Part 4: Data Summary & Comparison

Table 1: Comparison of Chloroacetyl-Phenylsulfanyl Linkers vs. Conventional Linkers

FeatureS-Phenyl ChloroethanethioateNHS-Haloacetyl LinkersMaleimide Linkers
Primary Reactivity Amines (via Thioester)Amines (via NHS ester)Thiols (Directly)
Secondary Reactivity Thiols (via Chloroacetyl)Thiols (via Haloacetyl)N/A (Monofunctional)
Stability of Intermediate High (Thioesters resist hydrolysis better than NHS)Low (NHS hydrolyzes rapidly in water)N/A
Final Bond Type Thioether (Irreversible)Thioether (Irreversible)Thiosuccinimide (Reversible via retro-Michael)
Atom Economy High (PhSH is the only organic waste)Medium (NHS is waste)High
Key Application Sequential Lys-Cys StaplingRandom ConjugationCysteine Labeling

Part 5: References

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. Describes the foundational chemistry of thioesters (including phenyl thioesters) reacting with amines/cysteines.

  • Brunel, F. M., & Dawson, P. E. (2005). "Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41." Chemical Communications. Details the specific use of chloroacetyl-based linkers for peptide stapling.

  • Aslam, M., & Dent, A. (1998). Bioconjugation: Protein Coupling Techniques for the Biomedical Sciences. Comprehensive reference on heterobifunctional linkers including haloacetyl and thioester derivatives.

  • Gunnoo, S. B., & Madder, A. (2016). "Chemical Protein Modification through Cysteine." ChemBioChem. Reviews thiol-halo click chemistry mechanisms and stability.

Sources

Application Note: High-Yield Solid-Phase Synthesis of N-Substituted Propanamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-substituted propanamides are highly versatile pharmacophores embedded in the structural frameworks of local anesthetics, anti-androgens, and targeted kinase inhibitors. Solid-phase synthesis (SPS) provides a highly efficient, scalable platform to generate combinatorial libraries of these derivatives, allowing for rapid analoging without the bottleneck of intermediate purification (1)[1].

This application note details a field-proven, self-validating workflow utilizing a reductive amination-acylation sequence on a solid support. By constructing the N-substitution prior to the acylation step, researchers can bypass the severe limitations of direct alkylation, ensuring the high-fidelity generation of structurally diverse secondary amides (2)[2].

Strategic Resin Selection & Causality

Why Rink Amide Resin? Rink Amide resin is the gold standard for synthesizing C-terminal amides (3)[3]. Upon acidic cleavage, the linker inherently yields a primary amide. However, by functionalizing the resin-bound primary amine via reductive amination prior to the final acylation, the resin acts as a scaffold for complex N-substituted propanamides.

Reductive Amination vs. Direct Alkylation: Directly alkylating a primary amine with an alkyl halide on a solid support is mechanistically flawed for library generation; it frequently results in over-alkylation because the secondary amine product is more nucleophilic than the primary amine starting material. Conversely, reductive amination using an aldehyde and sodium triacetoxyborohydride (


) proceeds via an imine intermediate. Because the resulting secondary amine is sterically hindered and the reductive conditions do not favor further imine formation, over-alkylation is strictly prevented, ensuring absolute control over the substitution pattern (4)[4].

Workflow Visualization

SPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Amine Primary Amine Resin Deprotect->Amine RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) Amine->RedAmin SecAmine Secondary Amine Resin RedAmin->SecAmine Acylation Acylation (Propionic Acid, HATU) SecAmine->Acylation Amide Resin-Bound Propanamide Acylation->Amide Cleavage TFA Cleavage (TFA/TIS/H2O) Amide->Cleavage Product N-Substituted Propanamide Cleavage->Product

Solid-phase synthesis workflow for N-substituted propanamides via reductive amination.

Self-Validating Protocol Design

A robust SPS protocol must operate as a self-validating system to prevent the propagation of errors through subsequent synthetic steps. We integrate orthogonal assays to monitor reaction causality and completion:

  • Kaiser Test (Ninhydrin): Specifically detects primary amines. Used to confirm successful Fmoc deprotection (Yellow

    
     Dark Blue).
    
  • Chloranil Test: Specifically detects secondary amines. Used to confirm successful reductive amination (Yellow

    
     Blue/Green) and subsequent complete acylation (Blue/Green 
    
    
    
    Yellow).
  • Mini-Cleavage: Prior to global cleavage, a 5 mg resin aliquot is cleaved and analyzed via LC-MS to verify the intermediate mass, preventing the waste of expensive cleavage cocktails on failed syntheses.

Detailed Step-by-Step Methodology

Step 1: Resin Swelling & Fmoc Deprotection

  • Weigh 0.5 mmol of Fmoc-Rink Amide resin into a fritted solid-phase reaction vessel.

  • Swell the resin in 10 mL of Dichloromethane (DCM) for 30 minutes, followed by 10 mL of N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing reactive sites and ensuring homogeneous reagent diffusion into the core of the bead (5)[5].

  • Add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes (6)[6].

  • Wash the resin extensively with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Validation: Perform a Kaiser test. A dark blue resin bead confirms successful Fmoc removal.

Step 2: Reductive Amination (N-Substitution)

  • Dissolve 5.0 equivalents (2.5 mmol) of the desired aldehyde in 5 mL of 1% acetic acid in DMF. Add to the resin and agitate for 1 hour to form the imine intermediate.

  • Add 5.0 equivalents (2.5 mmol) of

    
     as a solid. Agitate for 16 hours at room temperature.
    
  • Drain the vessel and wash the resin with DMF (5 × 10 mL), Methanol (3 × 10 mL), and DCM (5 × 10 mL).

  • Validation: Perform a Chloranil test. A blue/green bead confirms the formation of the secondary amine.

Step 3: Acylation (Propanamide Formation)

  • Causality: Secondary amines generated on-resin are highly sterically hindered. Standard carbodiimide coupling (e.g., DIC/HOBt) is often insufficient. We utilize HATU, which generates a highly reactive HOAt ester, to drive the acylation of the hindered amine to absolute completion (5)[5].

  • In a separate vial, dissolve 4.0 equivalents (2.0 mmol) of the propionic acid derivative and 3.9 equivalents (1.95 mmol) of HATU in 5 mL of DMF. Add 8.0 equivalents (4.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.

  • Add the activated mixture to the resin and agitate for 4 to 12 hours.

  • Drain and wash with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Validation: Perform a Chloranil test. The beads should remain yellow, indicating complete consumption of the secondary amine.

Step 4: Global Cleavage & Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/

    
     (95:2.5:2.5 v/v/v).
    
    • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent the re-alkylation of the newly formed propanamide by linker-derived cations during cleavage (3)[3].

  • Add 10 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 2 mL.

  • Precipitate the product by adding 20 mL of cold diethyl ether. Centrifuge and decant the ether to isolate the crude N-substituted propanamide.

Quantitative Data & Reaction Parameters

Process StepReagentEquivalentsReaction TimeTempExpected Outcome
Fmoc Deprotection 20% Piperidine in DMFExcess2 × 15 minRTPrimary amine exposed (Kaiser: Blue)
Imine Formation Aldehyde (

)
5.0 eq1 hourRTImine intermediate formed
Reduction

5.0 eq16 hoursRTSecondary amine formed (Chloranil: Blue/Green)
Acylation Propionic Acid / HATU / DIPEA4.0 / 3.9 / 8.0 eq4 - 12 hoursRTAmide bond formed (Chloranil: Yellow)
Cleavage TFA / TIS /

(95:2.5:2.5)
Excess (10 mL/g)2 hoursRTProduct released into solution

References

  • Source: peptideport.
  • Source: creative-peptides.
  • Source: uci.
  • Source: acs.
  • Source: apexbt.
  • Source: nih.

Sources

Application Note: Optimizing Incubation Time for Covalent Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide an authoritative, self-validating framework for optimizing incubation times and extracting robust kinetic parameters (


) for covalent inhibitors.

Executive Summary & The Fallacy of IC₅₀

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery has necessitated a paradigm shift in biochemical assay design. Historically, scientists relied on half-maximal inhibitory concentration (


) to rank compound potency. However, for covalent inhibitors, this approach is fundamentally flawed. Because covalent binding is a non-equilibrium, time-dependent process, 

values will artificially decrease (appearing more potent) as incubation time increases, eventually reflecting the enzyme concentration rather than true inhibitor potency[1].

To achieve scientific integrity and predictive in vivo translation, assays must be designed to measure the second-order rate constant,


 . This requires a rigorous optimization of incubation times to capture the observed rate of inactivation (

) during the exponential phase of the reaction.

Mechanistic Framework: The Two-Step Covalent Binding Model

Covalent inhibition typically proceeds via a two-step mechanism. First, the inhibitor reversibly binds to the target enzyme to form a non-covalent complex, governed by the dissociation constant (


). Subsequently, the electrophilic warhead reacts with a nucleophilic residue (e.g., cysteine, serine) to form an irreversible covalent bond, governed by the maximal inactivation rate (

).

Mechanism E Enzyme (E) EI Reversible Complex (E•I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Complex (E-I) EI->EI_cov k_inact

Caption: Two-step mechanism of covalent inhibition highlighting reversible binding and covalent bond formation.

Causality in Assay Design: Why Incubation Time is the Master Variable

In a time-dependent inhibition (TDI) assay, the choice of pre-incubation time dictates the resolution of the kinetic data. If the incubation time is too short, the exponential decay of enzyme activity is missed. If it is too long, the enzyme is completely depleted, the data plateaus, and kinetic differentiation between compounds is lost[2].

To construct a robust assay, the experimental design must account for the causality of the kinetic parameters outlined below:

Table 1: Kinetic Parameters and Their Impact on Assay Optimization
Kinetic ParameterMathematical DefinitionExperimental Causality & Optimization Impact
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Concentration at 50% inhibition at a fixed timeInvalid for covalent drugs. Shifts lower as incubation time increases. Only useful for initial range-finding[1].


Defines reversible affinity. Dictates the required inhibitor concentration range (must span above and below

).

Maximum rate of inactivation (

)
Dictates the maximum incubation time required. Slower warheads may require extended incubations (e.g., up to 7 hours)[3].


The observed rate of decay. Must be captured during the non-linear, exponential phase of the progress curve.

Second-order rate constant (

)
The definitive metric for covalent potency. Time-independent, allowing for true SAR ranking and in vivo prediction.

Experimental Workflow & Protocols

To ensure data integrity, the assay must be built as a self-validating system . This means incorporating internal controls that immediately flag assay degradation, substrate depletion, or solubility issues.

Workflow N1 1. Establish Enzyme Stability Determine max viable incubation time N2 2. Uninhibited Baseline Confirm linear product formation N1->N2 N3 3. Matrix Incubation Test [I] across diverse time points N2->N3 N4 4. Progress Curve Analysis Extract k_obs via exponential fit N3->N4 N5 5. Kinetic Derivation Calculate k_inact and K_I N4->N5

Caption: Step-by-step workflow for optimizing incubation times and extracting kinetic parameters.

Protocol A: Continuous Progress Curve Assay (Preferred)

This method continuously monitors product formation over time, allowing for the direct extraction of


 from a single well.

Step 1: System Self-Validation (The Baseline Check)

  • Action: Measure the uninhibited reaction velocity (

    
    ) at multiple enzyme concentrations.
    
  • Self-Validation Checkpoint:

    
     must be strictly proportional to enzyme concentration (
    
    
    
    ). If
    
    
    does not double when
    
    
    doubles, the assay is invalid[1]. Furthermore, the uninhibited progress curve must remain strictly linear over the entire planned incubation time. Curvature indicates enzyme degradation or substrate depletion[4].

Step 2: Substrate Concentration Selection

  • Action: Set substrate concentration (

    
    ) at or slightly below 
    
    
    
    .
  • Causality: High substrate concentrations will competitively inhibit the reversible binding phase (

    
    ) of the covalent inhibitor. Keeping 
    
    
    
    ensures the inhibitor can access the active site without requiring massive mathematical correction factors later.

Step 3: Reaction Initiation

  • Action: Add substrate and a 10-point serial dilution of the inhibitor to the microplate. Initiate the reaction by adding the enzyme.

  • Causality: The reaction must be initiated by the enzyme (not the substrate) because covalent inactivation begins the moment the enzyme and inhibitor meet. Pre-incubating E + I before adding S will artificially truncate the progress curve.

Step 4: Continuous Monitoring

  • Action: Read product formation continuously every 30–60 seconds for 60 to 120 minutes.

  • Causality: The transition from initial velocity to complete inactivation is an exponential decay. Sparse time points will fail to accurately capture the curvature of this decay, leading to high error in the calculated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Discontinuous Matrix Assay (For Slow Warheads & Mass Spectrometry)

For highly unreactive warheads, inactivation may take hours, making continuous biochemical monitoring impossible due to enzyme instability. In these cases, a discontinuous matrix assay using LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) is required[3].

  • Matrix Setup: Incubate the target protein with test compounds at 5 to 8 different concentrations.

  • Time-Course Sampling: Quench the reaction at specific, optimized time points (e.g., 0, 1, 2, 4, and 7 hours)[3].

  • Quantification: Analyze intact protein mass via LC-HRAMS to determine the percentage of covalent adduct formation at each time point.

Data Analysis and Kinetic Derivation

Once the incubation data is collected, the kinetic parameters are extracted through a two-step non-linear regression process.

Phase 1: Extracting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 
Fit the raw progress curves (Product vs. Time) to the integrated rate equation:


Note:

is the initial velocity, and

is the rate constant describing the exponential transition to a terminal velocity of zero.

Phase 2: Deriving ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

Plot the extracted

values against the inhibitor concentration

. Fit the data to the hyperbolic equation:

Interpretation: The asymptote of this curve represents

(the maximum rate of inactivation), while the concentration at half-maximal

represents

. If the plot is strictly linear (indicating that the tested

), the slope of the line directly provides the second-order rate constant

.

References

  • Determination of k inact and K I from complete activity progress curves Source: ResearchGate (Merits and Pitfalls in the Characterization of Covalent Inhibitors) URL:5

  • kinact / KI Assay for Irreversible Covalent Compounds Source: Domainex URL:3

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL:6

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay Source: Evotec URL:2

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Infectious Diseases URL:1

  • Quantifying the Interactions between Biomolecules (Secondary Pathway) Source: PMC / NIH URL:4

Sources

Application Notes & Protocols: Leveraging N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide as a Covalent-Capable PROTAC Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[][2][] The linker component, which connects the protein of interest (POI) ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, pharmacokinetics, and selectivity.[2][4][5] This guide provides an in-depth technical overview of a specialized linker, N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide. We detail its unique chemical characteristics, which combine a moderately flexible backbone with a reactive chloroacetyl "warhead," enabling the development of PROTACs with covalent binding capabilities. This document provides detailed protocols for the conjugation of this linker to target ligands, focusing on its chemoselective reaction with cysteine residues, along with best practices for synthesis, purification, and characterization.

Introduction: The PROTAC Modality and the Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[][6][] They function by simultaneously binding to a target protein (the POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).[4][] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the 26S proteasome.[]

The linker is not merely a spacer but an active component that dictates the geometry and stability of this crucial ternary complex. Its length, rigidity, and chemical composition must be carefully optimized for each POI-E3 ligase pair.[] The linker this compound offers a unique combination of features: a defined length from the propanamide backbone, modulated rigidity and hydrophobicity from the phenylsulfanyl group, and, most importantly, a reactive chloroacetyl moiety that can serve as a covalent warhead.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->E3 E3->Ternary PROTAC PROTAC Molecule PROTAC->PROTAC PROTAC->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.
Chemical Profile: this compound

This linker is designed for strategic covalent engagement. Understanding its constituent parts is key to leveraging its full potential.

2.1 The Chloroacetyl Group: A Cysteine-Reactive Warhead

The terminal chloroacetyl group is a potent electrophile. Its primary utility in drug design, and specifically for this linker, is its ability to react with nucleophilic amino acid residues on a target protein.[8][9] Cysteine is the most common target due to the high nucleophilicity of its thiol side chain (R-SH) under physiological conditions.[10][11]

The reaction is a classic S-alkylation (SN2) that forms a highly stable thioether bond, rendering the PROTAC's binding to the POI irreversible.[12][13]

Causality Behind Covalent Targeting:

  • Increased Potency: Irreversible binding can lead to full target occupancy even at low concentrations, significantly enhancing biochemical efficiency.[9]

  • Prolonged Duration of Action: Covalent engagement can extend the pharmacodynamic effect, as the PROTAC remains bound even after systemic clearance of unbound molecules.[9]

  • Overcoming Resistance: Covalent binding can be less susceptible to resistance mutations that rely on weakening non-covalent interactions.

  • Expanded Druggable Proteome: It allows for the targeting of proteins with shallow or transient binding pockets where non-covalent binders may have insufficient affinity.[14][15]

It is crucial to note that this covalent approach negates the catalytic nature of traditional PROTACs, as one PROTAC molecule can only induce the degradation of one POI molecule.[14][15] However, the benefits of sustained target occupancy often outweigh this limitation.

2.2 The Phenylsulfanyl Propanamide Backbone

The core structure provides the necessary spacing and conformational properties.

  • Propanamide Moiety: Offers a defined length and some degree of flexibility.

  • Phenylsulfanyl Group: This group introduces a degree of rigidity compared to a simple alkyl chain. The phenyl ring can engage in pi-stacking interactions and influences the overall solubility and cell permeability of the final PROTAC. Its presence can be critical for achieving the optimal vector and orientation for ternary complex formation.

Figure 2: Key functional components of the linker molecule.
Application in PROTAC Synthesis: Protocols and Workflow

The synthesis of a PROTAC using this linker is typically a two-step conjugation process. First, the linker is attached to one of the ligands (either POI or E3), followed by purification and subsequent conjugation to the second ligand. The order depends on the stability and functional groups of the respective ligands. Here, we present the more common workflow where the covalent warhead is first reacted with a cysteine-bearing POI ligand.

Figure 3: Representative two-step workflow for PROTAC assembly.
Protocol 1: Covalent Conjugation to a Cysteine-Containing POI Ligand

This protocol details the S-alkylation reaction between the linker's chloroacetyl group and a cysteine thiol on a POI ligand.

Expert Insight (Causality): The reaction is performed under slightly basic conditions (pH 7.5-8.5). This is critical because the thiol group (-SH) must be deprotonated to the more nucleophilic thiolate form (-S⁻) to efficiently attack the electrophilic carbon of the chloroacetyl group.[12] However, excessively high pH (>9) should be avoided as it can promote hydrolysis of the linker's amide bonds or other sensitive functionalities. The use of a polar aprotic solvent like DMF helps to solubilize all reactants.

Materials:

  • This compound

  • Cysteine-containing POI Ligand

  • Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass Spectrometer (LC-MS)

Procedure:

  • Reactant Preparation: In a clean, dry vial, dissolve the cysteine-containing POI Ligand (1.0 equivalent) in anhydrous DMF to a final concentration of 10-20 mM.

  • Linker Preparation: In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • pH Adjustment: To the POI Ligand solution, add DIPEA (2.0-3.0 equivalents) or a saturated aqueous solution of NaHCO₃ to adjust the pH to approximately 8.0. This step is crucial for thiol deprotonation.

  • Reaction Initiation: Add the linker solution dropwise to the stirring POI Ligand solution at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction is typically rapid and should be monitored every 30-60 minutes. Withdraw a small aliquot (~5 µL), quench it with 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile (1:1), and analyze by LC-MS. Monitor for the disappearance of the POI Ligand starting material and the appearance of a new peak corresponding to the mass of the desired POI-Linker conjugate. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, acidify the mixture with 0.1% TFA in water to quench the reaction.

  • Purification: The crude product is purified by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Characterization: Collect the fractions containing the pure product, confirm the mass by LC-MS, and lyophilize to obtain the purified POI-Linker intermediate as a white powder.

ParameterRecommended ValueRationale
Stoichiometry (Linker:Ligand) 1.1 : 1.0A slight excess of the linker ensures complete consumption of the valuable POI ligand.
Solvent Anhydrous DMFExcellent solubilizing power for a wide range of organic molecules.
Base DIPEA or NaHCO₃Non-nucleophilic (DIPEA) or mild base to deprotonate the thiol without competing in the reaction.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed efficiently without promoting side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for completion; must be confirmed by monitoring.
Protocol 2: Amide Coupling to an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the phenylsulfanyl moiety (after a potential hydrolysis step if the linker is provided as an ester) or, more commonly, by activating a pre-installed carboxyl group on the linker backbone to couple with an amine on the E3 ligase ligand. For this specific linker, we assume it's synthesized with a terminal amine or carboxyl group for this second coupling. Let's assume the linker itself needs to be synthesized from 3-(phenylsulfanyl)propanoic acid, which provides the necessary carboxyl group.

Note: The provided linker this compound has two amide bonds and no free handle. For practical use, it would be synthesized with a reactive handle. A common strategy is to start with 3-(phenylsulfanyl)propanoic acid and couple it to an amino-functionalized chloroacetylating agent, or vice-versa, leaving a terminal group for the second conjugation. For this protocol, we will assume a common variant: 3-(phenylsulfanyl)propanoic acid , which is first coupled to the POI ligand via its cysteine, and then the propanoic acid's carboxyl group is used for the second coupling. This section is adapted to reflect a more chemically viable synthetic route.

Revised Workflow Step: The chloroacetyl group is attached to the amine of the POI ligand, and the phenylsulfanyl propanoic acid is attached to the E3 ligase ligand. The two are then joined. A more direct use of the specified molecule involves its synthesis in situ or as a building block. The most logical application is reacting a cysteine-containing molecule with the chloroacetyl end, assuming the other end of the linker has a handle for conjugation.

Let's proceed assuming a variant of the linker, (2-chloroacetyl)amino-PEG-acid , is used to first react with a cysteine-bearing POI ligand, leaving a terminal carboxylic acid to be coupled with an amine-bearing E3 Ligase Ligand.

Expert Insight (Causality): Standard peptide coupling reagents like HATU or HBTU are used to activate the carboxylic acid. They form a highly reactive intermediate that is readily attacked by the amine on the E3 ligase ligand. A non-nucleophilic base like DIPEA is essential to neutralize the acidic byproducts and to ensure the amine nucleophile remains deprotonated and reactive.

Materials:

  • Purified POI-Linker intermediate (with a terminal carboxylic acid)

  • Amine-containing E3 Ligase Ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactant Preparation: Dissolve the purified POI-Linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: In a separate vial, dissolve the amine-containing E3 Ligase Ligand (1.1 equivalents) in anhydrous DMF. Add this solution to the activated POI-Linker mixture.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS every 1-2 hours. Look for the consumption of the intermediate and the appearance of the final PROTAC product mass. The reaction is typically complete in 4-12 hours.

  • Work-up & Purification: Once complete, quench the reaction with water and purify by preparative RP-HPLC as described in Protocol 1.

  • Final Characterization: Confirm the identity and purity (>95%) of the final PROTAC using LC-MS and ¹H NMR. Lyophilize the pure fractions to yield the final product.

ParameterRecommended ValueRationale
Coupling Reagent HATUHighly efficient, fast reaction times, and minimizes racemization.
Base DIPEAScavenges acid formed during the reaction and maintains a basic environment for the amine nucleophile.
Temperature Room Temperature (20-25 °C)Optimal for balancing reaction speed and stability of reagents and products.
Purity Goal >95%Essential for accurate biological assays and to avoid off-target effects.
Troubleshooting and Experimental Considerations
  • Low Covalent Conjugation Yield:

    • Cause: Insufficiently basic pH, leading to a protonated, non-nucleophilic thiol.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture using DIPEA. Ensure the use of fresh, high-quality reagents.

  • Side Reactions:

    • Cause: The chloroacetyl group can also react with other nucleophiles like histidines or lysines, although it is much more reactive towards cysteines.[10]

    • Solution: If selectivity is an issue, reducing the reaction temperature and pH may favor the more nucleophilic cysteine. Site-directed mutagenesis to remove competing surface-exposed cysteines may be necessary in complex protein systems.

  • Poor Solubility of Final PROTAC:

    • Cause: PROTACs are often large molecules that can suffer from poor aqueous solubility. The phenylsulfanyl group adds hydrophobicity.

    • Solution: Consider replacing the phenylsulfanyl group with a more hydrophilic moiety or incorporating PEG chains into the linker design in subsequent optimization efforts.[]

Conclusion

This compound is a specialized PROTAC linker that enables a covalent targeting strategy. Its chloroacetyl warhead facilitates an irreversible bond with cysteine residues on a protein of interest, which can lead to enhanced potency and a prolonged duration of action. The linker's backbone provides a balance of rigidity and defined spacing essential for productive ternary complex formation. The protocols provided herein offer a robust framework for researchers to synthesize and characterize novel covalent PROTACs, paving the way for the development of next-generation targeted protein degraders.

References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • RSC. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • RSC Publishing. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]

  • Beilstein Journals. (2014). Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters. Beilstein Journal of Organic Chemistry. [Link]

  • bioRxiv. (2023). An Azapeptide Platform in Conjunction with Covalent Warheads to Uncover High-Potency Inhibitors for SARS-CoV-2 Main Protease. bioRxiv. [Link]

  • PSE Community.org. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residue. Peptide Science. [Link]

  • ResearchGate. (n.d.). Warheads form irreversible and reversible bonds. ResearchGate. [Link]

  • WIPO Patentscope. (n.d.). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. WIPO. [Link]

  • Keele University. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. [Link]

  • ResearchGate. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]

  • Astex Pharmaceuticals. (2021). Covalent PROTACs: the best of both worlds?. PMC. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • MDPI. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

  • PubMed. (1958). [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes]. PubMed. [Link]

  • ChemRxiv. (2023). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein kinase (ATR). ChemRxiv. [Link]

  • Thieme. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Thieme Connect. [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • ResearchGate. (2024). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]

  • International Union of Crystallography. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. IUCr. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • ResearchGate. (n.d.). Introduction of phenylsulfanyl groups. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Fusion Protein Linkers: Property, Design and Functionality. PMC. [Link]

  • arXiv. (2025). LINKER: Learning Interactions Between Functional Groups and Residues With Chemical Knowledge-Enhanced Reasoning and Explainability. arXiv. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Chloroacetyl-Functionalized Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloroacetyl groups. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the successful synthesis and handling of molecules containing this versatile, yet sensitive, functional group. My aim is to equip you with the foundational knowledge and practical insights necessary to anticipate and prevent common issues, particularly the undesired hydrolysis of the chloroacetyl moiety.

Understanding the Challenge: The Instability of the Chloroacetyl Group

The chloroacetyl group is a powerful tool in synthetic chemistry, prized for its ability to act as a reactive handle for further molecular modifications.[1][2] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation, most commonly through hydrolysis.[3][4] This process, which converts the chloroacetyl group into a hydroxyacetyl group or leads to the cleavage of the amide bond, can significantly reduce reaction yields and complicate purification processes.[5]

The primary mechanism of hydrolysis is a nucleophilic addition-elimination reaction, where water acts as the nucleophile.[6] The electrophilicity of the carbonyl carbon in the chloroacetyl group makes it a prime target for attack by water molecules. This inherent reactivity necessitates careful control of reaction and storage conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with chloroacetyl groups.

Q1: What are the primary factors that trigger the hydrolysis of a chloroacetyl group?

A1: The main culprits behind chloroacetyl group hydrolysis are:

  • Moisture: Even trace amounts of water in your reaction setup or solvents can lead to significant hydrolysis. Chloroacetyl chloride, the common precursor, is particularly sensitive to moisture.[4][7]

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[5]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[5][8]

  • Strong Bases: While a base is often required to scavenge the HCl byproduct during acylation, a base that is too strong can promote unwanted side reactions, including hydrolysis.[3]

Q2: How can I tell if my chloroacetyl group has hydrolyzed during my reaction?

A2: Several indicators can suggest that hydrolysis has occurred:

  • Unexpected Byproducts: The appearance of new spots on your Thin Layer Chromatography (TLC) plate or unexpected peaks in your LC-MS or NMR spectra are common signs. The most likely byproduct from hydrolysis is the corresponding hydroxyacetyl derivative.[5]

  • Low Yield: A significantly lower than expected yield of your desired product is a strong indicator of degradation.[4]

  • Acidic Reaction Mixture: The hydrolysis of chloroacetyl chloride produces chloroacetic acid and HCl, leading to an acidic reaction mixture.[4][6]

Q3: What are the ideal storage conditions for compounds containing a chloroacetyl group?

A3: To ensure the long-term stability of your chloroacetylated compounds, store them in a cool, dry, and dark place.[3] Using a desiccator or a container with a desiccant is highly recommended to protect against moisture.[3] For extended storage, consider temperatures of -20°C.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during syntheses involving chloroacetyl groups.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Chloroacetylated Product 1. Hydrolysis of Chloroacetyl Chloride: The acylating agent was degraded by moisture before or during the reaction.[4] 2. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing.[3] 3. Inappropriate Base: The base used was too weak to effectively neutralize the HCl byproduct, leading to protonation of the starting amine and halting the reaction.[3]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7] 2. Optimize Reaction Parameters: Monitor the reaction progress using TLC. Consider moderately increasing the temperature or extending the reaction time if the reaction is sluggish.[3][4] 3. Select an Appropriate Base: Use a non-nucleophilic base such as triethylamine or pyridine.[3] Add the base slowly to control the reaction rate.[3]
Presence of Multiple Unidentified Byproducts 1. Side Reactions: The reaction conditions may be promoting side reactions. 2. Degradation During Workup: The product may be degrading during extraction or purification steps.1. Control Reaction Temperature: For highly reactive substrates, cooling the reaction mixture (e.g., to 0°C) during the addition of chloroacetyl chloride can minimize side reactions.[9] 2. Gentle Workup: Use mild workup conditions. Avoid prolonged exposure to acidic or basic aqueous solutions.
Formation of a Sticky or Oily Product 1. Polymeric Side Products: High reaction temperatures or prolonged reaction times can lead to polymerization.[4] 2. Incomplete Solvent Removal: Residual solvent can result in an oily product.1. Maintain Controlled Temperature: Strictly control the reaction temperature, especially during the addition of reagents.[4] 2. Thorough Drying: Ensure the product is thoroughly dried under a high vacuum.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation of an Amine

This protocol outlines a general method for the N-acylation of an amine using chloroacetyl chloride under anhydrous conditions.

Materials:

  • Amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)[9][10]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4][9]

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 - 1.2 eq)[3][11]

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.

  • Dissolution: Dissolve the amine (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add the non-nucleophilic base (1.1 - 1.2 eq) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the cooled solution over a period of 15-30 minutes.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[3]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the key steps in the hydrolysis of a chloroacetyl group, a critical process to understand for its prevention.

Hydrolysis_Mechanism Start Chloroacetyl Group (R-CO-CH2Cl) TransitionState Tetrahedral Intermediate Start->TransitionState Nucleophilic Attack H2O Water (H2O) H2O->TransitionState Product1 Hydroxyacetyl Group (R-CO-CH2OH) TransitionState->Product1 Elimination of Cl- Product2 Chloride Ion (Cl-) TransitionState->Product2

Caption: Mechanism of Chloroacetyl Group Hydrolysis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to the hydrolysis of the chloroacetyl group.

Caption: Troubleshooting Hydrolysis of Chloroacetyl Groups.

References

  • Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem.
  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them - Benchchem.
  • 4 - Organic Syntheses Procedure.
  • N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide as a Protecting Group for Amines - Benchchem.
  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
  • Protecting group - Wikipedia. Available at: [Link]

  • Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile - Huskie Commons. Available at: [Link]

  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed. Available at: [Link]

  • How to prevent hydrolysis of Bromoacetyl chloride during a reaction. - Benchchem.
  • Design, Synthesis, and Anti-Biofilm Activity of C-28 Modified Betulinic Acid Derivatives Targeting SarA in Drug-Resistant Staphylococcus aureus - MDPI. Available at: [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. Available at: [Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - Ovid. Available at: [Link]

  • Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF) - PubMed. Available at: [Link]

  • An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]

  • A new method for the removal of chloroacetyl groups | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Chloroacetic Acids - Wiley-VCH. Available at: [Link]

  • Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 - Sciencemadness. Available at: [Link]

  • Problem using Chloroacetyl Chloride - Yufeng. Available at: [Link]

  • Chloroacetic acid - Wikipedia. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]

  • Process for the preparation of chloroacetyl chloride - Google Patents.
  • Application Notes and Protocols for Chloroacetyl-L-methionine Reactions - Benchchem.
  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Available at: [Link]

  • How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage - Benchchem.
  • Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: Acid chlorides and chlorinated acetic acids | Request PDF - ResearchGate. Available at: [Link]

Sources

Improving solubility of hydrophobic phenylsulfanyl fragments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Hydrophobic Fragment Optimization

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Aqueous Insolubility in Phenylsulfanyl (PhS) Scaffolds

Core Directive & Technical Context

The "Grease Ball" Paradox: The phenylsulfanyl (PhS) moiety is a staple in medicinal chemistry due to its metabolic stability relative to esters and its ability to position aromatic rings in deep hydrophobic pockets. However, the sulfur atom is a "soft" lipophile. Unlike oxygen in phenoxy analogs, sulfur is less electronegative and has diffuse d-orbitals, making the C-S bond less polar. This results in significantly higher LogP values and lower aqueous solubility, leading to assay precipitation, false negatives (promiscuous inhibition), and poor oral bioavailability.

This guide provides a self-validating troubleshooting framework to solubilize PhS fragments without compromising their biological integrity.

Structural Optimization (The "Design" Phase)

Issue: Your PhS fragment has a LogP > 4.0 and precipitates in bioassays. Objective: Modify the scaffold to lower LogP while retaining the PhS geometry.

Strategy A: The Oxidation Ladder (Prodrug & Metabolite Approach)

The sulfur atom in PhS is susceptible to metabolic S-oxidation. You can preemptively oxidize the sulfide to a sulfoxide or sulfone. This dramatically lowers LogP (increases polarity) but alters the hydrogen bond acceptor/donor profile.

  • Sulfide (-S-): Hydrophobic, soft nucleophile.

  • Sulfoxide (-SO-): Chiral, polar, strong H-bond acceptor. (Recommended for solubility)

  • Sulfone (-SO₂-): Achiral, polar, very stable.

Strategy B: Bioisosteric Scaffold Hopping

Replacing the phenyl ring with a nitrogen-containing heterocycle is the most effective way to improve solubility without adding metabolic soft spots.

Fragment TypeLogP (Approx)Solubility ImpactNotes
Phenylsulfanyl (Ph-S-) High Baseline Prone to π-stacking aggregation.
Pyridylsulfanyl (Py-S-) Medium+10-foldNitrogen lone pair accepts H-bonds from water.
Phenoxy (Ph-O-) High+2-foldEther oxygen is more polar than sulfur, but geometry changes (bond angle).
Phenylamino (Ph-NH-) Low+50-foldH-bond donor capability; significant solubility gain.
Visualization: Structural Decision Logic

The following diagram outlines the decision process for modifying PhS fragments.

PhS_Optimization Start Problem: PhS Fragment Insoluble in Assay Buffer Check_Binding Is the Sulfur atom critical for binding? Start->Check_Binding Path_Yes Yes (Geometry/Lipophilicity essential) Check_Binding->Path_Yes Must keep S Path_No No (Linker only) Check_Binding->Path_No Can replace S Strat_Oxidation Strategy 1: S-Oxidation Convert -S- to -S(=O)- Path_Yes->Strat_Oxidation Strat_Heterocycle Strategy 2: Aza-Bioisostere Replace Phenyl with Pyridine Path_Yes->Strat_Heterocycle Strat_Tail Strategy 3: Solubilizing Tail Add Morpholine/Piperazine Path_No->Strat_Tail Result_Chiral Warning: Creates Chiral Center (Racemate vs Enantiomer) Strat_Oxidation->Result_Chiral Result_Soluble Outcome: Improved Solubility Lower LogP Strat_Oxidation->Result_Soluble Strat_Heterocycle->Result_Soluble Strat_Tail->Result_Soluble

Caption: Decision matrix for structural modification of insoluble phenylsulfanyl fragments. Blue nodes indicate decision points; Green nodes indicate viable chemical solutions.

Formulation & Assay Protocols (The "Test" Phase)

Issue: Compound dissolves in DMSO stock (10 mM) but crashes out upon dilution into PBS/Media. Technical Insight: This is "Kinetic Insolubility." The rapid change in solvent polarity causes the hydrophobic PhS fragments to aggregate before they can equilibrate.

Protocol: Kinetic Solubility Assessment (Nephelometry/UV)

Do not rely on visual inspection. Microprecipitates are invisible to the naked eye but will scatter light and ruin IC50 curves.

  • Preparation: Prepare a 10 mM stock solution of the PhS fragment in pure DMSO.

  • Dilution:

    • Plate 198 µL of PBS (pH 7.4) into a 96-well clear-bottom plate.

    • Add 2 µL of DMSO stock (Final: 100 µM, 1% DMSO).

    • CRITICAL STEP: Mix immediately but gently to avoid bubble formation (bubbles scatter light like precipitates).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

    • Pass: OD620 < 0.005 (above background).

    • Fail: OD620 > 0.01.

Troubleshooting Guide: Advanced Formulation

If structural modification is impossible, use these formulation "rescue" tactics for in vitro assays.

AdditiveRecommended Conc.MechanismCompatibility Note
Beta-Cyclodextrin (HP-β-CD) 0.5% - 5.0% (w/v)Forms inclusion complex with the phenyl ring, shielding the hydrophobic surface.High. Best for PhS fragments. Does not disrupt membranes.
Tween 80 0.01% - 0.05%Surfactant; prevents aggregation.Low. Can lyse cells or form micelles that sequester the drug (false negative).
BSA (Bovine Serum Albumin) 0.1%Protein binding mimics plasma conditions and prevents plastic adsorption.Medium. Reduces free fraction of drug; IC50 will shift right.
Visualization: Kinetic Solubility Workflow

The following diagram details the experimental workflow to diagnose solubility failure.

Solubility_Protocol Stock DMSO Stock (10 mM) Dilution Dilution Step 1:100 into PBS Stock->Dilution Rapid Mixing Incubation Equilibration 2h @ 25°C Dilution->Incubation Filter Filtration (Optional 0.45 µm) Incubation->Filter Analysis Analysis Method UV-Vis (620nm) HPLC-UV Filter->Analysis Decision Result Interpretation Analysis->Decision Pass Pass Decision->Pass >80% Recovery Clear Solution Fail Fail Decision->Fail <50% Recovery Turbid

Caption: Step-by-step kinetic solubility assessment protocol. Red diamond indicates the critical data analysis checkpoint.

Frequently Asked Questions (FAQ)

Q: My PhS compound is stable in DMSO, but turns yellow over time. Is this precipitation? A: No, this is likely oxidative degradation . Thioethers (Ph-S-R) are susceptible to oxidation by air to sulfoxides (Ph-SO-R), especially in DMSO which can act as an oxidant under light or acidic conditions.

  • Fix: Store DMSO stocks under nitrogen at -20°C. Check LCMS for M+16 peaks.

Q: Can I use "Magic Methyl" strategies on the phenyl ring? A: Be careful. Adding a methyl group to the phenyl ring usually increases lipophilicity (LogP +0.5) and decreases solubility.[1] To improve solubility, you need "Magic Polar" groups: add a fluorine (slight help, metabolic block) or a methoxy group (if the geometry allows).

Q: Why does my compound precipitate in Phosphate Buffer (PBS) but not in Water? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solvation layer around your hydrophobic PhS fragment.

  • Fix: Try a lower ionic strength buffer (e.g., 10mM Tris or HEPES) if your biological target tolerates it.

Q: Is the PhS fragment a PAINS (Pan-Assay Interference Compound)? A: Not inherently, but oxidized quinone-like metabolites can be. However, the primary risk with PhS is colloidal aggregation .

  • Validation: Run your assay with 0.01% Triton X-100. If activity disappears, your compound was acting via non-specific aggregation, not specific binding.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context: Pyridine vs Phenyl bioisosteres).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: solubility.[3][4][5][6][7] Drug Discovery Today.

  • BenchChem Technical Support. (2025). Improving solubility of thiophene derivatives for biological assays.

Sources

Technical Support Center: Precision Lysine Modification & Alkylation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Desk. As a Senior Application Scientist, I frequently see researchers struggle with the dual-edged sword of lysine reactivity. Whether you are conducting quantitative proteomics (where off-target lysine alkylation ruins ubiquitination data) or designing Targeted Covalent Inhibitors (TCIs) (where indiscriminate lysine labeling causes cellular toxicity), the core physical chemistry remains the same: Control the kinetics, and you control the selectivity.

This guide bypasses generic advice to focus on the mechanistic causality behind off-target lysine alkylation and provides self-validating protocols to ensure absolute data integrity.

I. Proteomics Troubleshooting: The False-Positive Ubiquitination Artifact

Q: Why am I detecting an unusually high number of ubiquitination sites (diGly motifs) in my standard shotgun proteomics workflow?

The Causality: If you are using Iodoacetamide (IAM) to cap cysteines during sample prep, you are likely generating chemical artifacts. The ε-amino group of lysine has a high pKa (~10.5), making it mostly protonated and unreactive at physiological pH. However, standard alkylation protocols often use excess IAM (e.g., 50 mM) at alkaline pH (pH 8.0) for extended periods. Under these conditions, the highly reactive IAM dialkylates the lysine side chain. Two acetamide additions result in a mass shift of exactly +114.04 Da—which is chemically indistinguishable from the +114 Da mass shift of a true ubiquitin diGly remnant left after trypsin digestion[1].

The Self-Validating Solution: Transition to Chloroacetamide (CAA). Chlorine is a poorer leaving group than iodine, which slightly reduces the electrophilicity of the reagent. This subtle kinetic tuning is sufficient to maintain rapid cysteine alkylation while establishing a strict kinetic barrier against lysine dialkylation[2]. Self-Validation: Always run a parallel "CAA-only" or "No-Alkylation" control; if a +114 Da peak disappears in the CAA arm, it was an IAM-induced artifact.

II. Drug Discovery FAQs: Designing Lysine-Targeted Covalent Inhibitors (TCIs)

Q: We are developing a covalent kinase inhibitor targeting a catalytic lysine, but we are seeing massive off-target toxicity. How do we tune the warhead?

The Causality: You are likely using an electrophile with too high intrinsic reactivity (e.g., an NHS ester or a highly activated Michael acceptor). Because lysines are abundant on protein surfaces, highly reactive electrophiles will indiscriminately modify off-target proteins through simple collision kinetics. To achieve selectivity, you must rely on proximity-driven reactivity . The warhead should be practically inert in aqueous solution. Selectivity is achieved when the non-covalent scaffold binds the target pocket, placing the warhead in precise geometric alignment with the target lysine. Furthermore, the hydrophobic microenvironment of the binding pocket often depresses the lysine's pKa, increasing its nucleophilicity and facilitating the reaction[3].

The Self-Validating Solution: Switch to "latent" electrophiles like sulfonyl fluorides or aryl fluorosulfates. These warheads are highly stable in water and only react when forced into proximity with a desolvated, activated lysine[4]. Alternatively, employ reversible covalent strategies (e.g., salicylaldehydes forming imines, or diazaborines). Reversibility ensures that any off-target adducts rapidly dissociate (high


), whereas the target-specific adduct is stabilized by the non-covalent affinity of the scaffold, driving the thermodynamic equilibrium toward target engagement[5].

III. Quantitative Benchmarking: Alkylating Agents & Warheads

To facilitate rational reagent selection, the following table synthesizes the reactivity profiles and off-target risks of common lysine modifiers.

Reagent / WarheadPrimary TargetIntrinsic ReactivityOff-Target Lysine RiskReversibilityRecommended Application
Iodoacetamide (IAM) CysteineVery HighHigh (+114 Da diGly mimic)IrreversibleStandard proteomics (requires strict time/temp control)
Chloroacetamide (CAA) CysteineModerateLow IrreversibleUbiquitinomics / PTM profiling
NHS Esters LysineExtremely HighVery High (Pan-reactive)IrreversibleIn vitro bioconjugation (fluorophore labeling)
Sulfonyl Fluorides Lysine / TyrVery Low (Latent)Low (Proximity-dependent)IrreversibleTargeted Covalent Inhibitors (TCIs)
Salicylaldehydes LysineLowVery Low ReversibleReversible TCIs (Kinase inhibitors)

IV. Step-by-Step Methodologies

Protocol A: Optimized Cysteine Alkylation for Ubiquitinomics (Zero-Artifact Workflow)

This self-validating protocol utilizes CAA to eliminate off-target lysine dialkylation while ensuring >99% cysteine capping.

  • Reduction: Resuspend the protein pellet in 8 M Urea, 50 mM Tris-HCl (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Kinetic Tuning (Alkylation): Add Chloroacetamide (CAA) (freshly prepared in water) to a final concentration of 20 mM. (Crucial: Do not exceed 20 mM, and do not substitute with IAM if profiling ubiquitination).

  • Incubation: Incubate in the dark at room temperature (22°C) for exactly 30 minutes. Prolonged incubation increases the thermodynamic probability of off-target reactions.

  • Quenching: Quench unreacted CAA by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.

  • Validation Check: Analyze a 1% aliquot via LC-MS/MS. Filter for +114.04 Da modifications on lysine. In a successful CAA workflow, these should exclusively map to known ubiquitination consensus sites, with zero signal on structural lysines.

Protocol B: Activity-Based Protein Profiling (ABPP) for Lysine TCI Selectivity

Use this workflow to validate that your synthesized lysine TCI does not possess indiscriminate off-target reactivity.

  • Proteome Incubation: Spike your TCI (at 1x, 10x, and 50x

    
     concentrations) into 1 mg/mL native cell lysate (e.g., HEK293T). Incubate for 1 hour at 37°C.
    
  • Probe Competition: Add a broad-spectrum, alkyne-tagged reactive lysine probe (e.g., an alkyne-tagged sulfonyl fluoride) to the lysate. Incubate for 1 hour.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag to the broad-spectrum probe.

  • Enrichment & LC-MS/MS: Enrich biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative MS.

  • Data Interpretation (Causality): Proteins showing a dose-dependent decrease in MS intensity in the TCI-treated samples represent the targets of your TCI. If hundreds of proteins show decreased intensity, your TCI warhead is too reactive (off-target alkylation). If only your target kinase shows decreased intensity, you have achieved proximity-driven selectivity.

V. Mechanistic Visualizations

The following diagrams map the logical flow of reaction pathways and experimental design.

Alkylation_Artifact Start Reduced Protein Sample (Abundant Cys & Lys) IAM_Path Iodoacetamide (IAM) Excess / High Temp Start->IAM_Path CAA_Path Chloroacetamide (CAA) Optimized Kinetics Start->CAA_Path Cys_Alk Cysteine Alkylation (Desired: +57 Da) IAM_Path->Cys_Alk Lys_Dialk Lysine Dialkylation (Off-Target: +114 Da) IAM_Path->Lys_Dialk Side Reaction CAA_Path->Cys_Alk True_Pos Accurate Ubiquitination Profiling CAA_Path->True_Pos Preserves Lysine False_Pos False Positive diGly (Mimics Ubiquitination) Lys_Dialk->False_Pos

Fig 1: IAM induces false-positive ubiquitination via lysine dialkylation, mitigated by CAA.

TCI_Workflow Ligand 1. Non-Covalent Scaffold (High Affinity) Warhead 2. Latent Electrophile (e.g., Sulfonyl Fluoride) Ligand->Warhead Synthetic Attachment Proximity 3. Proximity-Driven Binding (Local pKa drop) Warhead->Proximity Target Engagement OffTarget Off-Target Proteins (No Proximity = No Reaction) Warhead->OffTarget Kinetic Barrier Adduct 4. Covalent Adduct Formation Proximity->Adduct Selective Alkylation

Fig 2: TCI design relies on proximity-driven kinetics to prevent off-target lysine alkylation.

References

  • Iodoacetamide induces lysine adducts mimicking the diglycine tag. ResearchGate. Available at:[Link]

  • Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis. NIH PMC. Available at:[Link]

  • One-Shot Rational Design of Covalent Drugs with CovalentLab. NIH PMC. Available at:[Link]

  • Lysine‐Targeting Covalent Inhibitors. ResearchGate. Available at:[Link]

  • Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in N-Acylation of Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of amide chemistry. The N-acylation of propanamides to form imides is a cornerstone reaction in the synthesis of pharmaceuticals and other advanced materials. However, its success is sensitive to a range of variables. Low yields are a common frustration, but they are almost always traceable to specific, correctable factors.

This guide is structured to help you diagnose and resolve these issues systematically. We will move from foundational principles to specific, actionable troubleshooting steps, explaining the chemical logic behind each recommendation.

Core Principle: The N-Acylation Reaction Mechanism

The N-acylation of a propanamide is a nucleophilic acyl substitution reaction. The nitrogen atom of the propanamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., Cl⁻) to yield the final N-acylpropanamide (an imide).

The central challenge is that the lone pair on the propanamide's nitrogen is delocalized through resonance with its own carbonyl group, making it significantly less nucleophilic than a typical amine.[1] This reduced reactivity makes the reaction susceptible to competing side reactions and sensitive to reaction conditions.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Propanamide Propanamide (Nucleophile) Attack Nucleophilic Attack (N attacks C=O) Propanamide->Attack AcylatingAgent Acylating Agent (Electrophile, e.g., R'-COCl) AcylatingAgent->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate (Leaving Group Expelled) Intermediate->Collapse Imide N-Acylpropanamide (Imide) Collapse->Imide Byproduct Byproduct (e.g., HCl) Collapse->Byproduct

Sources

Technical Support Center: Removing Unreacted Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Post-Synthesis Purification & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1]

Executive Summary: The "Zero-Trace" Strategy

Chloroacetyl chloride (CAC) is a potent electrophile used to introduce the chloroacetyl pharmacophore.[1] However, its high reactivity, lachrymatory nature, and tendency to hydrolyze into corrosive byproducts (HCl and chloroacetic acid) make its complete removal critical.

This guide moves beyond standard "wash with water" advice. It provides a logic-driven approach to purification based on your product's stability profile, supported by specific detection methods to ensure <10 ppm residual levels.

Part 1: Diagnostic Workflow (Method Selector)

Do not default to an aqueous workup if your product is acid-sensitive or water-soluble.[2] Use this decision tree to select the optimal removal strategy.

G cluster_legend Key Decision Factors Start Start: Reaction Complete (Excess CAC present) IsWaterStable Is product water/acid stable? Start->IsWaterStable Aqueous Method A: Controlled Hydrolysis (Standard Workup) IsWaterStable->Aqueous Yes IsVolatile Is product volatile? (BP < 150°C) IsWaterStable->IsVolatile No Scavenger Method B: Solid-Phase Scavenging (PS-Trisamine) IsVolatile->Scavenger No (High Value/Sensitive) Derivatize Method C: Chemical Derivatization (Morpholine/MeOH Quench) IsVolatile->Derivatize Yes (or Large Scale) L1 Green: Recommended Path L2 Yellow: Decision Point

Figure 1: Decision matrix for selecting the appropriate chloroacetyl chloride removal protocol.

Part 2: Detailed Protocols
Method A: Controlled Hydrolysis (The Standard Approach)

Best for: Stable, hydrophobic products.[1]

The Challenge: CAC hydrolysis releases HCl gas and heat.[1] Rapid addition of water can cause the reaction mixture to "erupt" or form intractable emulsions ("sticky oils") due to local oligomerization.[1]

Protocol:

  • Dilution: Dilute the reaction mixture with an inert organic solvent (DCM, EtOAc, or Toluene). Do not quench a neat reaction.

  • Thermal Control: Cool the mixture to 0°C in an ice bath.

  • The Quench: Add saturated NaHCO₃ dropwise.

    • Warning: Expect vigorous effervescence (

      
       evolution).[1] Ensure the vessel is open to a fume hood vent.[2]
      
  • Phase Separation:

    • Wash organic layer 2x with Sat.[1][3] NaHCO₃ (removes HCl and Chloroacetic acid).[1]

    • Wash 1x with Brine.[1]

    • Dry over

      
      .[1][3]
      

Troubleshooting Table:

Issue Cause Solution
"Sticky" Product Polymerization of CAC or product on the flask walls.[1] Dissolve the crude in Toluene before washing.[1] Toluene prevents "oiling out" better than DCM.[1]

| Emulsion | Micro-bubbles of


 trapped in the interface.[1] | Filter the biphasic mixture through a pad of Celite, or add a small amount of MeOH to break surface tension. |
| Persistent Smell  | Trace CAC trapped in the organic layer.[1] | Add a 1M aqueous amine  (e.g., dimethylamine) wash step.[1] This converts CAC to a water-soluble amide instantly. |
Method B: Solid-Phase Scavenging (The "Clean" Approach)

Best for: Acid-sensitive, water-sensitive, or high-value pharmaceutical intermediates.[1]

The Logic: Instead of washing with water, you add a polymer bead functionalized with an amine.[1] The CAC reacts with the bead and is removed by simple filtration. No water, no extraction.

Reagent: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).[1]

  • Loading: Typically 3.0–4.0 mmol/g.[1]

Protocol:

  • Calculate: Estimate the excess CAC (e.g., 0.5 mmol excess).

  • Stoichiometry: Add 3 equivalents of PS-Trisamine resin relative to the excess CAC.[1]

  • Incubation: Stir gently at room temperature for 30–60 minutes .

    • Note: Vigorous stirring can pulverize the beads; use an orbital shaker or overhead stirrer if possible.[1]

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with solvent (DCM/THF).[1]

  • Result: The filtrate contains your product; the CAC is covalently bound to the waste resin.[1]

Reaction CAC Free CAC (Solution) Complex Covalently Bound Amide-Resin CAC->Complex + Resin Stir 30 min Resin PS-Trisamine (Solid Bead) Resin->Complex

Figure 2: Mechanism of scavenging.[1] The reactive chloride is trapped on the solid phase.

Method C: Chemical Derivatization ("Dummy" Nucleophile)

Best for: Large scale or when scavenger resins are too expensive.[1]

The Logic: Convert the highly reactive, toxic CAC into a harmless, easy-to-separate derivative.[1]

Option 1: Morpholine Quench [1]

  • Add 1.5 eq of Morpholine (relative to excess CAC) to the reaction.

  • Stir for 15 mins.

  • Result: Forms 4-(2-chloroacetyl)morpholine.

    • Removal: This byproduct is highly water-soluble and will partition into the aqueous layer during a standard acidic wash (1M HCl).[1]

Option 2: Methanolysis [1]

  • Add excess Methanol and stir for 30 mins.

  • Result: Forms Methyl Chloroacetate (MCA).[1]

  • Removal: MCA is volatile (BP 130°C) but less reactive/corrosive than CAC.[1] It can be removed by high-vacuum rotary evaporation or separated by column chromatography (it moves very fast on Silica, often Rf ~0.8).[1]

Part 3: Detection & Quality Control

How do you know it's gone?

1. TLC Staining (Specific)

Standard UV might miss trace CAC.[1] Use 4-(4-nitrobenzyl)pyridine (NBP) , a specific stain for alkylating agents (like


-halo carbonyls).[1]
  • Recipe: 5% w/v NBP in acetone.

  • Procedure: Dip plate, air dry, heat to 100°C for 2 mins. Then spray with 10% piperidine in acetone .

  • Result: CAC/Chloroacetic acid appears as a purple/blue spot on a white background [1].[1]

2. NMR Spectroscopy

In


, look for the diagnostic singlet of the 

-protons.
CompoundChemical Shift (

ppm)
Multiplicity
Chloroacetyl Chloride (CAC) 4.52 Singlet (

)
Chloroacetic Acid (Hydrolysis Product)4.10 - 4.15Singlet
Methyl Chloroacetate (Deriv.[1] Product)4.08Singlet
Typical Amide Product (Target)4.00 - 4.20Varies (often diastereotopic)

Note: The shift of CAC is significantly downfield (deshielded) compared to the acid or ester due to the electron-withdrawing acyl chloride [2].[1]

Part 4: FAQ & Troubleshooting

Q: I used a bicarb wash, but my product still smells acrid. Why? A: You likely generated chloroacetic anhydride or failed to remove the chloroacetic acid completely.[1] The acid is soluble in organic solvents if the pH isn't high enough. Ensure your final aqueous wash is basic (pH > 8).[1] If the smell persists, treat the organic layer with a small amount of silica gel, stir for 10 mins, and filter. Silica creates a "micro-hydrolysis" environment on its surface.

Q: Can I just rotovap the CAC off? A: Only if you have a very good vacuum (<5 mbar).[1] CAC boils at 106°C. On a standard water aspirator (20-40 mbar), you will likely co-evaporate your solvent but leave the CAC behind as a concentrated oil.[1] Co-evaporation with Toluene helps form an azeotrope to drag it out.[1][2]

Q: My product decomposed during the Trisamine scavenger step. A: Check your solvent. If you used an alcohol (MeOH/EtOH) as the reaction solvent, the resin might be acting as a base catalyst for transesterification. Switch to non-protic solvents (DCM, THF) for the scavenging step.[1]

References
  • Reach Devices. (n.d.). TLC Stains: 4-(4-nitrobenzyl)pyridine (NBP).[1] Retrieved from [Link]

  • Biotage/Sopachem. (n.d.).[1] Solid-Supported Reagents and Scavengers: PS-Trisamine Protocol. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012).[1] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Selective Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. Cysteine bioconjugation is a cornerstone of protein engineering, antibody-drug conjugate (ADC) development, and proteomic profiling. However, achieving absolute chemoselectivity requires precise control over the reaction environment. As a Senior Application Scientist, I have designed this guide to provide troubleshooting workflows, mechanistic insights, and optimized protocols to help you master pH-dependent cysteine modifications.

The Causality of pH in Cysteine Modification

The fundamental driver of chemoselectivity in bioconjugation is the protonation state of the target amino acids.1[1]. For a bioconjugation reaction (such as a Michael addition) to proceed efficiently, the sulfhydryl (-SH) must be deprotonated to form the highly nucleophilic thiolate anion (-S⁻).

Conversely, the primary amine of lysine has a much higher pKa of ~10.5.2[2]. Deviating from this optimal pH range is the primary cause of off-target cross-reactivity and reagent degradation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing lysine cross-reactivity and low conjugation yields when using maleimides? A1: This is a classic symptom of elevated buffer pH.2[2]. However, at pH > 7.5, two detrimental events occur:

  • Loss of Selectivity: Lysine residues begin to deprotonate, allowing their primary amines to react competitively with the maleimide double bond.

  • Reagent Degradation: 3[3].

Q2: What is the optimal pH for iodoacetamide (IAM) to prevent off-target alkylation? A2: Iodoacetamide is an extremely potent alkylating agent.4[4]. While it is highly efficient for cysteine alkylation, using IAM at pH > 8.0 or in excessive molar ratios leads to significant off-target modifications.4[4]. For optimal cysteine specificity, maintain the pH strictly between 7.5 and 8.0 and limit the reaction time to 30–60 minutes in the dark.

Q3: How can I selectively modify the N-terminal cysteine while leaving internal cysteines intact? A3: You can exploit the unique microenvironment of the N-terminal cysteine.5[5]. By lowering the reaction pH to slightly acidic conditions (e.g., pH 6.0), internal cysteines remain protonated and unreactive. This allows you to selectively target the N-terminal cysteine using specific reagents like cyanobenzothiazole (CBT) or via thiazolidine formation.

Quantitative Data: pH Ranges and Cross-Reactivity
Reagent ClassOptimal pH RangePrimary TargetOff-Target Risks (High pH / Excess)Kinetic / Stability Notes
Maleimide 6.5 – 7.5Cysteine (Thiolate)Lysine, N-terminusRing hydrolysis to maleamic acid accelerates at pH > 7.5.
Iodoacetamide 7.5 – 8.0Cysteine (Thiolate)Methionine, Histidine, LysineHighly reactive; requires dark incubation to prevent free radical formation.
Haloacetamides 7.5 – 8.5Cysteine (Thiolate)Methionine, TyrosineSlower kinetics than IAM; forms a highly stable thioether bond.
Cyanobenzothiazole 6.0 – 7.0N-terminal CysteineInternal Cysteines (rare)Exploits pKa depression of N-terminal Cys for absolute site-selectivity.
Optimized Methodology: Self-Validating Maleimide Conjugation Protocol

To ensure a self-validating protocol, this workflow incorporates specific pH checks and quenching steps to guarantee chemoselectivity and prevent downstream artifacts.

  • Buffer Exchange & Preparation: Exchange the target protein into a non-amine-containing buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).

    • Causality: EDTA chelates trace metals that promote spontaneous disulfide oxidation. Locking the pH at exactly 7.0 ensures lysine remains protonated while preventing premature maleimide hydrolysis.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 10-fold molar excess. Incubate for 30 minutes at room temperature.

    • Causality: TCEP selectively reduces disulfides but does not contain thiols, meaning it will not compete with the maleimide reagent. This eliminates the need for a purification step prior to conjugation.

  • Conjugation: Dissolve the maleimide reagent in anhydrous DMSO. Add to the protein solution at a 5- to 10-fold molar excess. Ensure the final organic solvent concentration remains <10% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture for 2 hours at room temperature.

  • Active Quenching (Self-Validation): Add a 100-fold molar excess of a low-molecular-weight thiol (e.g., β-mercaptoethanol or free cysteine) and incubate for 15 minutes.

    • Causality: This instantly consumes any unreacted maleimide. By actively quenching the electrophile, you prevent off-target amine reactions from occurring during the concentration or purification phases where local pH shifts might occur.

  • Purification: Remove the quenched reagent complex via size-exclusion chromatography (SEC) or dialysis.

Visualizations

Troubleshooting Start High Off-Target Conjugation Detected CheckPH Check Buffer pH Start->CheckPH PHHigh pH > 7.5 CheckPH->PHHigh PHOpt pH 6.5 - 7.5 CheckPH->PHOpt Action1 Reduce pH to 7.0 Use non-amine buffer PHHigh->Action1 CheckReagent Check Reagent Concentration PHOpt->CheckReagent Success Selective Cysteine Modification Achieved Action1->Success Excess >20x Molar Excess CheckReagent->Excess Action2 Reduce to 5-10x Molar Excess Excess->Action2 Action2->Success

Diagnostic workflow for resolving off-target cross-reactivity in cysteine bioconjugation.

PH_Causality PHScale Buffer pH Level Acidic pH < 6.5 (Protonated) PHScale->Acidic Neutral pH 6.5 - 7.5 (Optimal) PHScale->Neutral Basic pH > 7.5 (Deprotonated) PHScale->Basic Thiol1 Cysteine: -SH Low Reactivity Acidic->Thiol1 Thiol2 Cysteine: -S⁻ (Thiolate) High Reactivity Neutral->Thiol2 Amine2 Lysine: -NH3⁺ Unreactive Neutral->Amine2 Amine3 Lysine: -NH2 Highly Reactive Basic->Amine3 Hydrolysis Maleimide Ring Hydrolysis Basic->Hydrolysis

Mechanistic causality of pH on amino acid protonation states and reagent stability.

References

1.[5] Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. ACS Publications. 2.[1] Fast Cysteine Bioconjugation Chemistry. NIH PMC. 3.[3] Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. BenchChem. 4.[2] Maleimide Reaction Chemistry. Vector Labs. 5.[4] A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. BenchChem.

Sources

Resolving aggregation issues in high-concentration screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns derailed by a pervasive artifact: promiscuous inhibitors.

When small molecules are screened at high concentrations (typically >10 μM), they often exceed their solubility limits. Rather than precipitating out of solution, they self-associate into soluble colloidal aggregates ranging from 50 to 500 nm in diameter[1]. These nano-entities possess highly hydrophobic surfaces that sequester and partially denature target proteins, leading to non-specific, false-positive inhibition[2].

This technical guide provides a self-validating framework to diagnose, troubleshoot, and mitigate aggregation-based interference in your screening campaigns.

Aggregation Identification & Mitigation Workflow

AggregationMitigation Hit High-Concentration Screening Hit (>10 μM) Detergent Detergent Sensitivity Assay (Add 0.01% Triton X-100) Hit->Detergent Decision1 Is inhibition attenuated? Detergent->Decision1 DLS Dynamic Light Scattering (DLS) Analysis Decision1->DLS Yes (Suspect Aggregation) TrueHit Proceed to Orthogonal Validation (SPR/NMR) Decision1->TrueHit No (Likely True Hit) Decision2 Particles >50 nm detected? DLS->Decision2 Decision2->TrueHit No Aggregator Classify as Promiscuous Aggregator (False Positive) Decision2->Aggregator Yes

Workflow for diagnosing and mitigating small molecule aggregation in screening.

Section 1: Diagnostics & Identification (FAQs)

Q: How do I know if my hit is a true inhibitor or a colloidal aggregator? A: True inhibitors bind via specific, stoichiometric interactions (e.g., 1:1 binding in a defined pocket). Aggregators act via non-specific surface adsorption. You can identify aggregators through three primary signatures:

  • Detergent Sensitivity: The gold-standard hallmark of a promiscuous aggregator is that its inhibitory activity is significantly attenuated or completely abolished upon the addition of a non-ionic detergent (e.g., 0.01% Triton X-100)[3].

  • Steep Hill Slopes: Aggregation-driven inhibition often produces concentration-response curves with unusually steep Hill coefficients (n > 2), reflecting the cooperative nature of colloid formation[4].

  • Enzyme Concentration Dependence: Increasing the target protein concentration often right-shifts the IC50 of an aggregator. Because inhibition relies on surface-area sequestration, more aggregate is required to denature an excess of protein[2].

Q: Why does my compound show activity in biochemical assays but fail in cell-based or biophysical counter-screens? A: Cell-based assays inherently contain high concentrations of serum proteins (like BSA) and lipid membranes. These act as "decoy" sinks, binding the aggregates and preventing them from interacting with your specific target[5]. Similarly, biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) often fail to confirm these hits because the aggregates do not produce the expected 1:1 binding kinetics. In NMR, T2-CPMG relaxation experiments can be specifically used to detect aggregation, as the large colloidal particles tumble slowly, leading to rapid T2 relaxation[6].

Section 2: Assay Optimization & Buffer Formulation (FAQs)

Q: What is the mechanistic rationale for adding detergents to screening buffers? A: Non-ionic detergents like Triton X-100 or Tween-20 form micelles that disrupt the hydrophobic interactions driving small molecule self-association. By breaking these colloids down into monomers, the non-specific protein sequestration is relieved[7].

Q: Are there alternatives if my target enzyme is incompatible with Triton X-100? A: Yes. Some enzymes lose activity or are artificially activated by Triton X-100[8]. In such cases, you can optimize your buffer with the following alternatives:

  • Zwitterionic Detergents: CHAPS is often better tolerated by sensitive kinases and membrane proteins, though it requires higher concentrations to be effective[9].

  • Polyethylene Glycol (PEG): Recent studies show that adding PEG can significantly increase the solubility of small molecules and favor the monomeric form without the denaturing risks of detergents. This is highly recommended for biophysical screens like Isothermal Titration Calorimetry (ITC) or NMR[10].

Quantitative Data: Detergent & Additive Selection Guide

To effectively mitigate aggregation, additives must be used near their Critical Micelle Concentration (CMC). Use the following table to optimize your assay buffer[7],[10],[11]:

Mitigating AgentChemical TypeCritical Micelle Concentration (CMC)Recommended Screening Conc.Mechanistic Action
Triton X-100 Non-ionic~0.2 mM (0.015% v/v)0.01% - 0.05% (v/v)Disrupts hydrophobic colloids into monomers.
Tween-20 Non-ionic~0.06 mM (0.007% v/v)0.01% - 0.025% (v/v)Milder disruption; suitable for moderately sensitive enzymes.
CHAPS Zwitterionic~8.0 mM (0.5% w/v)0.1% - 0.5% (w/v)Solubilizes without denaturing; ideal for membrane proteins.
PEG-400 PolymerN/A1% - 8% (v/v)Increases bulk solvent dielectric; favors monomeric state.

Section 3: Experimental Protocols

To ensure scientific integrity, every screening campaign should incorporate self-validating protocols to weed out false positives early in the triage process.

Protocol 1: Detergent-Sensitivity Counter-Screen (Shoichet Method)

This protocol utilizes the differential activity of compounds in the presence and absence of detergent to flag aggregators[3].

  • Self-Validation Check: Always run a known aggregator (e.g., quercetin) and a highly sensitive decoy enzyme (e.g., AmpC β-lactamase) alongside your target. If your assay cannot detect the detergent-dependent shift of the positive control, your buffer system is fundamentally flawed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Plate Setup: Aliquot your target enzyme and substrate into two parallel 96-well or 384-well microplates (Plate A and Plate B).

  • Compound Dispensing: Dispense the test compound across a 10-point concentration gradient (e.g., 0.1 μM to 100 μM) into both plates.

  • Incubation & Readout: Incubate for the standard assay duration and measure the functional readout (fluorescence, absorbance, etc.).

  • Data Analysis: Calculate the IC50 for both plates. If the IC50 in Plate B (with detergent) is right-shifted by >2-fold compared to Plate A, or if inhibition is completely abolished, the compound is flagged as a promiscuous aggregator.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS provides direct, physical confirmation of colloidal particles in solution[12],[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the test compound to the maximum screening concentration (e.g., 50 μM or 100 μM) in your final assay buffer. Crucial: The buffer must be pre-filtered through a 0.22 μm membrane to remove dust, which will severely interfere with light scattering.

  • Equilibration: Transfer the sample to a clean quartz cuvette or a DLS-compatible microplate. Place it in the DLS instrument and equilibrate to the exact assay temperature (e.g., 25°C) for 5 minutes.

  • Measurement: Expose the sample to the coherent laser source. Measure the time-dependent fluctuation of scattering intensity (typically taking 3 independent measurements of 10 runs each).

  • Analysis: Calculate the autocorrelation function to determine the particle size distribution.

    • True Monomer: Hydrodynamic radius < 5 nm.

    • Colloidal Aggregator: Particles > 50 nm (often 100-500 nm) with high scattering intensity (10–500 Hz).

References

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC - NIH. Available at:[Link]

  • An Aggregation Advisor for Ligand Discovery - PMC - NIH. Available at:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available at:[Link]

  • An efficient strategy for high-throughput expression screening of recombinant integral membrane proteins - Ovid. Available at: [Link]

  • What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner - ResearchGate. Available at:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors - MDPI. Available at:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. Available at:[Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery - Espace INRS. Available at:[Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. Available at:[Link]

  • PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC - NIH. Available at:[Link]

  • The effect of varying detergent concentration on enzyme activity - ResearchGate. Available at:[Link]

  • IMPLEMENTING METHODS AND PROCESSES TO SUPPORT FRAGMENT-BASED DRUG DISCOVERY INITIATIVES - Espace INRS. Available at: [Link]

Sources

Purification of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preparative Chromatography. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide .

This molecule presents a dual challenge for purification: it contains a highly reactive α-chloroacetamide group (an electrophilic alkylating agent)[1] and an oxidation-prone thioether (phenylsulfanyl group). Standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions often lead to on-column hydrolysis, sulfur oxidation, or poor peak shape due to mixed-mode interactions. This guide provides a self-validating methodology to ensure high purity, structural integrity, and optimal recovery.

Preparative HPLC Purification Workflow

The following workflow establishes a self-validating system where in-process quality control (QC) prevents the downstream degradation of the reactive intermediate.

Prep_HPLC_Workflow Start Crude Mixture (this compound) Prep Sample Preparation (Dissolve in ACN/DMSO, filter 0.45µm) Start->Prep HPLC Preparative RP-HPLC (C18/Phenyl-Hexyl, 0.1% FA in H2O/ACN) Prep->HPLC Fractions Fraction Collection (Triggered by UV at 254 nm & MS) HPLC->Fractions QC In-Process QC (Analytical LC-MS to confirm purity) Fractions->QC Lyophilization Lyophilization (Immediate freezing to prevent hydrolysis) QC->Lyophilization End Pure Target Compound (>98% Purity) Lyophilization->End

Workflow for the preparative HPLC purification of reactive alkylating amides.

Standard Operating Procedure (SOP): Optimized Purification Protocol

Step 1: Sample Preparation

  • Action: Dissolve the crude mixture in Acetonitrile (ACN) or a minimal amount of Dimethyl Sulfoxide (DMSO). Do not use Methanol (MeOH) or Ethanol (EtOH).

  • Causality: Reactive alkylating agents like acyl chlorides and α-chloroacetamides are highly susceptible to nucleophilic attack[2]. Alcohols can act as nucleophiles, leading to the formation of unwanted ether or ester byproducts during the dissolution phase.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade ACN + 0.1% Formic Acid). Degas both solvents thoroughly using vacuum sonication or an inline degasser.

  • Causality: The slightly acidic pH (pH ~2.7) suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing[3]. Degassing removes dissolved oxygen, which is critical to prevent the oxidation of the thioether group to a sulfoxide.

Step 3: Chromatographic Separation

  • Action: Equilibrate a Phenyl-Hexyl preparative column (e.g., 21.2 x 250 mm, 5 µm) with 5% B for 5 column volumes. Inject the sample and run a linear gradient from 5% B to 70% B over 20 minutes.

  • Causality: A Phenyl-Hexyl phase provides alternative selectivity via

    
     interactions with the phenylsulfanyl ring, offering superior resolution from the synthetic precursor (3-(phenylsulfanyl)propanamide) compared to a standard C18 column.
    

Step 4: Fraction Collection & Recovery

  • Action: Trigger fraction collection via UV at 254 nm (strong absorbance from the phenylsulfanyl chromophore). Immediately freeze the collected fractions on dry ice and lyophilize.

  • Causality: Leaving the purified fractions in aqueous acidic conditions at room temperature will induce the hydrolysis of the chloroacetyl group over time. Immediate lyophilization halts degradation kinetics.

Optimized Chromatographic Conditions

ParameterOptimized ValueMechanistic Rationale
Stationary Phase Phenyl-Hexyl (5 µm, 100 Å)Exploits

interactions to separate the target from unreacted 3-(phenylsulfanyl)propanamide.
Mobile Phase A Water + 0.1% Formic Acid (FA)Low pH stabilizes the reactive amide against base-catalyzed hydrolysis and sharpens peaks[2].
Mobile Phase B Acetonitrile + 0.1% FAAprotic solvent prevents nucleophilic displacement of the

-chloride.
Flow Rate 20.0 mL/min (Prep Scale)Balances resolution and run time to minimize the molecule's residence time in an aqueous environment.
Detection UV at 254 nm & 280 nmThe phenylsulfanyl group provides a strong UV chromophore, allowing for low-concentration detection.

Troubleshooting Guide & FAQs

Q1: I am observing a mass shift of +16 Da or +32 Da in my main peak. What is happening? A1: This indicates the oxidation of the thioether to a sulfoxide (+16 Da) or sulfone (+32 Da).

  • Root Cause: Exposure to dissolved oxygen in the mobile phase, or the use of old ethereal solvents (which form peroxides) during upstream extraction.

  • Solution: Ensure all HPLC solvents are freshly prepared and degassed. Purge the autosampler and fraction collector lines with nitrogen if possible.

Q2: My main peak is splitting, and LC-MS analysis of the fractions shows a mass loss of 36 Da or a gain of 18 Da. How do I fix this? A2: Your molecule is undergoing hydrolysis. The loss of 36 Da corresponds to the loss of HCl, while a gain of 18 Da indicates the addition of water (hydrolysis of the chloroacetyl group to a hydroxyacetyl group). Accurate and sensitive analysis of reactive molecules is often compromised by decomposition mechanisms like hydrolysis during sample preparation and testing[2].

  • Root Cause: The sample is sitting too long in an aqueous environment, or the mobile phase pH is too high.

  • Solution: Lower the pH of the mobile phase using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Ensure fractions are immediately frozen and lyophilized post-collection. If decreasing retention times are observed alongside this, it may also indicate degradation of the stationary phase[4].

Q3: The target compound is co-eluting with the starting material, 3-(phenylsulfanyl)propanamide. How can I improve resolution? A3: Both molecules have similar hydrophobicities, making separation on a standard C18 column difficult.

  • Root Cause: Insufficient selectivity differences in purely hydrophobic partitioning.

  • Solution: Switch to a Phenyl-Hexyl or Biphenyl column. The addition of the chloroacetyl group changes the electron density of the molecule, which alters its

    
     interaction profile with a phenyl-based stationary phase, cleanly resolving it from the precursor.
    

Troubleshooting Logic / Decision Tree

Troubleshooting_Tree Issue Issue Detected: Low Purity or Multiple Peaks CheckMS Check LC-MS Data (Analyze mass shifts) Issue->CheckMS Shift1 Mass Shift: +16 Da or +32 Da CheckMS->Shift1 Shift2 Mass Shift: -36 Da or +18 Da CheckMS->Shift2 Shift3 Co-elution with Precursor (Isocratic mass) CheckMS->Shift3 Cause1 Thioether Oxidation (Sulfoxide/Sulfone formation) Shift1->Cause1 Fix1 Action: Degas solvents, avoid peroxides/old ether Cause1->Fix1 Cause2 Chloroacetyl Hydrolysis (Loss of HCl or +H2O) Shift2->Cause2 Fix2 Action: Lower pH to 3.0, avoid nucleophilic solvents Cause2->Fix2 Cause3 Poor Selectivity (Similar hydrophobicity) Shift3->Cause3 Fix3 Action: Switch to Phenyl-Hexyl for π-π interactions Cause3->Fix3

Troubleshooting decision tree for common degradation and resolution issues.

References

  • Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids Source: PubMed Central (PMC) / NIH URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration Source: Thermo Fisher Scientific / Conquer Scientific URL:[Link]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) and small molecule drug development. Intramolecular cyclization side reactions—most notably Diketopiperazine (DKP) formation and Aspartimide formation —are primary culprits for truncated sequences, low yields, and complex purification profiles.

Because cyclization is an endothermic activation process driven by intramolecular nucleophilic attack, temperature control is your most critical physical lever. This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to help you suppress these side reactions.

Module 1: Diketopiperazine (DKP) Formation

Q: Why does my peptide synthesis fail completely after the deprotection of the second amino acid?

A: You are likely experiencing Diketopiperazine (DKP) formation. DKP formation is a highly sequence-dependent deletion side reaction that occurs at the dipeptide stage of SPPS. When the N-terminal Fmoc group of the second amino acid is removed, the newly exposed free amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This forms a highly stable, 6-membered DKP ring and irreversibly cleaves your truncated peptide from the solid support[1].

Q: How does temperature influence DKP formation, and which sequences are "Danger Zones"?

A: Elevated temperatures (often used in microwave-assisted SPPS to speed up coupling) provide the activation energy required to accelerate the nucleophilic attack[2]. The reaction is particularly severe when the C-terminal or penultimate amino acid is a Proline, an N-alkylated amino acid, or a D-amino acid[3]. These residues naturally favor a cis-peptide bond conformation, which physically brings the N-terminal amine into perfect proximity with the C-terminal ester, dramatically lowering the entropic barrier for cyclization[4].

DKP_Mechanism A Dipeptide-Resin (Free N-terminal Amine) B Intramolecular Nucleophilic Attack (N-terminus attacks C-terminal ester) A->B Catalyzed by Base C Diketopiperazine (DKP) (Stable 6-membered ring) B->C Cyclization D Truncated Peptide Loss (Cleaved from resin) B->D Resin Cleavage E Elevated Temperature / Prolonged Base Exposure E->B Accelerates Kinetics

Mechanism of Diketopiperazine (DKP) formation and peptide truncation during SPPS.

Protocol: Optimized Fmoc-Removal Strategy to Suppress DKP

To prevent DKP formation in susceptible sequences (e.g., Tirzepatide synthesis involving Pro-Pro sequences), you must strictly control the temperature and modify the basicity of your deprotection cocktail. Research by Yang and Hansen (2022) demonstrates that replacing standard 20% piperidine with a milder base mixture drastically reduces DKP formation[5].

Step-by-Step Methodology:

  • Temperature Control: Ensure the reactor jacket or microwave synthesizer is strictly clamped to 20°C - 25°C during the Fmoc deprotection of the second and third amino acids. Do not use heated deprotection for these specific cycles[6].

  • Reagent Preparation: Prepare an alternative Fmoc-removal solution consisting of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone) [5].

  • Deprotection Execution: Add the deprotection solution to the dipeptide-resin. Stir gently for exactly 5 minutes.

  • Drain and Repeat: Drain the reactor and immediately add a fresh aliquot of the 2% DBU/5% piperazine solution for an additional 10 minutes. Causality check: Short, repeated exposures prevent the auto-catalytic accumulation of DKP intermediates.

  • Rapid Coupling: Immediately wash the resin with DMF (3x) and DCM (3x), and proceed to couple the third amino acid using a highly reactive coupling reagent (e.g., HATU/DIPEA) to outcompete any residual cyclization kinetics.

Module 2: Aspartimide Formation

Q: I am seeing a +67 Da mass shift and a -18 Da mass shift in my Asp-Gly sequence. What is happening?

A: You are observing Aspartimide formation and its subsequent ring-opening byproducts. During base-catalyzed Fmoc deprotection, the backbone amide nitrogen of the residue adjacent to Aspartic Acid can deprotonate and attack the Asp side-chain ester (e.g., Asp(OtBu)). This forms a 5-membered aspartimide ring (resulting in a -18 Da loss of water). Because this ring is highly reactive, the piperidine in your deprotection cocktail will attack and open it, forming a stable piperidide adduct (+67 Da mass shift)[7]. If water opens the ring, it results in α- and β-peptide racemization[8].

Q: Why is my standard room-temperature protocol still causing Aspartimide formation?

A: Aspartimide formation is notoriously sensitive to thermal energy. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser have virtually no steric hindrance to block the backbone amide from attacking the side chain[9]. Even at 20°C, prolonged exposure to piperidine can drive 5-10% aspartimide formation[10].

Aspartimide_Mechanism A Aspartyl Peptide (e.g., Asp-Gly sequence) B Deprotonation of Backbone Amide (During Fmoc removal) A->B Base (Piperidine) C Nucleophilic Attack on Asp Side-Chain Ester B->C D Aspartimide Intermediate (5-membered ring) C->D Cyclization E Piperidide Adducts (+67 Da) / Alpha & Beta Peptides D->E Ring Opening (Aminolysis/Hydrolysis) F High Temp (>25°C) F->C Lowers Activation Energy

Temperature-dependent base-catalyzed aspartimide formation and subsequent ring opening.

Quantitative Data: Impact of Temperature & Protecting Groups

The choice of side-chain protecting group combined with temperature control dictates the survival of your peptide. Bulky protecting groups (like Cyclohexyl or OMpe esters) physically block the nucleophilic attack[11].

Condition / Protecting GroupTemperatureReaction TimeAspartimide Formation (%)Reference
Asp(OBzl) - Benzyl Ester0°C24 hoursHigh (Rate: 73.6 x 10⁻⁶ s⁻¹)Tam et al. (1988)[12]
Asp(OBzl) - Benzyl Ester-15°C24 hoursModerate (Rate: 6.2 x 10⁻⁶ s⁻¹)Tam et al. (1988)[12]
Asp(OcHex) - Cyclohexyl Ester20°C (RT)24 hours< 0.3% Tam et al. (1988)[12]
Asp(OtBu) - Standard37°C4 hours> 30% (Severe Degradation)Cisse & Aucagne (2025)[13]
Asp(OtBu) - Standard20°C (RT)20 hours5% - 10%Cisse & Aucagne (2025)[13]
Protocol: Low-Temperature Coupling for Aspartimide-Prone Sequences

To create a self-validating system that prevents Aspartimide formation, you must combine steric shielding with thermodynamic suppression.

Step-by-Step Methodology:

  • Sequence Analysis: Identify "Danger Zones" in your sequence (Asp-Gly, Asp-Asn, Asp-Ser).

  • Protecting Group Substitution: Swap standard Fmoc-Asp(OtBu)-OH for a sterically hindered alternative such as Fmoc-Asp(OMpe)-OH (3-methyl-3-pentyl ester) or use a backbone-protecting dipeptide block like Fmoc-Asp(OtBu)-(DMB)Gly-OH [14].

  • Chilled Deprotection: Lower the reactor temperature to 15°C - 20°C . Do not exceed 20°C.

  • Acidic Additive: Modify your Fmoc deprotection cocktail by adding 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to your 20% piperidine/DMF solution. Causality check: The weak acid neutralizes the backbone amide anion immediately upon formation, quenching the nucleophile before it can attack the side chain.

  • Cleavage Protocol: During final global cleavage (TFA/TIS/Water), ensure the cleavage cocktail is pre-chilled to 0°C before adding it to the resin, as acid-catalyzed aspartimide formation can also occur in concentrated TFA if the temperature spikes during the exothermic cleavage reaction[11].

References

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. URL:[Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46824. URL:[Link]

  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. URL:[Link]

  • Cisse, E. H., & Aucagne, V. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science (PMC Archive). URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation and Quantification of Chloroacetylated Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroacetylated propanamides represent a complex class of halogenated amides frequently encountered as active pharmaceutical ingredients (APIs), synthetic intermediates, and selective herbicides (e.g., chloroacetamides). Their structural duality—combining a stable propanamide core with a highly reactive, electronegative chloroacetyl group—presents unique analytical challenges. This guide objectively compares the performance of Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-ESI-QQQ) and High-Resolution Mass Spectrometry (LC-HRMS/Q-TOF) for the analysis of these compounds. By deconstructing their gas-phase fragmentation causality and providing a self-validating experimental workflow, this guide serves as an authoritative resource for drug development professionals and analytical scientists.

Mechanistic Causality: Gas-Phase Fragmentation Pathways

To optimize any mass spectrometry (MS) method, one must first understand the thermodynamic and kinetic drivers of the analyte's gas-phase dissociation. In positive electrospray ionization (ESI+), protonation of chloroacetylated propanamides predominantly occurs at the most thermodynamically favorable site: the amide carbonyl oxygen[1].

Upon collisional activation (CID or HCD), the molecule undergoes several distinct fragmentation pathways driven by charge delocalization and inductive effects:

  • The Chlorine Isotope Signature & Neutral Loss: The natural isotopic distribution of

    
     and 
    
    
    
    (approximately 3:1) provides a built-in diagnostic filter for MS1 spectra. Under low collision energy, the strong inductive electron withdrawal by the aliphatic chlorine atom weakens the C-Cl bond, driving the highly favored neutral loss of HCl (
    
    
    ).
  • Amide Bond Cleavage & Aromatic Stabilization: The ionizing proton can transfer from the carbonyl oxygen to the amide nitrogen, inducing scission of the N–C(=O) bond. This yields characteristic acylium cations and protonated amines. If the propanamide is N-aryl substituted, the resulting fragments are heavily stabilized through charge delocalization within the aromatic ring[2].

  • Ion-Neutral Complex (INC) Mediation: Advanced tandem MS studies reveal that amide dissociation is not always a simple bond rupture. Instead, it frequently generates an Ion-Neutral Complex (INC). Within this transient orbiting complex, the carbocation can attack adjacent aromatic rings, facilitating intramolecular proton transfer before the fragments physically separate, leading to unexpected protonated aniline derivatives[1].

  • Propanamide Core Dissociation: Secondary fragmentation of the aliphatic backbone yields low-mass signature ions (e.g.,

    
     57 for 
    
    
    
    and
    
    
    44 for
    
    
    )[3].

Pathway M [M+H]+ Chloroacetylated Propanamide A Neutral Loss of HCl [-35.98 Da] M->A Low CE B Amide Bond Cleavage N-C(=O) Scission M->B Med CE C Ion-Neutral Complex (INC) Intermediate State M->C Proton Transfer D Acylium Cation [R-C=O]+ B->D E Protonated Amine [R'-NH3]+ B->E C->E Rearrangement F Propanamide Core m/z 57 / 72 D->F CO Loss [-28 Da]

Caption: Fragmentation pathways of protonated chloroacetylated propanamides under ESI-MS/MS conditions.

Platform Comparison: LC-ESI-QQQ vs. LC-HRMS (Q-TOF)

Selecting the correct MS architecture depends entirely on whether the primary goal is trace-level quantification (e.g., pharmacokinetic profiling) or structural elucidation (e.g., metabolite identification).

  • LC-ESI-QQQ (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, the QQQ platform filters out matrix noise by isolating specific precursor-to-product ion transitions. It is the gold standard for sensitivity. However, QQQ systems struggle with isobaric interferences. For instance, polar degradation products of chloroacetamides (like ethane sulfonic acid derivatives) often co-elute and fail to form unique ion fragments in pseudo-MS/MS, leading to false positives[4].

  • LC-HRMS (Q-TOF): Quadrupole Time-of-Flight systems provide high-resolution exact mass measurements. While slightly less sensitive than QQQ, Q-TOF can distinguish between isobaric fragments with sub-ppm mass accuracy. This is critical for proving that a mass shift is exactly

    
     (loss of HCl) rather than a nominal 
    
    
    
    loss from a different structural rearrangement.
Quantitative Performance Metrics Summary
ParameterLC-ESI-QQQ (Triple Quad)LC-HRMS (Q-TOF)Causality / Analytical Impact
Mass Accuracy Nominal (

)
Exact (

)
Q-TOF confirms elemental composition of INC-mediated fragments[1].
Sensitivity (LOD)


QQQ MRM duty cycle maximizes ion transmission for targeted quantification.
Linear Dynamic Range


QQQ is superior for PK studies with highly variable analyte concentrations.
Resolution (FWHM)

(Unit)

Q-TOF separates isobaric degradates that co-elute chromatographically[4].
Acquisition Mode MRM / SRMFull Scan / PRM / Auto MS/MSQ-TOF allows retrospective data mining for unknown metabolites.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) and leveraging specific chromatographic thermodynamics, the method inherently controls for matrix suppression and structural isomerism.

Step-by-Step Methodology

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Spike

    
     of the biological/environmental sample with 
    
    
    
    of a
    
    
    -labeled chloroacetylated propanamide internal standard (
    
    
    ). Causality: The SIL-IS co-elutes exactly with the analyte, perfectly normalizing any ESI ion suppression caused by the sample matrix.
  • Load onto a pre-conditioned Carbon SPE cartridge. Wash with

    
     in water, and elute with 
    
    
    
    of Acetonitrile (ACN)[4].
  • Evaporate under gentle

    
     stream and reconstitute in 
    
    
    
    of initial mobile phase.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (

    
    ).
    
  • Column Temperature:

    
    . Causality: Sterically hindered amides exhibit rotational isomerism (rotamers) around the C-N bond. Ambient temperatures cause peak broadening due to slow interconversion. Elevating the temperature to 
    
    
    
    accelerates this dynamic, coalescing the rotamers into a single, sharp peak[4].
  • Mobile Phase: (A)

    
     with 
    
    
    
    Acetic Acid; (B) ACN with
    
    
    Acetic Acid. Causality: Acetic acid yields 9-15X greater sensitivity for these specific amides compared to ammonium acetate, which can cause ion suppression in ESI+[4].

Step 3: Mass Spectrometry Optimization

  • Ionization: ESI Positive mode. Capillary voltage at

    
    .
    
  • Transition Selection (QQQ): Select the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     precursor. Use the acylium ion (e.g., 
    
    
    
    144) as the Quantifier (high abundance, stable). Use the
    
    
    fragment as the Qualifier to confirm structural identity.
  • Isotope Ratio Check: Program the software to verify the

    
     intensity ratio of the 
    
    
    
    precursor ions. If the ratio deviates by
    
    
    , the system flags the peak as a potential isobaric interference.

Workflow S1 Sample Prep SPE & Isotope Spike S2 UHPLC Separation C18 Column at 40°C S1->S2 S3 ESI+ Ionization Capillary 3.5 kV S2->S3 S4 MS/MS Analysis QQQ or Q-TOF S3->S4 S5 Data Validation Isotope Ratio Check S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for chloroacetylated propanamides.

References[3] Introductory note on the mass spectrum of propanamide. Doc Brown's Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-3EupAaSfR7ciD-K3hoqxbopAsH0no_4FEr6dK3CnvRnBKQwfTiQ5esljHlewPfGGzIyK4y6Zer8Yc6N4MpPMpULEjpmYd8_kWTdKyyk83SJrvr6SqQmjS2l9_rNTUeRCVgcFtRWNVsVlAqOqOzh7s-Ee93w=[1] The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsDJuqsXIvQNbWDOIgKZzJm_7OPXAcU4vSkrxG-tB4ZOcn3qtvdt3-Z8A-zkzSBa_yVbiyrCKzDLrJjhrpiteMJ1FP-LnDHcldoEyOGoM5PKjEai-OpXlTGTi-M14v7OISsB8=[2] (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGw7k0R2q4T7MVN4Z4ulcEQGhi66BOckQh1mbBcn_e_-p1Zzt4k0knqYdprg0pAmF2r2M3trVKvmQ2bncPOcxnXztnpMCTRrDjIrpCoGvE-Voj2ZKXt8ZlKvNeklKbONLJcFIag==[4] Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZCUPK_kf1a4P_AsAfLLmjprJBAgbca0PpMa4G8DCzFtpJPmUfY24P-U98DoMUvFc6IKh4CANjFzNMP6_1tzX2RBhljPUjzOdPelATwMTA824cA8-7Ds-dt9v3Trje3mcU2LRvnuCxqnQMKKG67TDyKIyeL9BUduTZCng2zpOyL06CBb9rAnV_X2eph0j0VH_8_PQ4G_6ZrsgM6gAvqY8RA87W-z_gxZ2LYny3ImzM5Muasrt8M2gJ4cAYlxhPGIjNT0716j4cyllad94wzGBw811CMA1IUvN_oKigeeWkbvBfaXFU4lI=

Sources

Comparative Guide: Chloroacetamide vs. Acrylamide Warheads in Covalent Drug Discovery

[1]

Executive Summary: The Warhead Decision Matrix

In targeted covalent inhibitor (TCI) design, the choice between a chloroacetamide and an acrylamide warhead is rarely a matter of preference—it is a strategic decision dictated by the stage of development and the specific biological question.

While acrylamides have become the industry standard for clinical candidates (e.g., Ibrutinib, Osimertinib) due to their tunable reactivity and metabolic stability, chloroacetamides remain indispensable tools for chemical biology and initial hit discovery.

FeatureAcrylamide (Michael Acceptor)Chloroacetamide (

-Haloacetamide)
Primary Mechanism Michael Addition (Soft Nucleophile)

Alkylation (Hard/Soft Mix)
Intrinsic Reactivity (

)
Low to Moderate (Highly Tunable)High (Often 10–100x > Acrylamide)
Reversibility Irreversible (Typ.) / Reversible (if

-CN)
Strictly Irreversible
Selectivity Driver Molecular Recognition (

)
Intrinsic Reactivity (

)
Metabolic Liability Epoxidation (CYP450), GSH conjugationRapid GSH conjugation, Hydrolysis
Primary Utility Clinical Candidates, Late-stage LeadsABPP Probes, Fragment Screening, PROTACs

Mechanistic Divergence

The fundamental difference lies in the transition state and the nature of the electrophile. This dictates not just how fast they react, but what they react with.

The Reaction Coordinate
  • Chloroacetamides function via

    
     substitution . The cysteine thiolate attacks the 
    
    
    -carbon, displacing the chloride ion. This reaction is less sensitive to the precise angle of attack compared to Michael additions, making chloroacetamides more "promiscuous" binders that can label solvent-exposed cysteines lacking a specific binding pocket.
  • Acrylamides function via Michael Addition (1,4-addition) . The thiolate attacks the

    
    -carbon of the 
    
    
    -unsaturated carbonyl. This reaction requires a specific orbital alignment (Bürgi-Dunitz trajectory), meaning the non-covalent scaffold must precisely position the warhead relative to the cysteine. This requirement inherently boosts selectivity.

ReactionMechanismcluster_0Acrylamide (Soft Electrophile)cluster_1Chloroacetamide (Hot Electrophile)StartTarget Cysteine(Thiolate R-S-)Acryl_TSTransition State:Strict Orbital Alignment(Michael Addition)Start->Acryl_TSRequiresPre-organizationChloro_TSTransition State:SN2 Displacement(Cl- Leaving Group)Start->Chloro_TSRapid AttackAcryl_ProdStable Thioether AdductAcryl_TS->Acryl_ProdSlow k_inactChloro_ProdIrreversible AlkylationChloro_TS->Chloro_ProdFast k_inact

Figure 1: Mechanistic divergence between Acrylamide and Chloroacetamide warheads. Note the higher dependence on pre-organization for acrylamides.

Tunability and Kinetics

The "Tunability Gap" is the single biggest reason medicinal chemists prefer acrylamides.

Acrylamide Tuning

You can modulate the reactivity of an acrylamide over several orders of magnitude by modifying the substitution pattern on the alkene.

  • Unsubstituted Acrylamide: Moderate reactivity.[1] Standard for drugs.

  • 
    -Fluoro/Chloro Acrylamide:  Increased reactivity (inductive effect).
    
  • 
    -Cyano Acrylamide:  High reactivity + Reversibility .[2] The electron-withdrawing cyano group stabilizes the carbanion intermediate, lowering the activation energy but also lowering the barrier for the reverse reaction (retro-Michael).
    
  • 
    -Methyl Acrylamide (Crotonamide):  Drastically reduced reactivity (steric hindrance). Used to avoid off-target toxicity if the scaffold binding is extremely tight.
    
Chloroacetamide Rigidity

Chloroacetamides are difficult to "tune" without changing the mechanism entirely.

  • Changing the halogen (I > Br > Cl) shifts reactivity but often into "uncontrollable" territory.

  • Steric bulk near the

    
    -carbon usually blocks the reaction entirely rather than slowing it down subtly.
    
Quantitative Comparison ( )

Intrinsic reactivity is often measured via GSH half-life (

Warhead ClassTypical GSH

(pH 7.4)
Reactivity Description
Iodoacetamide < 5 minExtreme (Proteomic Probe)
Chloroacetamide 10 – 60 minHigh (Fragment Hit)
Acrylamide 120 – >1000 minModerate (Drug-like)
Methacrylamide > 24 hoursLow (Requires tight binding)

Critical Insight: A chloroacetamide hit from a fragment screen often has a high


 but low 

. To convert this to a drug, one typically swaps the warhead for an acrylamide to lower intrinsic reactivity (

) and optimizes the scaffold to improve

, shifting the selectivity driver from chemical reactivity to molecular recognition.

Experimental Protocols

To validate warhead performance, you must distinguish between Intrinsic Reactivity (chemical liability) and Specific Efficiency (target potency).

Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the chemical stability and promiscuity risk of the warhead.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (final 50 µM) with excess GSH (final 5 mM, 100-fold excess) in PBS. Include an internal standard (e.g., Indoprofen).

  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    
    
Protocol B: Selectivity Profiling (Competitive ABPP)

Objective: Determine if the warhead is labeling the proteome indiscriminately.

  • Proteome Prep: Generate cell lysates (e.g., HEK293T) at 1 mg/mL protein concentration.

  • Competition: Treat lysate with Test Compound (1 µM and 10 µM) or DMSO (control) for 1 hour at 25°C.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide ) at 1 µM for 1 hour.

    • Note: Iodoacetamide probes are preferred here because they are more reactive than acrylamides, ensuring they label any cysteine the drug failed to block.

  • Enrichment:

    • If using Alkyne: Perform CuAAC (Click chemistry) with Azide-Biotin.

    • Enrich biotinylated proteins on Streptavidin beads.

  • Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS (TMT labeling for quantification).

  • Data Analysis: Identify proteins where probe labeling is suppressed by the test compound (Ratio < 0.5).

    • High Selectivity: Only the target and 1-2 off-targets are suppressed.

    • Low Selectivity (Common with Chloroacetamides): Widespread suppression across the "cysteinome" (GAPDH, Tubulin, etc.).

ABPP_WorkflowLysateCell Lysate(Proteome)TreatmentIncubate withTest CompoundLysate->TreatmentProbeAdd Broad Probe(IA-Alkyne)Treatment->ProbeCompound blocksspecific CysClickClick Chemistry(Add Biotin)Probe->ClickProbe labelsremaining CysEnrichStreptavidinEnrichmentClick->EnrichMSLC-MS/MSQuantificationEnrich->MSIdentifyMissing Peaks

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to assess warhead selectivity.

References

  • London, N. et al. (2019). Characterizing and screening commercially available irreversible covalent fragments. Journal of the American Chemical Society.[1] Link

  • Gehringer, M. & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Lonsdale, R. & Ward, R. A. (2017). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays.Link

Comparative Guide: Validation of Covalent Adduct Formation via LC-MS/MS vs. Intact Mass Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs)—such as those targeting KRAS-G12C or BTK—confirming the formation of a permanent bond between the ligand and the specific amino acid residue is the critical " go/no-go " decision point.

While Intact Protein Mass Spectrometry serves as a rapid screening tool to confirm binding stoichiometry, it fails to provide the structural resolution necessary to validate binding site specificity. This guide objectively compares the industry-standard Bottom-Up LC-MS/MS (Peptide Mapping) workflow against Intact Mass analysis, demonstrating why peptide mapping is the requisite method for definitive structural validation.

Part 1: Comparative Analysis of Validation Methodologies

To validate a covalent adduct, three questions must be answered:

  • Did it bind? (Stoichiometry)

  • Where did it bind? (Site-Localization)

  • How much bound? (Occupancy)

The following table contrasts the performance of the primary validation methodologies.

Table 1: Performance Matrix of Covalent Adduct Validation Methods
FeatureTargeted LC-MS/MS (Peptide Mapping) Intact Protein Mass Analysis Biochemical Assays (e.g., Ellman's/Fluorescence)
Primary Output Precise residue location (e.g., Cys481) & Sequence confirmation.Total protein mass shift (

Mass).
Loss of reactivity signal.
Site Specificity High (Definitive). Distinguishes on-target vs. off-target residues.Low . Cannot distinguish between Cys12 and Cys118 binding.None . Global measurement of reactive groups.
Sensitivity High (fmol range). Can detect low-occupancy modifications.[1]Moderate. Large proteins disperse signal (charge envelope).Low to Moderate.[2] Prone to interference.
Throughput Moderate (30-60 min/sample).High (2-5 min/sample).High (Plate-based).
Sample Purity Tolerates complex mixtures (lysates).Requires purified protein (>90% purity).Requires purified protein.[3]
Validation Status Gold Standard for IND filings. Screening / QC tool.Preliminary screening.
The Critical Gap: Why Intact Mass is Insufficient

Part 2: The Gold Standard Workflow (LC-MS/MS Peptide Mapping)

This section details the protocol for the "Product"—the Bottom-Up LC-MS/MS workflow. This methodology relies on the causality that enzymatic digestion liberates the modified residue within a specific peptide sequence, which is then sequenced by tandem mass spectrometry.[4]

Experimental Logic & Causality
  • Denaturation: Unfolds the protein to expose the buried target residue.

  • Reduction/Alkylation: We cap unmodified cysteines with Iodoacetamide (IAA) to prevent disulfide scrambling. The drug-modified cysteine will NOT react with IAA, creating a distinct mass difference.

  • Trypsin Digestion: Cleaves at Arginine/Lysine, generating predictable peptides. The drug-modified peptide will be hydrophobic and elute differently than the unmodified counterpart.

Step-by-Step Validation Protocol
  • Incubation:

    • Incubate Purified Protein (1 µM) with Drug (10 µM) in PBS (pH 7.4) for 1–4 hours.

    • Control: DMSO vehicle control (Essential for calculating occupancy).

  • Denaturation & Reduction:

    • Add Urea (8M final) or Guanidine HCl (6M).

    • Add DTT (5 mM final); incubate 30 min at 37°C.

  • Alkylation (The Critical Step):

    • Add Iodoacetamide (15 mM final). Incubate 20 min in dark.

    • Mechanism:[5][6][7] Free cysteines become Carbamidomethylated (+57.02 Da). Drug-bound cysteines remain modified by the drug (+Drug MW).

  • Digestion:

    • Dilute Urea to <1M using Ammonium Bicarbonate (50 mM).

    • Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

    • Method: DDA (Data Dependent Acquisition).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for covalent adducts as it preserves the peptide backbone better than CID for many small molecule modifications.

Visualization: The Validation Workflow

G Start Protein + Inhibitor Incubation Denature Denature & Reduce (DTT) Start->Denature Alkylate Alkylation (IAA) *Caps Free Cys* Denature->Alkylate Prevents Scrambling Digest Trypsin Digestion (Peptide Generation) Alkylate->Digest Site Preservation LCMS LC-MS/MS (HCD Fragmentation) Digest->LCMS Bioinf Bioinformatics (Mass Shift Search) LCMS->Bioinf Identify Modified Peptide

Figure 1: The Step-by-Step Bottom-Up Proteomics Workflow for Covalent Adduct Validation.

Part 3: Data Analysis & Site Localization

The validity of this system rests on the Mass Shift Calculation .

Defining the Delta Mass ( )

In the search software (e.g., Proteome Discoverer, MaxQuant, or Skyline), you must define a variable modification.

  • Unmodified Cysteine: Fixed Modification = Carbamidomethyl (+57.0215 Da).

  • Target Cysteine: Variable Modification = Drug Mass (

    
    ).
    

Example: If your drug is an Acrylamide (


) and it reacts with Cysteine via Michael Addition (no leaving group):


Note: If the search engine assumes Cys is Carbamidomethylated by default, you must set the variable modification as:

Fragmentation Logic (MS2 Evidence)

To prove the drug is on a specific residue, you must observe the mass shift in the b-ions (N-terminal fragments) or y-ions (C-terminal fragments) that flank the modified residue.

Fragmentation cluster_peptide Peptide Sequence: A-C*-D-E (C* = Modified) Seq Ala Cys* Asp Glu b_ions b-ions (N-term) b2 includes Cys* (+Drug) Seq->b_ions Fragmentation y_ions y-ions (C-term) y3 includes Cys* (+Drug) Seq->y_ions Fragmentation Result Validation Confirmed: Mass shift present in b2 and y3 ions b_ions->Result y_ions->Result

Figure 2: MS/MS Fragmentation Logic. The mass shift must track with the specific residue in the ion series to confirm location.

Calculating Occupancy

Occupancy determines the potency of the covalent bond. It is calculated by comparing the signal intensity (Area Under Curve - AUC) of the modified peptide against the unmodified peptide in the treated vs. control samples.



Note: This "Probe-Free" method is more accurate than comparing Modified/(Modified+Unmodified) because ionization efficiencies often differ between the two forms.

Part 4: Self-Validating Systems & Troubleshooting

A robust protocol includes internal checks to prevent false positives.

  • The "Dead" Inhibitor Control: Use a non-covalent analog of your drug (e.g., replace the acrylamide warhead with a propyl group).

    • Expected Result: Intact Mass shows NO shift. Peptide mapping shows NO modified peptide.

    • If Shift Observed: The drug is binding non-specifically or non-covalently surviving the source (rare but possible in soft ionization).

  • Competition Assay: Pre-incubate with a known high-affinity binder (e.g., Ibrutinib for BTK) before adding your novel compound.

    • Expected Result: Disappearance of your compound's adduct signal.

  • False Positive Check (Alkylation Competition): If the drug occupancy is low (<5%), it might be an artifact. Check if the "unmodified" peptide is fully alkylated by IAA. Incomplete alkylation can mimic mass shifts or complicate quantification.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery. [Link]

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. [Link]

  • Domon, B., & Aebersold, R. (2006). "Mass spectrometry and protein analysis."[1][2][3][5][8][9][10][11][12][13][14] Science. [Link]

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Crystal Structure & Performance Analysis: N-(2-Chloroacetyl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chloroacetyl Pharmacophore

In drug discovery, the N-(2-chloroacetyl) moiety serves a dual function: it is a potent alkylating pharmacophore and a robust supramolecular synthons for crystal engineering. Unlike the inert N-acetyl group, the


-chloro substituent introduces a distinct dipole and a reactive electrophilic center.

This guide provides a technical comparison of N-(2-chloroacetyl) derivatives against their non-halogenated and bromo-analogues. We focus on the structural causality—how the specific atomic arrangement drives both crystal packing efficiency and biological reactivity.

Strategic Comparison: Performance Matrix

The following analysis contrasts the N-(2-chloroacetyl) motif with its primary alternatives: the standard N-acetyl (baseline) and N-(2-bromoacetyl) (high-reactivity alternative).

Table 1: Structural & Functional Performance Metrics
FeatureN-(2-Chloroacetyl) N-Acetyl (Alternative 1) N-(2-Bromoacetyl) (Alternative 2)
Electronic Character Moderate Inductive Withdrawal (-I effect)Electron Donating (+I effect via methyl)Strong Inductive Withdrawal (-I effect)
Crystallizability High. Cl atom facilitates C-H...Cl and Cl...O interactions, aiding lattice formation.Moderate. Relies heavily on strong H-bonds (N-H...O); often forms polymorphic solvates.High. Br provides strong halogen bonding (C-Br...O/N) but can suffer from disorder.
Conformational Lock Syn/Anti Rotamers. High barrier to rotation due to steric bulk of Cl.Flexible. Low rotational barrier; methyl group rotates freely.Rigid. High barrier; Br bulk often forces specific anti conformations.
Biological Mode Covalent Inhibitor. Alkylates Cys/Ser residues (moderate reactivity).Reversible Binder. Interacts via H-bonds/Van der Waals (no covalent bond).Rapid Alkylator. High reactivity often leads to off-target toxicity (pan-assay interference).
Lattice Stability High Density packing; often

or

.
Lower density; packing controlled by shape complementarity.Highest density; often isostructural to Cl-derivative but less stable to light/moisture.

Structural Mechanics & Crystallography

Conformational Causality

The "performance" of the crystal lattice is dictated by the conformation of the amide bond. In N-(2-chloroacetyl) derivatives, the C-N bond exhibits partial double-bond character (approx. 1.33–1.35 Å), restricting rotation.

  • The "Cl-Effect": Unlike the methyl group in acetamides, the chloromethyl group is bulky and electronically active. It typically adopts an orientation syn or anti to the carbonyl oxygen to minimize dipole repulsion.

  • Experimental Insight: In 2-chloro-N-(2-chlorophenyl)acetamide, the N-H bond is observed syn to the ortho-chloro substituent of the ring, while the chloroacetyl Cl atom orients to maximize C-H...Cl contacts [1].

Intermolecular Interaction Hierarchy

The stability of these crystals is not random; it follows a predictable hierarchy of forces.

  • Primary Anchor: Strong N-H...O=C hydrogen bonds form infinite 1D chains (typically

    
     or 
    
    
    
    motifs).
  • Secondary Stabilization: Weak C-H...O and C-H...Cl interactions cross-link these chains into 2D sheets.

  • Tertiary Stacking:

    
     stacking (in aromatic derivatives) or Van der Waals forces stack these sheets into the 3D lattice.
    
Visualization of Crystal Logic

The following diagram illustrates the decision matrix for crystal packing forces observed in these derivatives.

CrystalPacking Molecule N-(2-Chloroacetyl) Molecule Primary Primary Interaction: Strong H-Bond (N-H...O) Molecule->Primary Donor/Acceptor Pairing Chain 1D Polymeric Chain Primary->Chain Directional Assembly Secondary Secondary Interaction: Weak H-Bond (C-H...Cl) Chain->Secondary Cross-linking Sheet 2D Layered Sheet Secondary->Sheet Lateral Stabilization Tertiary Tertiary Interaction: Pi-Stacking / VdW Sheet->Tertiary Layer Stacking Lattice Stable 3D Crystal Lattice Tertiary->Lattice Final Packing

Caption: Hierarchical assembly of N-(2-chloroacetyl) derivatives from molecular unit to 3D lattice.

Experimental Protocol: Synthesis & Crystallization

To ensure scientific integrity, the following protocol includes self-validating checkpoints. This method targets N-(2-chloroacetyl)-aromatic amines, a common class in drug development.

Synthesis Workflow

Reaction:



Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the aromatic amine in dry Dichloromethane (DCM) or Glacial Acetic Acid (for lower solubility amines).

  • Activation: Add 1.1 eq of Triethylamine (TEA) or saturated

    
    . Checkpoint: Ensure the solution is basic (pH > 8) before addition.
    
  • Addition: Cool the mixture to 0°C. Add 1.1 eq of Chloroacetyl chloride dropwise over 20 minutes.

    • Causality: Slow addition at low temp prevents bis-acylation and controls the exotherm.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Wash with 1N HCl (removes unreacted amine), then Sat.

    
     (neutralizes acid), then Brine. Dry over 
    
    
    
    .
  • Crystallization (Critical Step): Evaporate solvent.[1] Recrystallize the residue from Ethanol/Water (9:1) or pure Ethanol.[2]

    • Validation: If oil forms, scratch the flask side or seed with a micro-crystal to induce nucleation.

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: Primary Amine Solvent Dissolve in DCM/AcOH + Base (TEA) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add Chloroacetyl Chloride (Dropwise) Cool->Add React Stir RT (3-6h) Monitor TLC Add->React Wash Workup: Acid/Base Wash React->Wash Cryst Recrystallization (EtOH/Water) Wash->Cryst Product Pure Crystal Product Cryst->Product

Caption: Step-by-step synthesis workflow for N-(2-chloroacetyl) derivatives.

Quantitative Data Analysis

The following data is synthesized from single-crystal X-ray diffraction studies of representative compounds (e.g., N-(2-chloroacetyl)-3-nitrobenzamide derivatives [2] and N-(2-chlorophenyl)acetamide analogues [1]).

Table 2: Crystallographic Parameters Comparison
ParameterN-(2-Chloroacetyl) DerivativeN-Acetyl Derivative (Ref)Significance
Space Group Often Monoclinic (

)
Monoclinic (

) or Orthorhombic

allows efficient packing of centrosymmetric dimers.
C=O Bond Length 1.21 – 1.23 Å1.22 – 1.24 ÅSimilar; slight shortening in Cl-derivative due to inductive effect.
C-N Bond Length 1.33 – 1.35 Å1.34 – 1.36 ÅPartial double bond character confirms restricted rotation.
Packing Fraction ~68 - 72%~65 - 68%Cl atom fills void space more efficiently than methyl H-atoms.
Interaction Energy High (due to dipole-dipole)ModerateCl derivatives have higher lattice energy

higher melting points.

Hirshfeld Surface Analysis: For N-(2-chloroacetyl) derivatives, the Hirshfeld surface fingerprint plots typically show:

  • H...H Contacts: ~30-40% contribution (Dispersive).

  • O...H Contacts: ~20-25% (Strong H-bonds).

  • Cl...H Contacts: ~15-20% (Specific to this pharmacophore).[3]

  • Note: The "spikes" in the fingerprint plot correspond to the strong N-H...O hydrogen bonds (

    
     < -0.5).
    

References

  • Gowda, B. T., et al. (2007). "Crystal structure of 2-chloro-N-(2-chlorophenyl)acetamide." Acta Crystallographica Section E.

  • BenchChem. (2025).[4] "A Comparative Guide to Confirming N-(2-chloroacetyl)-3-nitrobenzamide Derivative Structure." BenchChem Technical Guides.

  • National Institutes of Health (NIH). (2015). "Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one." PubMed Central.

  • ResearchGate. (2022). "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide." Acta Crystallographica.

Sources

Comparative Guide: N-(2-chloroacetyl) vs. N-(2-bromoacetyl) Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs), the choice of the electrophilic "warhead" is the single most critical determinant of selectivity and toxicity. While acrylamides are the industry standard for kinase inhibitors,


-haloacetamides remain indispensable for targeting non-catalytic cysteines, particularly in Fragment-Based Drug Discovery (FBDD) and proteomic profiling.

This guide objectively compares


-(2-chloroacetyl)  and 

-(2-bromoacetyl)
analogs. The central trade-off is intrinsic reactivity versus chemical selectivity .
  • Chloroacetyl analogs occupy the "Goldilocks zone" for drug candidates: they are sufficiently stable in physiological media to reach their target but reactive enough to alkylate a cysteine when positioned by a high-affinity ligand.

  • Bromoacetyl analogs are hyper-reactive tools. They are generally unsuitable for systemic therapy due to rapid glutathione (GSH) depletion and off-target alkylation, but they are superior for initial "hit" finding in low-affinity fragments or as broad-spectrum proteomic probes.

Mechanistic Foundation

Both warheads react with cysteine thiols via a classic bimolecular nucleophilic substitution (


) . However, the reaction rates differ by orders of magnitude due to the leaving group ability.[1]
Reaction Kinetics

The covalent binding event is described by the two-step kinetic model:



Where:

  • 
    : Dissociation constant of the non-covalent complex (affinity).
    
  • 
    : Rate constant of bond formation (reactivity).
    

The Critical Difference:

  • Bromoacetyl: High intrinsic

    
    . It relies less on residence time (
    
    
    
    ) to drive the reaction. It can alkylate transiently interacting proteins.
  • Chloroacetyl: Low intrinsic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . It requires a strong non-covalent binding affinity (
    
    
    
    ) and precise orbital alignment to drive the reaction. This requirement acts as a "selectivity filter," preventing reaction with random thiols.
Leaving Group Physics

The carbon-halogen bond strength dictates the activation energy (


).
  • C-Cl Bond Energy: ~339 kJ/mol (Stronger, slower reaction)

  • C-Br Bond Energy: ~280 kJ/mol (Weaker, faster reaction)

ReactionEnergy Reactants Reactants (Cys-SH + Warhead) TS_Cl Transition State (Chloroacetyl) High Ea Reactants->TS_Cl Slow (k_Cl) TS_Br Transition State (Bromoacetyl) Low Ea Reactants->TS_Br Fast (k_Br) Product Covalent Adduct (Thioether) TS_Cl->Product TS_Br->Product

Figure 1: Comparative reaction energy profiles. The lower activation energy of the C-Br bond cleavage results in significantly faster kinetics, often bypassing the selectivity requirements imposed by the protein binding pocket.

Performance Comparison Data

The following data summarizes the performance characteristics derived from glutathione reactivity assays and protein labeling studies (e.g., ML162 analogs, BTK inhibitors).

Table 1: Physicochemical & Biological Profile
FeatureN-(2-chloroacetyl)N-(2-bromoacetyl)
Intrinsic Reactivity (

)
Low to ModerateHigh
GSH Half-life (

)
Hours (typically >2h)Minutes (typically <20 min)
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)
Selectivity Driver Ligand Affinity (

)
Intrinsic Electrophilicity
Metabolic Stability HighLow (Rapid hydrolysis/GSH conjugation)
Primary Application Drug Candidates (TCIs)PROTACs, ABPP Probes, Fragments
Toxicity Risk Low (Tunable)High (Haptenization, GSH depletion)
Case Study: GPX4 Inhibition

In the development of ML162 (a covalent GPX4 inhibitor), researchers compared chloroacetamide and bromoacetamide analogs.

  • The Chloro-analog (ML162) demonstrated potent cellular activity with acceptable selectivity.

  • The Bromo-analog retained potency but exhibited significantly higher background reactivity and cytotoxicity unrelated to GPX4 inhibition. The "selectivity window" collapsed because the warhead reacted faster than the molecule could equilibrate with the target.

Experimental Protocols

To validate the choice of warhead, you must determine the Intrinsic Reactivity using a Glutathione (GSH) assay.[2] This is the industry-standard "self-validating" protocol to ensure your compound is not a "pan-assay interference compound" (PAINS) due to hyper-reactivity.

Protocol: Determination of GSH Half-Life ( )[4][5][6]

Objective: Quantify the pseudo-first-order rate of reaction with physiological nucleophiles.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[3]

  • L-Glutathione, reduced (GSH) [Sigma-Aldrich].

  • Internal Standard (e.g., Indomethacin or Warfarin).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation:

    • Prepare a 100

      
      M solution of the test compound in PBS (with 10% Acetonitrile to ensure solubility).
      
    • Prepare a 10 mM GSH stock solution in PBS (freshly prepared).

  • Incubation:

    • Mix Test Compound and GSH to achieve final concentrations: 10

      
      M Compound  and 1 mM GSH  (100-fold excess of GSH ensures pseudo-first-order kinetics).
      
    • Incubate at 37°C.

  • Sampling:

    • Aliquots are taken at

      
       minutes.
      
    • Quench immediately with 1% Formic Acid in Acetonitrile containing the Internal Standard.

  • Analysis:

    • Analyze via LC-MS/MS monitoring the parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope is

      
      .
      
    • 
      .
      

GSH_Assay Start Start: Test Compound (10 µM) Mix Add Excess GSH (1 mM) (Pseudo-1st Order) Start->Mix Incubate Incubate @ 37°C Timepoints: 0-240 min Mix->Incubate Quench Quench & Extract (Acetonitrile + Internal Std) Incubate->Quench At each t LCMS LC-MS Analysis (Monitor Parent Decay) Quench->LCMS Calc Calculate t1/2 Slope of ln(conc) vs time LCMS->Calc

Figure 2: Standardized workflow for assessing intrinsic reactivity. A half-life of <15 minutes (typical for bromoacetamides) indicates high risk for systemic toxicity.

Decision Matrix: When to Use Which?

Do not default to chloroacetamide simply because it is "safer." Use the following logic to guide your synthesis.

DecisionTree Goal What is your primary goal? Drug Therapeutic Candidate (Systemic Delivery) Goal->Drug Probe Chemical Probe / Tool (In vitro / Lysate) Goal->Probe UseCl USE CHLOROACETYL (Balanced Selectivity) Drug->UseCl Always start here Affinity Is non-covalent affinity (Ki) high (< 100 nM)? Probe->Affinity Target Is the target cysteine highly nucleophilic? Affinity->Target No (Fragment/Weak binder) Affinity->UseCl Yes Target->UseCl Yes (pKa < 7) UseBr USE BROMOACETYL (Maximal Potency) Target->UseBr No (Inert Cys)

Figure 3: Strategic decision tree for warhead selection. Bromoacetyls are reserved for "rescuing" activity in weak binders or inert targets during the tool discovery phase.

Synthesis Notes
  • Chloroacetyl: Introduce using chloroacetyl chloride and a mild base (TEA/DIPEA) in DCM. It is stable to aqueous workup.

  • Bromoacetyl: Introduce using bromoacetyl bromide . Crucial Note: Bromoacetyl derivatives are light-sensitive and can degrade on silica gel during purification. It is often better to react bromoacetic acid with EDC/NHS coupling to avoid the harsh conditions of the acid bromide.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[4][5] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles.[6] Nature Chemical Biology, 16, 497–506. (Discusses ML162 chloro- vs bromo- analogs). Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

  • Preenel, S., et al. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem Perspectives. Link

Sources

Kinetic Analysis of Cysteine Alkylation by N-(2-chloroacetyl) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Chemical Biology and Drug Discovery

Executive Summary: The Strategic Value of the Chloroacetyl Warhead

In the landscape of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice of electrophile—the "warhead"—is the single most critical determinant of selectivity and potency. While acrylamides (Michael acceptors) dominate the kinase inhibitor landscape, N-(2-chloroacetyl) compounds (chloroacetamides) offer a distinct kinetic profile characterized by an


 reaction mechanism.

This guide provides a rigorous kinetic analysis of N-(2-chloroacetyl) electrophiles. Unlike acrylamides, which rely on orbital alignment for Michael addition, chloroacetyls are driven by the leaving group potential of the chloride ion and the inductive activation of the carbonyl. This results in a "harder" electrophilic character, often yielding faster intrinsic reactivity (


) but requiring careful tuning to avoid off-target promiscuity.

This document compares chloroacetyl performance against industry standards, details the kinetic frameworks for validation (


), and provides self-validating protocols for experimental execution.

Mechanistic Basis: The Driver

The alkylation of cysteine by N-(2-chloroacetyl) agents proceeds via a bimolecular nucleophilic substitution (


).
  • Nucleophile: The thiolate anion (

    
    ) is the reactive species. Reactivity is strictly pH-dependent relative to the cysteine 
    
    
    
    .
  • Electrophile: The

    
    -carbon of the chloroacetyl group.
    
  • Transition State: The reaction passes through a pentacoordinate transition state where the bond to the sulfur forms simultaneously as the chloride leaves.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the competing factors (pKa and steric hindrance).

G cluster_0 Critical Kinetic Factor Start N-(2-chloroacetyl) Inhibitor TS Transition State [Cl...C...S]‡ Start->TS + Thiolate Cys Cysteine Thiol (R-SH) Deprot Deprotonation (pH > pKa) Cys->Deprot Equilibrium Thiolate Thiolate Anion (R-S⁻) Deprot->Thiolate Thiolate->TS Nu: Attack Product Thioether Adduct (Irreversible) TS->Product - Cl⁻ (Leaving Group)

Figure 1: The


 reaction pathway for cysteine alkylation by chloroacetamides. The rate-limiting step is often the formation of the transition state, heavily influenced by the concentration of the thiolate anion.

Comparative Performance Analysis

The following table contrasts N-(2-chloroacetyl) compounds with the two most common alternatives: Acrylamides (Michael acceptors) and Iodoacetamides.

Table 1: Electrophile Performance Matrix
FeatureN-(2-chloroacetyl) Acrylamides Iodoacetamides
Reaction Type

Substitution
Michael Addition (1,4-conjugate)

Substitution
Intrinsic Reactivity Moderate to High. Faster than simple acrylamides; slower than iodoacetamides.Low to Moderate. Highly tunable via substitution.Very High. Often promiscuous.
Selectivity Driver Driven by non-covalent binding (

) and proximity.
Driven by orientation (orbital alignment) and

.
Low selectivity; driven by solvent accessibility.
Metabolic Stability Moderate. Susceptible to GSH conjugation.High. Resistant to hydrolysis.Low. Rapidly consumed by GSH; light sensitive.
Reversibility Irreversible. Thioether bond is stable.Mostly Irreversible. (Reversible "cyano-acrylamides" exist).Irreversible.
Primary Use Case Fragment screening, covalent probes, specific TCIs.[1]Clinical drugs (Kinase inhibitors).[2][3][4][5][6]Total proteome labeling (Cys capping).
Comparative Insights
  • Vs. Acrylamides: Chloroacetyls are generally "harder" electrophiles. They are less dependent on precise orbital steering than Michael acceptors, making them effective for cysteines that are accessible but not perfectly oriented for conjugate addition. However, this lack of geometric stringency can lead to higher off-target reactivity with solvent-exposed thiols (e.g., Glutathione).

  • Vs. Iodoacetamides: The chloride leaving group is poorer than iodide. This is a feature, not a bug . The slower intrinsic rate of chloroacetyls allows the non-covalent binding portion of the molecule (the scaffold) to dictate selectivity before the covalent bond forms. Iodoacetamides react so fast that they often label any thiol they encounter (diffusion-limited).

Kinetic Analysis Framework: [4][5][7]

To validate a chloroacetyl-based inhibitor, one must distinguish between binding affinity (


) and chemical reactivity  (

).

The Two-Step Model:



  • 
     (Dissociation Constant):  Describes the reversible binding step (
    
    
    
    ).
  • 
     (Inactivation Rate):  The first-order rate constant for the covalent bond formation from the 
    
    
    
    complex.
  • 
    :  The second-order rate constant describing the efficiency of the inhibitor at low concentrations (
    
    
    
    ).
Workflow for Kinetic Determination

This decision tree guides the selection of the correct assay based on inhibitor potency.

Workflow Start Start Kinetic Characterization CheckPotency Is the inhibitor potent (IC50 < 100 nM)? Start->CheckPotency MethodA Method A: Progress Curve Analysis (Continuous Assay) CheckPotency->MethodA Yes (Fast) MethodB Method B: Time-Dependent IC50 (Discontinuous Assay) CheckPotency->MethodB No (Slow/Moderate) Calc Calculate k_obs vs [I] MethodA->Calc MethodB->Calc Fit Fit to Hyperbolic Equation: k_obs = (k_inact * [I]) / (K_I + [I]) Calc->Fit Result Output: k_inact and K_I Fit->Result

Figure 2: Decision matrix for selecting the kinetic assay methodology. Continuous assays are preferred for fast inhibitors to capture early time points.

Experimental Protocols

Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the chemical reactivity (


) of the chloroacetyl warhead independent of the protein target. This predicts metabolic stability and potential toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • PBS Buffer (pH 7.4)

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (10-fold excess to ensure pseudo-first-order kinetics) in PBS.

  • Incubation: Incubate at 37°C.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove aliquots.

  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent compound.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
       (Units: 
      
      
      
      )

Validation Criteria:

  • Reference Control: Iodoacetamide (High reactivity control,

    
     min) and Acrylamide (Low reactivity control, 
    
    
    
    h).
  • The chloroacetyl compound should typically show a

    
     between 1 and 6 hours under these conditions.
    
Protocol B: Determination of and (Time-Dependent )

Objective: Quantify the specific inhibition efficiency against the target enzyme.

Procedure:

  • Enzyme Preparation: Prepare the target enzyme at

    
     final concentration in assay buffer.
    
  • Inhibitor Dilution: Prepare a serial dilution of the chloroacetyl inhibitor (typically 8-10 points).

  • Pre-incubation:

    • Mix Enzyme and Inhibitor.

    • Incubate for varying times (

      
      ): 0, 5, 15, 30, 60 minutes.
      
  • Activity Measurement:

    • At each time point, dilute an aliquot of the E-I mixture into a substrate solution (Jump-dilution). Note: The dilution factor must be large (e.g., 20-50 fold) to prevent re-association or further inhibition during the read.

    • Measure the initial velocity (

      
      ) of the enzymatic reaction.
      
  • Data Analysis:

    • Step 1: For each inhibitor concentration

      
      , plot remaining activity (
      
      
      
      ) vs. pre-incubation time (
      
      
      ). The negative slope of this line is the observed rate constant,
      
      
      .
    • Step 2: Plot

      
       vs. 
      
      
      
      .[4]
    • Step 3: Fit to the hyperbolic equation:

      
      
      
    • If the plot is linear (no saturation),

      
      , and you can only determine the ratio 
      
      
      
      from the slope.

Trustworthiness Check:

  • Ensure the "0 minute" pre-incubation control shows minimal inhibition if the compound is a slow binder.

  • If

    
     does not plateau at high 
    
    
    
    , the
    
    
    is likely higher than the solubility limit of the compound. Report as
    
    
    .

References

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5–20. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[5][7][8] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction. Proceedings of the National Academy of Sciences, 111(1), 173-178. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(8), 3523–3538. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, operational handling, and disposal protocols for N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide (CAS: 565194-61-8).[1]

As a Senior Application Scientist, I have structured this not merely as a safety sheet, but as an operational doctrine. This compound contains an


-chloroacetamide  moiety—a potent electrophile designed for covalent modification (often of cysteine residues).[1] This same reactivity defines its toxicity profile: it is a contact sensitizer  and a direct alkylating agent .

Part 1: Hazard Architecture & Mechanism

To handle this compound safely, you must understand why it is dangerous.

  • The Warhead (Risk Source): The 2-chloroacetyl group (

    
    ) is an alkylating warhead.[1] It reacts via 
    
    
    
    mechanisms with nucleophiles (specifically thiols in biological systems).
  • The Consequences:

    • Skin Sensitization (High Risk): Irreversible binding to skin proteins triggers haptens, leading to allergic contact dermatitis. Once sensitized, trace exposure can cause severe reactions.

    • Acute Toxicity: Chloroacetamides are generally toxic if swallowed (Category 3/4) due to interference with metabolic enzymes.

    • Ocular Damage: Direct alkylation of corneal tissue can cause irreversible damage.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the lipophilic nature of the chloromethyl group. You must employ a "Barrier & Indicator" strategy.

PPE Specifications Table
ComponentMaterial SpecificationOperational Logic
Primary Glove (Inner) Low-Density Polyethylene (PE) or Laminate (Silver Shield®) Chemical Barrier: Resists permeation of chlorinated organics and DMSO (common solvent).[1]
Secondary Glove (Outer) Nitrile (Minimum 5 mil thickness) Mechanical Barrier: Protects the inner glove from tears and provides grip.
Respiratory N95 (Minimum) / P100 (Recommended) Required only if handling bulk powder outside a fume hood (Not recommended).[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for alkylating agents; vapors/dust must be sealed out.
Body Defense Tyvek® Lab Coat (Closed wrist) Prevents dust accumulation on street clothes (cotton lab coats absorb and hold dust).

Critical Insight: If dissolving this compound in DMSO , the risk profile escalates. DMSO increases skin permeability, acting as a "Trojan Horse" that carries the toxicant directly into the bloodstream. Never handle DMSO solutions of this compound with single-layer nitrile gloves. [1]

Part 3: Operational Workflow (Visualized)

The following diagram illustrates the "Zero-Contact" workflow required for weighing and solubilization.

G Start Start: Powder Handling Weighing Step 1: Static-Free Weighing (Inside Fume Hood) Start->Weighing Don Double Gloves Solubilization Step 2: Solubilization (Add DMSO/Solvent) Weighing->Solubilization Use Anti-Static Gun Validation Step 3: Seal & Wipe Check (Decontaminate Exterior) Solubilization->Validation Cap Tightly Usage Step 4: Experimental Use (Closed System) Validation->Usage Wipe with Thiosulfate Waste Disposal: Segregated Halogenated Waste Usage->Waste Quench Residuals

Figure 1: "Zero-Contact" workflow ensuring containment of the alkylating agent from powder to solution.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.[1]

  • Engineering Control: Verify Fume Hood flow is >100 fpm. Work at least 6 inches inside the sash.

  • Static Neutralization: Use an anti-static gun or ionizer on the spatula and weighing boat. Chloroacetamides are often fluffy, electrostatic powders that "jump."

  • Transfer: Weigh the solid into a pre-tared vial. Do not use weighing paper; use a glass vial or antistatic boat that can be rinsed.

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) immediately to the vial to trap the dust.

  • Decontamination (Self-Validating Step): Before removing the vial from the hood, wipe the exterior of the vial with a Kimwipe soaked in 5% Sodium Thiosulfate . This neutralizes any trace alkylating agent on the glass.

Protocol B: Chemical Deactivation (Spill & Waste)

Mechanism: Thiosulfate acts as a "sacrificial nucleophile," attacking the chloroacetyl group and converting it into a harmless water-soluble adduct.[1]

  • Preparation of Quench Solution:

    • Dissolve 10g Sodium Thiosulfate (

      
      ) in 100mL water.
      
    • (Optional) Add 1g Sodium Bicarbonate to buffer pH (reaction is faster at slightly basic pH).

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Soak pads with Quench Solution. Allow to sit for 15 minutes .

    • Collect pads as hazardous waste.

  • Glassware Cleaning:

    • Soak all contaminated glassware in Quench Solution for 1 hour before standard washing.

Part 5: Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol), as this may increase skin absorption or spread the lipophilic compound.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological monitoring (corneal alkylation risk).

  • Ingestion: Do not induce vomiting. Transport to ER immediately; treat as a toxic alkylating agent exposure.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 6580, 2-Chloroacetamide (Class Reference).[1] Retrieved from [Link][1]

  • International Labour Organization (ILO). ICSC 0640 - 2-CHLOROACETAMIDE.[1] Retrieved from [Link][1][3]

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